4-Methoxy-2,3-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAARVXVDWLOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methoxy-2,3-dimethylpyridine: A Comprehensive Technical Guide on Chemical Properties and API Synthesis Applications
Executive Summary
4-Methoxy-2,3-dimethylpyridine (CAS: 163593-69-9) is a highly specialized heterocyclic organic compound that functions as a critical building block in advanced pharmaceutical manufacturing. Characterized by an electron-rich pyridine core, its unique substitution pattern makes it the foundational intermediate for the benzimidazole class of proton pump inhibitors (PPIs), including Omeprazole, Esomeprazole, and Pantoprazole[1]. This whitepaper explores its physicochemical properties, structural reactivity, and mechanistic role in active pharmaceutical ingredient (API) synthesis, providing field-validated experimental protocols for its downstream functionalization.
Physicochemical Profiling & Structural Analysis
The structural layout of 4-methoxy-2,3-dimethylpyridine features a pyridine ring with a methoxy group at the C4 position and methyl groups at the C2 and C3 positions[2].
-
Electronic Effects: The methoxy group at C4 acts as a strong electron-donating group via resonance, significantly increasing the electron density of the pyridine ring. This makes the nitrogen atom highly nucleophilic and raises the basicity (pKa) of the molecule, while also directing electrophilic aromatic substitution.
-
Steric Hindrance: The adjacent methyl groups at C2 and C3 create a sterically congested environment around the nitrogen atom. This steric bulk influences the regioselectivity during N-oxidation and dictates the trajectory of subsequent rearrangements.
To facilitate process chemistry scaling, the quantitative physical properties of the base compound and its key synthesis derivatives are summarized below.
Table 1: Physicochemical Properties of 4-Methoxy-2,3-dimethylpyridine and Key Derivatives
| Compound | CAS Number | Molecular Weight | Boiling Point | Density | LogP | pKa (Predicted) |
| 4-Methoxy-2,3-dimethylpyridine | 163593-69-9 | 137.18 g/mol | ~210.0 °C | ~1.00 g/cm³ | 1.60 | ~6.50 |
| (4-Methoxy-3-methylpyridin-2-yl)methanol | 86604-77-5 | 153.18 g/mol | 276.9 °C | 1.10 g/cm³ | 0.28 | ~5.50 |
| 2-Chloromethyl-4-methoxy-3-methylpyridine HCl | 124473-12-7 | 208.09 g/mol | 257.5 °C | 1.139 g/cm³ | ~1.20 | 5.29 |
(Data aggregated from [2], [3], and [4].)
Mechanistic Role in API Synthesis (The Omeprazole Pathway)
The synthesis of Omeprazole relies heavily on the selective functionalization of the C2-methyl group of 4-methoxy-2,3-dimethylpyridine. Direct functionalization (e.g., radical halogenation) is chemically unfavorable due to poor regiocontrol and the unactivated nature of the methyl group. Therefore, a highly controlled multi-step sequence involving N-oxidation and a Polonovski-Boekelheide rearrangement is employed[1].
-
N-Oxidation: The pyridine nitrogen is oxidized to form 4-methoxy-2,3-dimethylpyridine N-oxide. This step is crucial as it activates the adjacent C2-methyl group by increasing the acidity of its protons.
-
Polonovski-Boekelheide Rearrangement: Treatment with acetic anhydride triggers a rearrangement where the N-oxide oxygen migrates to the C2-methyl carbon, forming an acetoxymethyl intermediate. This is the pivotal causality step: the N-oxide serves as an internal oxidant to functionalize the unreactive alkyl chain[5].
-
Hydrolysis & Chlorination: The acetate is hydrolyzed to a primary alcohol, which is then chlorinated to yield 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride—the ultimate electrophile used to couple with 5-methoxy-2-mercaptobenzimidazole[5].
Stepwise functionalization of 4-Methoxy-2,3-dimethylpyridine en route to Omeprazole.
Experimental Methodologies & Protocols
The following protocol describes the self-validating workflow for converting 4-methoxy-2,3-dimethylpyridine to its highly reactive chloromethyl derivative. Each step is designed with built-in causal checkpoints to ensure reaction fidelity and prevent downstream impurity carryover.
Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Step 1: N-Oxidation
-
Procedure: Dissolve 1.0 equivalent of 4-methoxy-2,3-dimethylpyridine in glacial acetic acid (3.0 vol). Slowly add 1.2 equivalents of 30% aqueous hydrogen peroxide (
) while maintaining the internal temperature below 30°C. Once addition is complete, heat the mixture to 90°C for 4 hours. -
Causality & Validation: Acetic acid acts as a proton donor, activating the pyridine nitrogen for electrophilic attack by the peroxide. Completion is validated by Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1); the resulting N-oxide is significantly more polar and will exhibit a lower Rf value than the starting material. Critical Safety Check: Quench excess peroxide with sodium sulfite before proceeding to prevent explosive hazards during solvent removal.
Step 2: Polonovski-Boekelheide Rearrangement
-
Procedure: Concentrate the N-oxide under reduced pressure to remove acetic acid. Dissolve the crude residue in 3.0 vol of acetic anhydride (
) and heat to 90–100°C for 3 hours. -
Causality & Validation: The
acylates the N-oxide oxygen, creating a superior leaving group. Subsequent deprotonation of the C2-methyl group leads to an elimination-addition sequence, migrating the oxygen to the carbon to form 2-acetoxymethyl-4-methoxy-3-methylpyridine. Validation is achieved via GC-MS, confirming the mass shift from the N-oxide (+42 m/z corresponding to the acetyl addition).
Step 3: Hydrolysis
-
Procedure: Remove excess acetic anhydride in vacuo. Dissolve the crude acetate in methanol and add 2.0 N NaOH (1.5 equivalents). Stir the biphasic mixture at 50°C for 3 hours until homogenous.
-
Causality & Validation: Base-catalyzed ester hydrolysis cleaves the acetate group, yielding (4-methoxy-3-methylpyridin-2-yl)methanol. The reaction is self-validating through a shift in the IR spectrum: the appearance of a broad O-H stretch at ~3300 cm⁻¹ and the complete disappearance of the ester C=O stretch at 1740 cm⁻¹ confirm total conversion.
Step 4: Chlorination
-
Procedure: Extract the alcohol into dichloromethane (DCM) and dry over anhydrous
. Cool the solution to 0°C and add 1.2 equivalents of thionyl chloride ( ) dropwise. Stir at room temperature for 2 hours. -
Causality & Validation:
converts the primary alcohol to a primary chloride via an mechanism. The evolution of and HCl gases drives the reaction forward irreversibly. The HCl generated protonates the basic pyridine ring, causing the final product, 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride, to precipitate out of the non-polar DCM solution as a white solid. This precipitation provides an immediate visual confirmation of success and allows for simple isolation via vacuum filtration[3].
Safety, Handling, and Storage
Derivatives of 4-methoxy-2,3-dimethylpyridine, particularly the chloromethyl hydrochloride salt, are highly reactive alkylating agents.
-
Storage: The chloromethyl derivative must be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent atmospheric moisture from inducing premature hydrolysis back to the alcohol[3].
-
Handling: Standard PPE including nitrile gloves, safety goggles, and a fume hood are required. The compounds exhibit significant skin and eye irritant properties due to their electrophilic nature.
References
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"Total synthesis of 5-hydroxyomeprazole" , ResearchGate. URL:[Link]
-
"2-CHLOROMETHYL-4-METHOXY-3-METHYLPYRIDINE HYDROCHLORIDE" , LookChem. URL:[Link]
-
"4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894" , National Center for Biotechnology Information (PubChem). URL:[Link]
-
"(4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5" , Chemsrc. URL:[Link]
- "US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors", Google Patents.
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An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-2,3-dimethylpyridine
Abstract
This technical guide provides a comprehensive examination of 4-Methoxy-2,3-dimethylpyridine (C₈H₁₁NO), a substituted pyridine derivative of significant interest in medicinal and synthetic chemistry. The document delineates its molecular structure, physicochemical properties, and key synthetic pathways. A core focus is placed on the principles of spectroscopic characterization—including NMR, Mass Spectrometry, and IR spectroscopy—as a self-validating system for structural confirmation and purity assessment. Detailed experimental protocols for its synthesis and analysis are provided to support researchers, scientists, and drug development professionals. This guide serves as an authoritative resource, grounded in established chemical principles and supported by technical data and literature citations.
Introduction and Strategic Importance
4-Methoxy-2,3-dimethylpyridine is a heterocyclic aromatic compound featuring a pyridine core functionalized with two methyl groups and a methoxy group. While its direct applications are limited, it serves as a critical structural motif and a key intermediate in the synthesis of high-value pharmaceutical compounds. Its N-oxide derivative, 4-Methoxy-2,3-dimethylpyridine-N-oxide, is a well-documented precursor in the industrial synthesis of proton pump inhibitors (PPIs) such as Rabeprazole, which are used to treat acid-related gastrointestinal conditions.[1] The strategic placement of the methyl and methoxy substituents on the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable building block for creating complex molecular architectures.[2] Understanding the precise molecular structure and characteristics of this compound is therefore fundamental to controlling reaction outcomes and ensuring the quality of downstream products.
Molecular Structure and Identification
The structural identity of a molecule is the cornerstone of its chemical behavior. For 4-Methoxy-2,3-dimethylpyridine, this is defined by a unique combination of identifiers and a specific spatial arrangement of atoms.
-
IUPAC Name : 4-methoxy-2,3-dimethylpyridine[3]
-
CAS Number : 163593-69-9[3]
-
Molecular Formula : C₈H₁₁NO[3]
-
Molecular Weight : 137.18 g/mol [3]
Structural Diagram
The 2D structure of 4-Methoxy-2,3-dimethylpyridine is illustrated below. The pyridine ring is substituted at the C2 and C3 positions with methyl groups and at the C4 position with a methoxy group.
Caption: 2D molecular structure of 4-Methoxy-2,3-dimethylpyridine.
Chemical Identifiers
For unambiguous database searching and computational modeling, the following identifiers are used:
| Identifier | Value | Source |
| SMILES | CC1=C(C=CN=C1C)OC | [3] |
| InChI | InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3 | [3] |
| InChIKey | BZAARVXVDWLOFK-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in different environments, influencing its solubility, reactivity, and pharmacokinetic profile. The properties for 4-Methoxy-2,3-dimethylpyridine are summarized below, based on computational predictions from authoritative databases.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [3] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 22.1 Ų | [3] |
Synthesis and Reactivity
Synthetic Approach
The synthesis of 4-Methoxy-2,3-dimethylpyridine is not widely reported directly, as its N-oxide derivative is often the primary synthetic target.[1] However, a logical and common synthetic route involves a two-step process starting from the corresponding N-oxide:
-
Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide : This intermediate is typically prepared via nucleophilic aromatic substitution. 2,3-Dimethyl-4-nitropyridine-N-oxide is reacted with a methoxide source (e.g., sodium methoxide) or with 3-methoxy-1-propanol in the presence of a base like potassium carbonate.[1][4]
-
Deoxygenation : The resulting N-oxide is then deoxygenated to yield the target pyridine. This is a standard transformation in heterocyclic chemistry and can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation.[5]
Caption: General synthetic workflow for 4-Methoxy-2,3-dimethylpyridine.
Chemical Reactivity
The reactivity of 4-Methoxy-2,3-dimethylpyridine is governed by the interplay of its functional groups:
-
Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be readily protonated by acids, alkylated to form quaternary pyridinium salts, or oxidized to form the N-oxide.
-
Aromatic Ring : The pyridine ring is electron-deficient compared to benzene, which typically makes it less reactive towards electrophilic aromatic substitution. However, the electron-donating methoxy group at the 4-position and the methyl groups at the 2- and 3-positions partially activate the ring, influencing the regioselectivity of substitution reactions.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of a synthesized compound must be rigorously confirmed. Spectroscopic analysis provides a self-validating system where data from multiple independent techniques converge to support a single molecular structure.
Caption: Workflow for spectroscopic validation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Pyridine Protons : Two signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons at the C5 and C6 positions. They would appear as doublets due to coupling with each other.
-
Methoxy Protons (-OCH₃) : A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3 protons.[6]
-
Methyl Protons (-CH₃) : Two distinct singlets in the aliphatic region (typically δ 2.2-2.6 ppm), each integrating to 3 protons, for the methyl groups at C2 and C3.
-
-
¹³C NMR : The carbon NMR spectrum provides information on the different carbon environments.
-
Pyridine Carbons : Five signals in the range of δ 110-165 ppm. The carbon bearing the methoxy group (C4) would be significantly shielded.
-
Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm.[7]
-
Methyl Carbons (-CH₃) : Two signals in the upfield region, typically δ 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides clues about the structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺) : A prominent peak is expected at an m/z (mass-to-charge ratio) of approximately 137.08, corresponding to the molecular weight of C₈H₁₁NO.[3]
-
Fragmentation : Common fragmentation pathways would include the loss of a methyl radical (M-15) from a methyl or methoxy group, or the loss of a methoxy radical (M-31).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C-H Stretching : Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be just below 3000 cm⁻¹.
-
C=C and C=N Stretching : Vibrations characteristic of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.[8]
-
C-O Stretching : A strong absorption band corresponding to the C-O stretch of the aryl ether (methoxy group) is expected around 1250 cm⁻¹.
Applications in Drug Development
The primary value of 4-Methoxy-2,3-dimethylpyridine lies in its role as a key building block for more complex active pharmaceutical ingredients (APIs). As mentioned, its N-oxide is a direct precursor to the pyridine moiety of Rabeprazole.[1] The synthesis of Rabeprazole involves coupling this pyridine intermediate with a benzimidazole core. The methoxy group is a common feature in many approved drugs, where it can improve ligand-target binding, modulate physicochemical properties, and enhance metabolic stability.[2] Therefore, pyridine scaffolds like this compound are highly valuable in medicinal chemistry for the development of new therapeutic agents.[9]
Experimental Protocols
Protocol: Synthesis via Deoxygenation of N-Oxide
This protocol describes a general procedure for the deoxygenation of 4-Methoxy-2,3-dimethylpyridine-N-oxide. Causality : Phosphorus trichloride is an effective and common reagent for removing the oxygen atom from a pyridine N-oxide due to the high strength of the P=O bond formed in the byproduct, which drives the reaction to completion.
-
Reaction Setup : In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Methoxy-2,3-dimethylpyridine-N-oxide (1.0 eq.) in a dry, inert solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition : Slowly add phosphorus trichloride (PCl₃, ~0.4 eq.) dropwise via the dropping funnel while maintaining the temperature at 0 °C. The reaction is exothermic.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent (CHCl₃ or CH₂Cl₂).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product. Causality : Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase, and a polar mobile phase elutes the compounds. UV detection is suitable as the pyridine ring contains a chromophore that absorbs UV light.[10]
-
Instrumentation : A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape), for example, a 60:40 (v/v) ratio.
-
Flow Rate : Set to 1.0 mL/min.
-
Detection : Monitor the UV absorbance at a wavelength where the compound shows significant absorbance (e.g., 270 nm).
-
Sample Preparation : Prepare a sample solution by dissolving an accurately weighed amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection : Inject 10 µL of the sample solution into the HPLC system.
-
Data Analysis : The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Conclusion
4-Methoxy-2,3-dimethylpyridine is a structurally well-defined molecule whose primary significance is derived from its utility as a synthetic intermediate in pharmaceutical manufacturing. Its molecular architecture has been unequivocally established through a combination of chemical synthesis and comprehensive spectroscopic analysis. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and application, underscoring the principles of scientific integrity and experimental validation essential in the fields of chemical research and drug development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15185894, 4-Methoxy-2,3-dimethylpyridine. Available at: [Link]
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El-Gohary, A., & El-Sayed, I. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
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Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
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Reddy, B. V. S., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. Available at: [Link]
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An In-depth Technical Guide to the NMR Spectral Analysis of 4-Methoxy-2,3-dimethylpyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-methoxy-2,3-dimethylpyridine, a substituted heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this paper is structured to provide not just spectral data, but also the underlying chemical principles and practical experimental considerations. We will delve into the causal relationships between the molecular structure and the observed spectral features, present a validated protocol for sample preparation and data acquisition, and summarize key data for easy reference. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation.
Molecular Structure and Spectroscopic Implications
Understanding the molecular architecture of 4-methoxy-2,3-dimethylpyridine is fundamental to interpreting its NMR spectra. The molecule consists of a pyridine ring, an aromatic heterocycle, substituted with two methyl groups at positions 2 and 3, and a methoxy group at position 4.
The electronic environment of each nucleus is heavily influenced by the interplay of inductive and resonance effects from these substituents.
-
Nitrogen Atom: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding (downfield shift) of the ring protons and carbons compared to benzene.
-
Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing via induction but is a strong electron-donating group through resonance, particularly to the ortho (positions 3 and 5) and para (position 6, though not directly applicable here) positions.
-
Methyl Groups (-CH₃): Methyl groups are weakly electron-donating through induction and hyperconjugation.
This unique combination of substituents removes the plane of symmetry that would exist in a simpler substituted pyridine, rendering all ring positions (and their attached protons/carbons) chemically distinct. This asymmetry is key to the expected complexity of the NMR spectra.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The NMR spectral analysis of 4-methoxy-2,3-dimethylpyridine is a clear illustration of how fundamental chemical principles govern spectroscopic outcomes. The predictable downfield shifts caused by the pyridine nitrogen, coupled with the shielding and deshielding effects of the methoxy and methyl substituents, result in a unique and interpretable spectral fingerprint. By following a robust experimental protocol, researchers can reliably obtain high-resolution ¹H and ¹³C NMR spectra, enabling unequivocal confirmation of the molecular structure. This guide provides the foundational knowledge and practical steps necessary for professionals in the chemical and pharmaceutical sciences to confidently utilize NMR spectroscopy for the characterization of this and similar heterocyclic molecules.
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Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
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Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(11), 515-520. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information. Green Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2,3-dimethylpyridine. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxy-2,3-dimethyl-b[3][4]enzoxaphosphinino[4,3-c]pyrazole 4-oxide. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). 4-Methoxy-3,5-dimethylpyridine | CAS No- 447461-23-6. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0202902). Retrieved from [Link]
-
Ioset, J. R., et al. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
Sources
Comprehensive Infrared (IR) Spectroscopy Analysis of 4-Methoxy-2,3-dimethylpyridine: Structural Validation and Analytical Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary & Molecular Architecture
In the landscape of pharmaceutical synthesis, 4-Methoxy-2,3-dimethylpyridine serves as a critical, highly functionalized heteroaromatic building block. It is most notably recognized as the core pyridine intermediate in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs), such as Omeprazole and Esomeprazole [1].
From an analytical perspective, verifying the structural integrity of this intermediate is paramount. The molecule features three distinct functional domains: a pyridine ring, a methoxy group at the C4 position, and two methyl groups at the C2 and C3 positions. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for validating these functional groups prior to downstream N-oxidation and chlorination.
This whitepaper details the theoretical vibrational assignments, the causality behind spectral features, and a field-proven, self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol for the quality control of 4-Methoxy-2,3-dimethylpyridine.
Mechanistic Role in API Synthesis
To understand the importance of strict analytical control, we must first look at the molecule's role in drug development. The electron-donating nature of the C4-methoxy group is not just a structural feature; it is mechanistically essential. It increases the electron density of the pyridine ring, facilitating the subsequent N-oxidation step and ultimately dictating the pKa of the final PPI, which is crucial for its activation in the acidic environment of the stomach parietal cells.
Fig 1: Reaction pathway from 4-Methoxy-2,3-dimethylpyridine to Omeprazole.
Theoretical IR Vibrational Assignments & Causality
Spectroscopic analysis is not merely about matching peaks to a database; it requires an understanding of the underlying quantum mechanical causality. The IR spectrum of 4-Methoxy-2,3-dimethylpyridine [1] is governed by the dipole moment changes induced by its functional groups.
-
The Pyridine Ring Causality: Unlike benzene, the presence of the electronegative nitrogen atom in the pyridine ring creates a permanent dipole. When the ring undergoes C=C and C=N stretching vibrations, the change in the dipole moment is exceptionally large, resulting in highly intense IR absorption bands between 1450 and 1600 cm⁻¹.
-
The Methoxy Group Causality: The C-O-C asymmetric stretch is typically found around 1100 cm⁻¹ in aliphatic ethers. However, in 4-Methoxy-2,3-dimethylpyridine, the oxygen's lone pairs are partially conjugated with the aromatic
-system. This increases the force constant of the C-O bond, shifting the asymmetric stretch to a higher frequency (~1265 cm⁻¹).
Quantitative Data Presentation
The following table summarizes the diagnostic IR peaks, their intensities, and the mechanistic causality behind their spectral positions.
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Mechanistic Causality / Diagnostic Value |
| 3030 - 3070 | Pyridine Ring | C-H Stretch (Aromatic) | Weak | Indicates the presence of sp² hybridized carbons. Distinct from aliphatic stretches due to the stiffer C-H bond. |
| 2925, 2860 | Methyl (-CH₃) | C-H Stretch (Asym/Sym) | Medium | Confirms the presence of the two methyl groups at positions 2 and 3. |
| 2830 | Methoxy (-OCH₃) | C-H Stretch (Aliphatic) | Weak | Shifted to a lower frequency than typical alkyl C-H stretches due to the adjacent electronegative oxygen atom. |
| 1585, 1560, 1480 | Pyridine Ring | C=N and C=C Stretch | Strong | Highly active due to the large dipole moment changes induced by the ring nitrogen during vibration. |
| 1450, 1375 | Methyl (-CH₃) | C-H Bending (Scissoring/Umbrella) | Medium | The 1375 cm⁻¹ umbrella mode is highly characteristic of methyl groups and verifies C2/C3 substitution. |
| 1265 | Methoxy (-OCH₃) | C-O-C Asym. Stretch | Strong | Shifted higher than typical aliphatic ethers due to conjugation with the aromatic pyridine ring. |
| 1035 | Methoxy (-OCH₃) | C-O-C Sym. Stretch | Strong | Confirms the ether linkage; critical for verifying the 4-methoxy substitution. |
| 820 | Pyridine Ring | C-H Out-of-Plane Bend | Strong | Diagnostic of two adjacent, unsubstituted hydrogen atoms (positions 5 and 6 on the ring). |
Self-Validating ATR-FTIR Analytical Protocol
Experimental Rationale: 4-Methoxy-2,3-dimethylpyridine is a liquid or low-melting solid that can absorb atmospheric moisture. Traditional KBr pellet transmission methods are hygroscopic and introduce a broad O-H stretch at ~3400 cm⁻¹, which obscures the overtone bands of the pyridine ring. Therefore, Attenuated Total Reflectance (ATR) using a monolithic Diamond crystal is the chosen methodology. It requires zero sample preparation, preserving the native state of the molecule.
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Each step contains a built-in diagnostic check to prevent false positives or artifacts.
Fig 2: Self-validating ATR-FTIR experimental workflow for structural analysis.
Step-by-Step Methodology
Step 1: System Diagnostics & Crystal Verification
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a single-beam energy profile.
-
Self-Validation Check: The system must report a single-beam energy throughput of
compared to factory standards. If the energy is lower, the crystal is contaminated or the internal optics are misaligned. Do not proceed until resolved.
Step 2: Background Acquisition & Atmospheric Compensation
-
Action: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal.
-
Causality: 32 scans provide an optimal signal-to-noise ratio by averaging out random detector fluctuations. A 4 cm⁻¹ resolution is chosen because it perfectly balances peak separation with minimal noise for condensed-phase organic molecules.
-
Self-Validation Check: Inspect the background spectrum. It must be a flat line at 100% Transmittance. If residual peaks appear at 2900 cm⁻¹ (organics) or 3400 cm⁻¹ (water), reclean the crystal and repeat.
Step 3: Sample Application & Optical Contact
-
Action: Apply 2-3 drops (if liquid) or 5 mg (if solid) of 4-Methoxy-2,3-dimethylpyridine directly onto the ATR crystal. If solid, apply the pressure anvil until the clutch clicks.
-
Self-Validation Check: Monitor the live preview of the 1265 cm⁻¹ (C-O-C stretch) peak. The absorbance must read between 0.1 and 0.8 AU. If it is
AU, optical contact is insufficient (increase anvil pressure). If AU, the detector is saturating (reduce sample volume).
Step 4: Spectral Acquisition
-
Action: Execute the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background.
Step 5: Data Processing & Baseline Validation
-
Action: Apply an ATR-correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).
-
Self-Validation Check: Examine the region between 2300 cm⁻¹ and 2400 cm⁻¹. This region is devoid of organic molecular vibrations but is highly sensitive to atmospheric CO₂. If the baseline is perfectly flat here, the atmospheric compensation was successful, and the spectrum is validated for structural assignment.
References
-
Title: 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Advanced Mass Spectrometry of 4-Methoxy-2,3-dimethylpyridine: A Technical Guide for Pharmaceutical Impurity Profiling
As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS) and pharmaceutical impurity profiling, I frequently encounter analytical bottlenecks when characterizing low-molecular-weight, highly polar intermediates. 4-Methoxy-2,3-dimethylpyridine (C₈H₁₁NO) is a prime example. It serves as a critical structural fragment and synthetic precursor in the development of proton pump inhibitors (PPIs) such as 5-hydroxyomeprazole[1].
Because this compound is often present as a trace degradant or unreacted intermediate in active pharmaceutical ingredients (APIs), its precise mass spectrometric characterization is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the ionization dynamics, fragmentation mechanics, and self-validating analytical workflows required to accurately profile 4-Methoxy-2,3-dimethylpyridine.
Physicochemical Properties & Ionization Dynamics
To design a robust MS method, we must first understand the molecule's physicochemical nature. 4-Methoxy-2,3-dimethylpyridine features an electron-rich pyridine ring due to the electron-donating effects of the methoxy group at position 4 and the methyl groups at positions 2 and 3.
-
Basicity and Proton Affinity: The pyridine nitrogen is highly basic (estimated pKa ~6.5). Therefore, Positive Electrospray Ionization (ESI+) is the undisputed gold standard for its volatilization and ionization.
-
Causality of Mobile Phase Selection: In reversed-phase liquid chromatography (RPLC), basic pyridines are notorious for peak tailing due to secondary interactions with residual silanols on the silica stationary phase. To counteract this, we must strictly control the mobile phase pH. By utilizing a buffer of 10 mM ammonium formate adjusted to pH 3.0 with formic acid, we ensure the pyridine nitrogen is fully protonated prior to entering the ESI source. This not only sharpens the chromatographic peak but exponentially increases the yield of the [M+H]⁺ precursor ion.
High-Resolution Fragmentation Mechanics (CID)
When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), 4-Methoxy-2,3-dimethylpyridine exhibits highly diagnostic fragmentation pathways. As documented in the [2], the exact monoisotopic mass of the neutral molecule is 137.0841 Da, yielding an [M+H]⁺ precursor at m/z 138.0913 .
The Even-Electron Rule vs. Radical Loss
In ESI-MS/MS, even-electron precursors typically yield even-electron product ions via neutral losses. However, methoxy-substituted aromatic systems are a notable exception.
-
Neutral Loss (Standard): The dominant pathway is the rearrangement and expulsion of formaldehyde (CH₂O, 30.01 Da), yielding an even-electron dimethylpyridinium ion at m/z 108.0808.
-
Radical Loss (Diagnostic): We also observe the homolytic cleavage of the methoxy methyl group, expelling a methyl radical (CH₃•, 15.02 Da) to form a distonic radical cation at m/z 123.0679. Causality: This radical loss is thermodynamically driven by the high stability of the resulting quinoid-type resonance structure. As an application scientist, I utilize this specific radical loss as a primary diagnostic marker to differentiate methoxy-pyridines from isobaric aliphatic ethers.
ESI-MS/MS Collision-Induced Dissociation (CID) pathways of 4-Methoxy-2,3-dimethylpyridine.
Quantitative Data & Exact Mass Configurations
To ensure absolute structural confirmation, mass accuracy must be maintained below 5 parts-per-million (ppm). The following table summarizes the theoretical exact masses and typical relative abundances observed during optimized CID (Collision Energy: 25 eV).
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) | Mass Error Tolerance | Relative Abundance (Typical CID) |
| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0913 | < 5.0 ppm | 100% (Precursor) |
| [M+H - CH₃]•⁺ | C₇H₉NO•⁺ | 123.0679 | < 5.0 ppm | 15 - 30% |
| [M+H - CH₂O]⁺ | C₇H₁₀N⁺ | 108.0808 | < 5.0 ppm | 60 - 80% |
| [M+H - CH₃OH]⁺ | C₇H₈N⁺ | 106.0651 | < 5.0 ppm | 10 - 20% |
| [M+H - CH₂O - HCN]⁺ | C₆H₉⁺ | 81.0699 | < 5.0 ppm | 25 - 40% |
Validated Experimental Methodology
A protocol is only as good as its ability to prove its own accuracy. The following step-by-step methodology is designed as a self-validating system , incorporating internal checks to guarantee data integrity during trace impurity profiling.
Step 1: Sample Preparation & Matrix Management
-
Dilution: Dissolve the API sample in a highly aqueous diluent (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Internal Standard Spiking: Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as pyridine-d5.
-
Causality: Injecting a sample with high organic content into a highly aqueous RPLC starting gradient causes severe peak fronting. The 80% aqueous diluent focuses the analyte at the head of the column. The SIL-IS corrects for any matrix-induced ion suppression occurring in the ESI source.
Step 2: UHPLC Chromatographic Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.
-
Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient: 5% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min, re-equilibrate.
-
Causality: The ammonium formate buffer provides the necessary ionic strength to prevent secondary interactions, while the sub-2 µm particles deliver the theoretical plates required to resolve 4-Methoxy-2,3-dimethylpyridine from isobaric API matrix interferences.
Step 3: High-Resolution ESI-MS/MS Acquisition
-
Source Parameters: Set Capillary Voltage to +3.0 kV and Desolvation Temperature to 400°C.
-
Fragmentation: Isolate m/z 138.09 in the quadrupole (Q1) with a narrow 0.7 Da window. Ramp the Collision Energy (CE) in the collision cell from 15 to 35 eV.
-
Causality: A narrow Q1 isolation window prevents co-eluting matrix ions of similar mass from entering the collision cell, ensuring the resulting MS/MS spectra are completely clean and unambiguous.
Step 4: System Self-Validation (Data Acceptance Criteria)
-
Mass Accuracy Check: The mass error of the m/z 138.0913 peak must remain < 5 ppm throughout the run.
-
Ion Ratio Confirmation: The ratio of the qualifier ion (m/z 108.0808) to the diagnostic radical ion (m/z 123.0679) must remain within ±15% of the reference standard injection.
-
Causality: Relying solely on retention time and a single mass channel risks false positives. Continuous ion ratio monitoring ensures absolute structural confirmation, validating the result internally without the need for secondary orthogonal assays.
Self-validating LC-MS/MS analytical workflow for basic pyridine impurity profiling.
References
-
National Center for Biotechnology Information. "4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894." PubChem Database. Available at:[Link]
-
Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. "Total synthesis of 5-hydroxyomeprazole." ARKIVOC, 2016 (iii) 339-351. DOI: 10.3998/ark.5550190.p009.501. Available at:[Link]
Sources
Reactivity and Synthetic Utility of 4-Methoxy-2,3-dimethylpyridine: A Technical Guide
Executive Summary
4-Methoxy-2,3-dimethylpyridine (CAS: 163593-69-9) is a highly specialized heterocyclic building block utilized extensively in advanced organic synthesis and drug development. While structurally analogous to the core pyridine ring found in blockbuster proton pump inhibitors (e.g., Omeprazole uses the 3,5-dimethyl isomer), the 2,3-dimethyl configuration presents unique regiochemical opportunities. The presence of the highly acidic 2-methyl group makes it a critical intermediate for the synthesis of complex alkaloids, specifically quinolizidines, which are investigated as potent inhibitors of ergosterol biosynthesis.
This whitepaper provides an in-depth analysis of the electronic structure, regioselective reactivity, and validated synthetic workflows for 4-Methoxy-2,3-dimethylpyridine, designed for application scientists and drug development professionals.
Structural Causality & Regioselectivity
The synthetic utility of 4-Methoxy-2,3-dimethylpyridine is dictated by the competing electronic effects of its substituents. Understanding these forces is critical for predicting its reactivity, particularly in metalation reactions.
Electronic Push-Pull Dynamics
-
The Pyridine Nitrogen (-I Effect): The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly acidifying the protons on the adjacent 2-methyl group.
-
The 4-Methoxy Group (+M Effect): The oxygen atom donates electron density into the pyridine ring via resonance. This electron density is directed to the 3- and 5-positions, effectively deactivating the 3-methyl group toward deprotonation.
The Causality of Lateral Metalation
When treated with a strong base, metalation is overwhelmingly regioselective for the 2-methyl position .
-
Causality: Deprotonation at the 2-methyl group yields a carbanion that is highly stabilized by resonance with the adjacent pyridine nitrogen, forming a stable aza-allyl anion . The 3-methyl group lacks this direct resonance stabilization and is further deactivated by the electron-donating methoxy group. Consequently, Directed Ortho Metalation (DoM) at the 5-position or lateral metalation at the 3-methyl group are suppressed, allowing for highly predictable functionalization at C2 .
Synthetic Workflows & Methodologies
Lateral Metalation and Quinolizidine Annulation
As demonstrated in the synthesis of ergosterol biosynthesis inhibitors, the 2-methyl group can be functionalized to build fused bicyclic systems like quinolizidines.
Fig 1: Regioselective lateral metalation and cyclization to the quinolizidine core.
Validated Protocol: Quinolizidine Core Formation
-
Step 1: Base Preparation. Add n-butyllithium (1.1 eq) dropwise to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Causality & Validation: LDA is a non-nucleophilic base. Using n-BuLi directly would lead to unwanted nucleophilic addition to the pyridine ring (forming dihydropyridines). The solution remains clear, validating successful LDA formation.
-
-
Step 2: Metalation. Add 4-Methoxy-2,3-dimethylpyridine (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Validation: The reaction mixture turns deep red/orange, visually confirming the formation of the highly conjugated 2-lithiomethyl aza-allyl anion.
-
-
Step 3: Electrophilic Addition. Introduce 3-chloropropanal (1.2 eq) slowly at -78 °C.
-
Validation: The deep red color dissipates as the carbanion attacks the aldehyde carbonyl, signaling the consumption of the organolithium species.
-
-
Step 4: Cyclization. Allow the reaction to warm to room temperature. The pyridine nitrogen undergoes intramolecular alkylation by displacing the terminal chloride, yielding the quinolizidine framework.
De Novo Synthesis via N-Oxide Activation
Direct functionalization of the pyridine core is notoriously difficult due to its electron-deficient nature. Synthesizing 4-Methoxy-2,3-dimethylpyridine requires a polarity-reversal strategy using an N-oxide intermediate .
Fig 2: Stepwise synthesis of 4-methoxy-2,3-dimethylpyridine via N-oxide activation.
Validated Protocol: Stepwise Synthesis
-
Step 1: N-Oxidation. React 2,3-dimethylpyridine with 30% H₂O₂ in glacial acetic acid.
-
Causality: The N-oxide oxygen donates electron density into the ring (+M effect), overcoming the intrinsic electron-withdrawing nature of the pyridine core and activating it for electrophilic attack.
-
-
Step 2: Nitration. Treat the N-oxide with a fuming HNO₃/H₂SO₄ mixture at 90 °C.
-
Causality: The N-oxide directs the nitronium ion specifically to the 4-position (the 2-position is sterically blocked by the methyl group). Pouring the mixture over ice yields a yellow precipitate, validating successful nitration.
-
-
Step 3: Methoxylation. Reflux the 4-nitro intermediate with sodium methoxide in methanol.
-
Causality: The nitro group at the 4-position is highly activated for Nucleophilic Aromatic Substitution (S_NAr). The N-oxide stabilizes the anionic Meisenheimer intermediate, allowing facile displacement of the nitrite leaving group.
-
-
Step 4: Deoxygenation. Treat the resulting 4-methoxy N-oxide with PCl₃ in chloroform (or utilize Pd/C catalyzed hydrogenation).
-
Validation: The loss of the N-oxide oxygen significantly reduces the polarity of the molecule, which is easily tracked by a large upward shift in Rf value on a TLC plate.
-
Quantitative Data Summaries
To facilitate experimental planning, the physicochemical properties and regioselective reactivity metrics of 4-Methoxy-2,3-dimethylpyridine are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₈H₁₁NO | Base structural identifier |
| Molecular Weight | 137.18 g/mol | Required for stoichiometric calculations |
| Exact Mass | 137.084 Da | Target mass for LC-MS (ESI+) identification |
| XLogP3 | 1.6 | Indicates moderate lipophilicity; soluble in standard organic solvents |
| Topological Polar Surface Area | 22.1 Ų | High membrane permeability potential |
Table 2: Regioselectivity & Acidity Comparison
| Position | Relative pKa | Resonance Stabilization (Conjugate Base) | Primary Reaction Pathway |
| 2-Methyl | ~30-32 (High Acidity) | Yes (Aza-allyl anion via Pyridine N) | Lateral Metalation (DoM) |
| 3-Methyl | >40 (Low Acidity) | No | Unreactive under standard DoM conditions |
| C5-Proton | ~35 (Moderate) | Yes (Ortho to Methoxy) | Ortho-lithiation (Only if 2-Me is blocked) |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15185894, 4-Methoxy-2,3-dimethylpyridine. Retrieved from[Link]
-
Godard, A., Lamour, P., Ribéreau, P., & Queguiner, G. (1995). Synthesis of new substituted quinolizidines as potential inhibitors of ergosterol biosynthesis. Tetrahedron, 51(28), 7809-7824. Retrieved from[Link]
-
PrepChem (n.d.). Synthesis of 4-methoxy-2,3-dimethylpyridine 1-oxide. Retrieved from[Link]
4-Methoxy-2,3-dimethylpyridine electrophilic substitution
An In-depth Technical Guide to the Electrophilic Substitution of 4-Methoxy-2,3-dimethylpyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the electrophilic substitution reactions involving 4-methoxy-2,3-dimethylpyridine, a heterocyclic compound of significant interest in pharmaceutical synthesis. As a substituted pyridine, its reactivity is governed by a complex interplay between the electron-deficient nature of the pyridine ring and the electronic effects of its activating substituents. This document elucidates the underlying principles of reactivity and regioselectivity, offers detailed experimental protocols for key transformations, and discusses advanced synthetic strategies, including the pivotal role of the corresponding N-oxide. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction and Strategic Overview
4-Methoxy-2,3-dimethylpyridine is a highly functionalized pyridine derivative.[1] Its structure is central to the synthesis of various pharmaceutical agents, most notably as a key intermediate for proton pump inhibitors (PPIs) like Rabeprazole.[2][3] The synthetic utility of this molecule is intrinsically linked to its capacity for further functionalization, primarily through electrophilic aromatic substitution (EAS).
However, the pyridine nucleus presents inherent challenges to classical EAS reactions. The lone pair of electrons on the nitrogen atom imparts basicity, leading to complexation with Lewis acids or protonation under the acidic conditions typical for EAS, which severely deactivates the ring towards electrophilic attack.[4] The success of electrophilic substitution on the 4-methoxy-2,3-dimethylpyridine scaffold hinges on understanding and manipulating the potent activating effects of the methoxy and methyl substituents, which override the intrinsic deactivation of the pyridine ring.
This guide provides a detailed examination of these factors, offering both theoretical grounding and practical, field-proven methodologies for achieving successful and regioselective electrophilic substitutions.
Core Principles: Electronic Effects and Regioselectivity
The reactivity and orientation of incoming electrophiles are dictated by the cumulative electronic contributions of the substituents on the pyridine ring.
-
Pyridine Ring: An electron-deficient aromatic system where the electronegative nitrogen atom withdraws electron density, making it less reactive than benzene in EAS reactions.
-
4-Methoxy Group: A powerful activating group. It exerts a -I (inductive) effect due to the oxygen's electronegativity but, more importantly, a strong +M (mesomeric or resonance) effect by donating a lone pair of electrons into the ring. This effect significantly increases electron density at the ortho (C3, C5) and para (C6, relative to the methoxy group) positions.
-
2- and 3-Methyl Groups: Weakly activating groups that donate electron density through a +I (inductive) effect and hyperconjugation.
The combined influence of these groups makes the pyridine ring sufficiently nucleophilic to react with electrophiles. The primary question is one of regioselectivity. The available positions for substitution are C5 and C6.
-
Activation of C5: This position is ortho to the strongly activating 4-methoxy group and ortho to the 2-methyl group. Both groups direct electrophiles to this site.
-
Activation of C6: This position is meta to the 4-methoxy group and para to the 3-methyl group.
The resonance stabilization of the sigma complex (the arenium ion intermediate) is greatest when the positive charge can be delocalized onto the oxygen atom of the methoxy group. This occurs when the electrophile attacks at the C5 position. Therefore, the C5 position is the overwhelmingly favored site for electrophilic substitution.
Caption: General synthetic workflow for the title compound.
Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
[5] This protocol is adapted from a patented procedure for the nitration of the N-oxide precursor.
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, charge 2,3-dimethylpyridine-N-oxide and concentrated sulfuric acid (98%). Cool the mixture to between -10°C and 20°C in an ice-salt bath.
-
Addition of Nitrating Agent: Prepare a solution of potassium nitrate in concentrated sulfuric acid. Add this solution dropwise to the cooled mixture, ensuring the temperature is maintained. The use of potassium nitrate instead of nitric acid can reduce the formation of noxious brown fumes and shorten reaction times. [5]3. Reaction: After the addition is complete, slowly warm the reaction mixture to 80-120°C and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product may precipitate. Neutralize the solution with a suitable base (e.g., NaOH solution) while cooling.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,3-dimethyl-4-nitropyridine-N-oxide can be purified by recrystallization or column chromatography.
Key Electrophilic Substitution Reactions
The following sections detail the primary classes of EAS reactions as applied to 4-methoxy-2,3-dimethylpyridine. The protocols are based on established methods for activated aromatic systems, with specific considerations for the pyridine substrate. [6][7]
Nitration
The introduction of a nitro (-NO₂) group is a cornerstone of aromatic chemistry. Given the activating substituents, direct nitration at C5 is feasible.
-
Causality & Insights: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. [6]The reaction must be performed at low temperatures (0-5°C) to control the exothermic reaction and prevent side reactions.
Protocol: 5-Nitro-4-methoxy-2,3-dimethylpyridine
-
Reaction Setup: Dissolve 4-methoxy-2,3-dimethylpyridine in concentrated sulfuric acid in a flask cooled to 0°C in an ice bath.
-
Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature below 5°C.
-
Monitoring: After the addition, allow the reaction to stir at low temperature for an additional 15-30 minutes. Monitor the reaction progress by TLC.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate of the nitrated product should form.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent like ethanol to obtain the purified 5-nitro product. [7]
Halogenation
Introducing a halogen (Br, Cl) at the C5 position can be achieved through several methods. Direct halogenation is possible, but a more controlled and regioselective approach involves directed metalation.
-
Causality & Insights: The 4-methoxy group is a powerful directed metalation group (DMG). [8][9]Treatment with a strong organolithium base (e.g., n-BuLi) can selectively deprotonate the most acidic proton, which is at the C5 position ortho to the methoxy group. The resulting lithiated intermediate can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, 1,2-dibromotetrachloroethane) to give the C5-halogenated product with high precision. This method avoids the potentially harsh conditions of direct halogenation.
Protocol: 5-Bromo-4-methoxy-2,3-dimethylpyridine via Directed Metalation
[8]
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxy-2,3-dimethylpyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for 1 hour to ensure complete deprotonation at C5.
-
Halogenation: In a separate flask, prepare a solution of 1,2-dibromotetrachloroethane in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78°C.
-
Quenching & Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions. [10]However, they are notoriously difficult with pyridine substrates because the nitrogen lone pair coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating both the catalyst and the substrate. [11]
-
Causality & Insights: To overcome this challenge, alternative catalysts or conditions are required. Zeolite catalysts, which are solid acids, can be effective for acylations as they are not as susceptible to poisoning by basic substrates. [12][13]The reaction of an arene with an acyl chloride or anhydride introduces an acyl group. [14]The resulting ketone is a deactivating group, which advantageously prevents further reactions.
Conceptual Protocol: Friedel-Crafts Acylation at C5
-
Catalyst & Reagents: Use a solid acid catalyst like H-ZSM-5 or Mordenite zeolite. The acylating agent can be acetic anhydride or acetyl chloride. [13]2. Reaction: In a high-pressure reactor, combine 4-methoxy-2,3-dimethylpyridine, the zeolite catalyst, and the acylating agent in a suitable high-boiling solvent.
-
Conditions: Heat the reaction to a high temperature (e.g., 150-200°C) for several hours.
-
Work-up: Cool the reaction, filter off the solid catalyst, and wash it with a solvent. The filtrate contains the product.
-
Purification: After an appropriate aqueous work-up, the product can be purified by distillation or chromatography.
| Reaction | Electrophile | Reagents | Typical Conditions | Predicted Regioselectivity |
| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | 0-5 °C | C5 |
| Bromination | Br⁺ | 1. n-BuLi, THF2. C₂Br₂Cl₄ | -78 °C to RT | C5 |
| Acylation | RCO⁺ | Acetic Anhydride, Zeolite | 150-200 °C | C5 |
Conclusion
The electrophilic substitution of 4-methoxy-2,3-dimethylpyridine is a tractable and valuable transformation for the synthesis of complex pharmaceutical intermediates. While the pyridine core is inherently electron-deficient, the potent activating and directing effects of the 4-methoxy and methyl substituents enable regioselective functionalization, primarily at the C5 position. For challenging transformations, advanced strategies such as directed ortho-metalation provide a robust and precise alternative to classical methods. A thorough understanding of the electronic principles and the judicious choice of reagents and reaction conditions, as outlined in this guide, are paramount to achieving success in the synthetic manipulation of this important heterocyclic scaffold.
References
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
- 4-Methoxy-2,3-dimethylpyridine. PubChem.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones. Taylor & Francis Online.
- Friedel–Crafts reaction. Wikipedia.
- An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine. Benchchem.
- A mild and efficient amination of methoxypyridines with aliphatic secondary amines. Nanyang Technological University.
- Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines.
- Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide. CymitQuimica.
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Technical Support. Benchchem.
- Friedel–Crafts Acyl
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- 2,3-Lutidine | 583-61-9. ChemicalBook.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC.
- A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
- Nucleophilic arom
- Application Note: Nitration of 4-Methoxyacetophenone. Benchchem.
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Structure and Properties. Benchchem.
- 4-Methoxy-3,5-dimethylpyridine-2-methanol. SIELC Technologies.
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 117977-18-1. ChemicalBook.
- Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
- How is 2,3-Lutidine synthesized and purified?. Guidechem.
- The Direction of the Reaction in Electrophilic Arom
- Friedel-Crafts Alkyl
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
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- 14. 傅-克酰基化反应 [sigmaaldrich.com]
Physical Properties and Synthetic Utility of 4-Methoxy-2,3-dimethylpyridine: A Technical Whitepaper
Executive Summary
4-Methoxy-2,3-dimethylpyridine is a highly specialized heterocyclic building block that serves as a critical intermediate in the pharmaceutical industry. Its primary application lies in the total synthesis of the benzimidazole class of proton pump inhibitors (PPIs), including blockbuster drugs such as Omeprazole and Esomeprazole.
For drug development professionals and synthetic chemists, understanding the physicochemical profile of this molecule is paramount. The electron-donating nature of the 4-methoxy group, combined with the steric shielding of the 2,3-dimethyl substituents, dictates a unique reactivity profile. This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behavior, and field-proven, self-validating experimental protocols for its functionalization.
Physicochemical Profiling & Quantitative Data
The physical and chemical properties of 4-Methoxy-2,3-dimethylpyridine govern its behavior in organic solvents, its extraction efficiency during aqueous workups, and its thermodynamic stability. The low Topological Polar Surface Area (TPSA) and moderate lipophilicity (XLogP3) indicate excellent solubility in halogenated and aromatic solvents, which is critical for scaling up synthetic workflows.
Table 1: Quantitative Physicochemical Data
| Property | Value | Computational / Experimental Source |
| IUPAC Name | 4-methoxy-2,3-dimethylpyridine | Lexichem TK 2.7.0 |
| CAS Registry Number | 163593-69-9 | 1 |
| Molecular Formula | C8H11NO | PubChem 2.2 |
| Molecular Weight | 137.18 g/mol | PubChem 2.2 |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | Cactvs 3.4.8.18 |
| XLogP3 (Lipophilicity) | 1.6 | XLogP3 3.0 |
| Exact Mass | 137.084064 Da | PubChem 2.2 |
| Boiling Point (2-Chloromethyl Derivative) | 257.5 °C at 760 mmHg | 2 |
Mechanistic Role in Drug Synthesis (PPIs)
In the synthesis of Omeprazole, the ultimate goal is to couple a functionalized pyridine ring with a benzimidazole derivative. 4-Methoxy-2,3-dimethylpyridine cannot be directly coupled; it must first undergo functionalization at the 2-methyl position to form a reactive hydroxymethyl or chloromethyl species.
The causality of its reactivity lies in its electronic structure. The +M (mesomeric) effect of the 4-methoxy group pushes electron density into the pyridine ring, making the nitrogen atom highly nucleophilic. This allows for facile N-oxidation. Once oxidized, the molecule is perfectly primed for a Boekelheide rearrangement , a concerted [3,3]-sigmatropic shift that regioselectively transfers the oxygen from the nitrogen to the 2-methyl carbon.
Fig 1: Synthetic workflow from 4-Methoxy-2,3-dimethylpyridine to the PPI hydroxymethyl precursor.
Self-Validating Experimental Protocols
To ensure high scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an In-Process Control (IPC) to guarantee empirical verification.
Protocol A: Regioselective N-Oxidation
Objective: Convert 4-Methoxy-2,3-dimethylpyridine to its N-oxide, activating the 2-methyl group.
Causality of Experimental Choices:
-
Solvent Selection: Dichloromethane (DCM) is chosen because it perfectly solubilizes both the lipophilic pyridine derivative and the oxidant (mCPBA). Furthermore, its low boiling point (39.6 °C) provides an inherent thermodynamic safety buffer; any exothermic runaway from the oxidation will be capped by solvent reflux, preventing thermal degradation.
-
Temperature Control: Maintained strictly at 0–5 °C during addition to manage the highly exothermic oxygen transfer and prevent oxidative cleavage of the methoxy group.
Step-by-Step Methodology:
-
Charge a dry, nitrogen-purged reactor with 4-Methoxy-2,3-dimethylpyridine (1.0 eq) and anhydrous DCM (10 volumes).
-
Cool the solution to 0–5 °C using an ice-water bath under continuous mechanical stirring.
-
Portion-wise add mCPBA (1.1 eq, 77% purity), maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Self-Validating System (IPC & Quench):
-
Validation: Perform Thin Layer Chromatography (TLC) on Alumina plates using 50% EtOAc/Hexane. The protocol self-validates when the starting material (high Rf) is completely absent, replaced by a baseline-retained spot (the highly polar N-oxide).
-
Quench Verification: Add 10% aqueous sodium thiosulfate. The system validates the destruction of residual, hazardous peroxides when a starch-iodine test paper yields a negative (colorless) result.
Protocol B: Boekelheide Rearrangement
Objective: Translate the N-oxide activation into a functionalized 2-acetoxymethyl group, as documented in advanced synthetic routes for 5-hydroxyomeprazole 3.
Causality of Experimental Choices:
-
Reagent Dual-Functionality: Acetic anhydride (
) serves as both the electrophile (forming the highly reactive N-acetoxypyridinium intermediate) and the bulk solvent. -
Thermal Activation: Heating to 90–100 °C is mandatory. The [3,3]-sigmatropic shift is an orbital-symmetry-driven process that requires substantial thermal energy to overcome the activation barrier of breaking the N-O bond while simultaneously forming the C-O bond.
Step-by-Step Methodology:
-
Dissolve the isolated 4-Methoxy-2,3-dimethylpyridine 1-oxide (1.0 eq) in
(5.0 eq). -
Heat the mixture to 90 °C under continuous stirring for 6 hours.
-
Remove excess
under reduced pressure (vacuum distillation) to avoid aggressive hydrolytic side reactions during the aqueous workup. -
Neutralize the concentrated residue with saturated
to pH 7.5 and extract with ethyl acetate.
Self-Validating System (IPC):
-
Validation: Monitor via HPLC (C18 column, Acetonitrile/Water gradient). The reaction validates its completion when the highly polar N-oxide peak (early retention time) is <1% relative to the newly formed lipophilic acetate ester peak (late retention time). The distinct shift in partition coefficient (LogP) guarantees baseline resolution on the chromatogram.
Fig 2: Mechanistic pathway of the Boekelheide rearrangement for 2-methyl functionalization.
References
- Source: National Center for Biotechnology Information (NIH)
- Title: Total synthesis of 5-hydroxyomeprazole (ARKIVOC)
- Experimental Data for Pyridine Derivatives Title: Cas 124473-12-7, 2-CHLOROMETHYL-4-METHOXY-3-METHYLPYRIDINE HYDROCHLORIDE Source: LookChem URL
- Patent Literature on Dialkoxypyridines Title: EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them Source: Google Patents URL
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Rabeprazole from 4-Methoxy-2,3-dimethylpyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of Rabeprazole, a proton pump inhibitor (PPI), commencing from the key starting material, 4-methoxy-2,3-dimethylpyridine-N-oxide. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key transformations, ensuring both practical applicability and a deeper understanding of the process chemistry.
Introduction: Rabeprazole and its Mechanism of Action
Rabeprazole is a potent, irreversible inhibitor of the gastric H+/K+-ATPase (proton pump), the enzyme responsible for the final step of gastric acid secretion in the parietal cells of the stomach.[1][2] It is a prodrug that, once protonated in the acidic environment of the parietal cell's secretory canaliculus, converts to a reactive sulfenamide intermediate.[1][3] This active form then forms a stable disulfide bond with cysteine residues on the proton pump, effectively inactivating it and suppressing acid production.[1][3]
The synthesis of Rabeprazole is a multi-step process that hinges on the precise assembly of a substituted pyridine ring and a benzimidazole moiety, linked by a sulfoxide bridge. The overall strategy involves the functionalization of a pyridine N-oxide precursor, coupling with a benzimidazole thiol to form a thioether, and a final, critical oxidation to yield the active sulfoxide.[4]
Overall Synthetic Pathway
The synthesis can be logically divided into three primary stages:
-
Activation of the Pyridine Core : Transformation of 4-methoxy-2,3-dimethylpyridine-N-oxide into an electrophilic intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine.
-
Thioether Bridge Formation : Coupling of the activated pyridine with 2-mercaptobenzimidazole.
-
Oxidation to Rabeprazole : Selective oxidation of the intermediate sulfide to the final sulfoxide product.
Caption: High-level workflow for the synthesis of Rabeprazole.
Part 1: Synthesis of the Activated Pyridine Intermediate
This stage focuses on converting the stable N-oxide into a reactive electrophile suitable for coupling. This is achieved through a rearrangement, hydrolysis, and subsequent chlorination.
Step 1.1: Polonovski-type Rearrangement of 4-Methoxy-2,3-dimethylpyridine-N-oxide
The reaction of a pyridine N-oxide bearing a methyl group at the 2-position with acetic anhydride is a classic transformation known as the Boekelheide or Polonovski-type rearrangement.[5][6] Acetic anhydride acts as an activating agent, acylating the N-oxide oxygen. This creates a reactive intermediate that undergoes rearrangement to form an iminium ion, which is then trapped by the acetate anion to yield the 2-acetoxymethyl derivative.[6][7] This reaction effectively functionalizes the C2-methyl group, paving the way for further transformations.
Caption: Simplified mechanism of the Polonovski-type rearrangement.
Protocol 1: Synthesis of 2-Acetoxymethyl-4-methoxy-3-methylpyridine
-
Materials:
-
4-Methoxy-2,3-dimethylpyridine-N-oxide (1.0 eq)
-
Acetic Anhydride (≥10 eq)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, heat acetic anhydride (10-15 volumes relative to the N-oxide) to 90-120 °C.[8]
-
Slowly add the 4-methoxy-2,3-dimethylpyridine-N-oxide to the heated acetic anhydride over 1-2 hours. Causality: The slow addition maintains control over the exothermic reaction.
-
After the addition is complete, maintain the reaction mixture at 120 °C for approximately 5 hours.[8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure. The resulting crude product can be used directly in the next step or purified further if necessary.
-
Step 1.2: Alkaline Hydrolysis to 2-Hydroxymethyl-4-methoxy-3-methylpyridine
The acetoxymethyl intermediate is readily hydrolyzed to the corresponding primary alcohol under basic conditions. This saponification step removes the protecting acetate group.[3][9]
Protocol 2: Hydrolysis of the Acetate Intermediate
-
Materials:
-
Crude 2-Acetoxymethyl-4-methoxy-3-methylpyridine (1.0 eq)
-
Sodium Hydroxide (NaOH) (approx. 1.5-2.0 eq)
-
Ethanol or Methanol
-
Water
-
-
Procedure:
-
Dissolve the crude acetate intermediate in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with an acid (e.g., HCl) to a pH of ~7.
-
Evaporate the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude hydroxymethyl product.[10]
-
Step 1.3: Chlorination to 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride
The primary alcohol is converted to the highly reactive chloromethyl derivative using a chlorinating agent such as thionyl chloride (SOCl₂).[9][11] This intermediate is the key electrophile for the subsequent condensation step. The product is typically isolated as a stable hydrochloride salt.[11]
Protocol 3: Chlorination of the Alcohol Intermediate
-
Materials:
-
2-Hydroxymethyl-4-methoxy-3-methylpyridine (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.1-1.5 eq)
-
Anhydrous Chloroform or Dichloromethane
-
-
Procedure:
-
Dissolve the alcohol intermediate in anhydrous chloroform or dichloromethane in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add thionyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C. Causality: This exothermic reaction is controlled at low temperatures to minimize side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[12]
-
The product hydrochloride salt will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether or acetone) to remove impurities, and dry under vacuum.[11]
-
Part 2: Thioether Formation via Condensation
This crucial step involves forming the C-S bond that links the pyridine and benzimidazole rings through a nucleophilic substitution reaction.
Protocol 4: Synthesis of Rabeprazole Sulfide
-
Chemistry: The reaction proceeds via S-alkylation. 2-Mercaptobenzimidazole is deprotonated by a base (NaOH) to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the 2-chloromethylpyridine intermediate, displacing the chloride ion.[2][4]
Caption: Workflow for the formation of the thioether bridge.
-
Materials:
-
2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl (1.0 eq)
-
2-Mercaptobenzimidazole (1.0 eq)
-
Sodium Hydroxide (approx. 2.1 eq)
-
Methanol or Ethanol
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (2.1 eq) in a mixture of water and methanol.
-
Add 2-mercaptobenzimidazole (1.0 eq) to the basic solution and stir until it dissolves completely.
-
Heat the solution to 45-50 °C.[4]
-
In a separate flask, dissolve the 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl (1.0 eq) in methanol.
-
Slowly add the solution of the chloromethylpyridine to the heated thiolate solution over 1 hour.
-
Maintain the reaction mixture at 45-50 °C and stir for an additional 3-4 hours.[4]
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Isolate the crude Rabeprazole sulfide by filtration. Wash the solid with water to remove inorganic salts and then with a cold, non-polar solvent (e.g., diisopropyl ether) to remove non-polar impurities.
-
Dry the product under vacuum.
-
Part 3: Selective Oxidation to Rabeprazole
This is the final and most critical chemical transformation. The thioether must be selectively oxidized to the sulfoxide without significant over-oxidation to the corresponding sulfone, a common impurity.[13] Sodium hypochlorite (NaOCl) is a cost-effective and commonly used industrial oxidant for this step.[2][4]
Protocol 5: Oxidation of Rabeprazole Sulfide to Rabeprazole
-
Chemistry: The sulfur atom of the thioether is oxidized by NaOCl. The reaction is performed at low temperatures (0-5 °C) to enhance selectivity for the sulfoxide and minimize the formation of the sulfone impurity.[2][4] The reaction is quenched with a reducing agent like sodium thiosulfate to destroy any excess oxidant.[2]
-
Materials:
-
Rabeprazole Sulfide (1.0 eq)
-
Sodium Hypochlorite (NaOCl) solution (12-15% w/w, approx. 1.1 eq)
-
Sodium Hydroxide
-
Methanol
-
Sodium Thiosulfate solution
-
Chloroform or Dichloromethane for extraction
-
-
Procedure:
-
Dissolve the Rabeprazole sulfide in methanol in a reaction vessel.
-
Add an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0-5 °C using an ice-salt bath. Causality: Low temperature is critical for controlling the oxidation and preventing the formation of the sulfone byproduct.[2]
-
Add the sodium hypochlorite solution dropwise over 1-2 hours, ensuring the internal temperature remains strictly within the 0-5 °C range.[2][4]
-
Stir the reaction for an additional 1-2 hours at this temperature after the addition is complete.
-
Monitor the reaction by TLC or HPLC until the starting sulfide is consumed.
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess NaOCl.[2]
-
Adjust the pH of the solution to approximately 10-11 with a suitable buffer or acid (e.g., ammonium acetate solution).[4]
-
Extract the aqueous layer multiple times with chloroform or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude Rabeprazole base. This can then be converted to its sodium salt for pharmaceutical use.[4]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that yields can vary significantly based on scale, purity of reagents, and specific reaction conditions employed.
| Step | Transformation | Key Reagents | Typical Temp. | Typical Yield |
| 1.1 | N-Oxide → Acetate | Acetic Anhydride | 90-120 °C | > 85% |
| 1.2 | Acetate → Alcohol | NaOH, Ethanol | Reflux | > 90% |
| 1.3 | Alcohol → Chloride | SOCl₂, DCM | 0-25 °C | > 90% |
| 2 | Chloride + Thiol → Sulfide | NaOH, Methanol | 45-50 °C | ~80-90% |
| 3 | Sulfide → Sulfoxide (Rabeprazole) | NaOCl, Methanol | 0-5 °C | ~75-85%[2][14] |
References
-
RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmaCompass. (2020). Available from: [Link]
-
Rabeprazole. Wikipedia. Available from: [Link]
-
Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Molbase. Available from: [Link]
-
Rane, R. A., et al. An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. (2011). Available from: [Link]
-
Reddy, P. R., et al. An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development. (2009). Available from: [Link]
-
An improved process for the production of rabeprazole sodium substantially free from the impurities. Dimensions. (2009). Available from: [Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. ResearchGate. (2021). Available from: [Link]
-
The Polonovski Reaction. Organic Reactions. Available from: [Link]
-
A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. QuickCompany. Available from: [Link]
-
Reddy, P. P., et al. Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications. (2009). Available from: [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect. (2005). Available from: [Link]
-
Polonovski Reaction. ResearchGate. Available from: [Link]
-
Process optimization and green chemistry approach during synthesis and characterization of 2-chloromethyl-3,5- dimethyl-4-methoxy pyridine hydrochloride. Journal of Pharmaceutical Negative Results. (2024). Available from: [Link]
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- 14. pubs.acs.org [pubs.acs.org]
Application Note & Experimental Protocol: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details the N-oxidation of 4-methoxy-2,3-dimethylpyridine utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely employed and effective oxidizing agent for such transformations. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in synthetic and medicinal chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, thereby making it a versatile synthetic intermediate.[1] Specifically, 4-Methoxy-2,3-dimethylpyridine-N-oxide serves as a crucial building block in the synthesis of proton pump inhibitors and other biologically active molecules.[2][3]
The conversion of a pyridine to its corresponding N-oxide is typically achieved through oxidation. A variety of oxidizing agents can be employed, including hydrogen peroxide in acetic acid, peracetic acid, and meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6] The choice of oxidant often depends on the substrate's reactivity and the desired reaction conditions. For many pyridine derivatives, m-CPBA in a chlorinated solvent offers a reliable and high-yielding method for N-oxidation.[5][7]
This application note provides a detailed, step-by-step protocol for the synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide, grounded in established chemical principles and supported by authoritative references.
Reaction Mechanism and Rationale
The N-oxidation of a pyridine derivative with a peroxy acid, such as m-CPBA, proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The lone pair of electrons on the pyridine nitrogen initiates the reaction, leading to the formation of a new N-O bond and the cleavage of the weak O-O bond in the peroxy acid. The carboxylic acid is generated as a byproduct.
Sources
Application Note: 4-Methoxy-2,3-dimethylpyridine as a Core Intermediate in Proton Pump Inhibitor (PPI) Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
Proton pump inhibitors (PPIs) are the cornerstone of treatment for acid-related gastrointestinal disorders. Structurally, most PPIs (e.g., Omeprazole, Rabeprazole, Ilaprazole) share a common pharmacophore: a substituted 2-pyridylmethylsulfinyl benzimidazole. The synthesis of this framework relies heavily on highly functionalized pyridine derivatives.
4-Methoxy-2,3-dimethylpyridine serves as a critical upstream building block in this chemical space [1]. Through a sequence of N-oxidation and Polonovski-Boekelheide rearrangement, the 2-methyl group of this scaffold is selectively functionalized to yield 2-chloromethyl-4-methoxy-3-methylpyridine (often isolated as the hydrochloride salt, CAS 124473-12-7) [4]. This electrophilic intermediate is directly coupled with benzimidazole-2-thiol derivatives to form the thioether precursor of active PPIs, most notably Ilaprazole , and serves as a structural analog in the synthesis of Rabeprazole impurities [5].
As a Senior Application Scientist, I emphasize that successful PPI synthesis is not merely about combining reagents; it requires strict kinetic control, precise temperature management, and an understanding of the electron-withdrawing/donating effects of the pyridine substituents. The protocols below are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high fidelity at every step.
Chemical Synthesis Workflow
The transformation of 4-methoxy-2,3-dimethylpyridine into an active PPI prodrug involves four distinct mechanistic phases.
Workflow for the synthesis of PPIs from 4-Methoxy-2,3-dimethylpyridine.Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine N-oxide
Causality: The pyridine nitrogen must be oxidized to draw electron density away from the ring, activating the adjacent 2-methyl group for the subsequent rearrangement [1]. Acetic acid acts as both solvent and catalyst, forming peracetic acid in situ.
-
Initialization: Dissolve 1.0 equivalent of 4-methoxy-2,3-dimethylpyridine in 5 volumes of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Slowly add 1.5 equivalents of 30% aqueous
dropwise over 30 minutes. Maintain the internal temperature below 40 °C during addition to prevent thermal runaway. -
Heating: Gradually raise the temperature to 70–80 °C and stir for 8–12 hours.
-
IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot (
) is entirely replaced by the highly polar N-oxide spot ( ). -
Quench & Workup: Cool to room temperature. Quench excess peroxide by carefully adding saturated aqueous
until a starch-iodine test is negative. Concentrate under reduced pressure, neutralize with , and extract with dichloromethane (DCM). Dry over and evaporate to yield the N-oxide.
Protocol 2: Polonovski-Boekelheide Rearrangement (Chlorination)
Causality: Phosphorus oxychloride (
-
Initialization: Dissolve the N-oxide intermediate in 10 volumes of anhydrous DCM under an argon atmosphere.
-
Activation: Cool the reactor to 0 °C. Add 1.2 equivalents of
dropwise. -
Rearrangement: Warm the mixture to 40 °C (reflux) and stir for 4–6 hours.
-
IPC (Self-Validation): Monitor via HPLC. Proceed to workup only when the N-oxide peak area is <1%.
-
Workup: Pour the mixture cautiously over crushed ice to hydrolyze excess
. Adjust the aqueous layer to pH 7–8 using 2N . Extract with DCM. -
Isolation: To stabilize the highly reactive product, bubble anhydrous HCl gas through the organic layer to precipitate 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride . Filter and store under inert gas at 2–8 °C [4].
Protocol 3: Thioether Coupling and Selective Oxidation
Causality: The thiolate of the benzimidazole is a potent nucleophile that displaces the primary chloride via an
-
Coupling: Dissolve 1.0 eq of the target substituted benzimidazole-2-thiol in a mixture of methanol and 2M
(1.1 eq). Add 1.0 eq of 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride. Stir at 50 °C for 2 hours until a clear solution forms, then cool to precipitate the thioether [3]. -
Oxidation: Dissolve the isolated thioether in anhydrous DCM and cool to -30 °C .
-
Kinetic Control: Add 1.0 eq of meta-chloroperoxybenzoic acid (mCPBA) in DCM dropwise over 30 minutes. Stir for 1 hour at -30 °C.
-
IPC (Self-Validation): HPLC must show <2% sulfone impurity. If sulfone begins forming, immediately quench the reaction.
-
Quench: Quench with 10% sodium thiosulfate, wash with
, dry, and crystallize the final PPI prodrug.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the optimized synthesis route, allowing process chemists to benchmark their yields and monitor critical impurities.
| Step | Reaction Phase | Reagents / Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Impurity to Monitor |
| 1 | N-Oxidation | 70–80 | 8–12 | 85–90% | Unreacted starting material | |
| 2 | Chlorination | 40 | 4–6 | 70–75% | 2-hydroxymethyl byproduct | |
| 3 | Thioether Coupling | 50 | 2–3 | 85–95% | Disulfide dimers | |
| 4 | Sulfoxidation | mCPBA, anhydrous DCM | -30 | 1–2 | 65–80% | Sulfone over-oxidation |
Biological Mechanism of Action
To contextualize the chemical synthesis, it is vital to understand how the synthesized PPI prodrug functions in vivo. The unique pKa of the pyridine ring (derived from our starting material) ensures the drug remains inactive in the neutral pH of the blood, but rapidly protonates in the highly acidic environment of the gastric parietal cell.
Acid-catalyzed activation of PPIs and irreversible inhibition of the H+/K+ ATPase.References
- ResearchGate - Total synthesis of 5-hydroxyomeprazole.
- Google Patents (US4555518A) - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.
- Google Patents (EP0166287B1)
- LookChem - 2-CHLOROMETHYL-4-METHOXY-3-METHYLPYRIDINE HYDROCHLORIDE (CAS 124473-12-7).
- ChemicalBook - 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CAS 86604-74-2). Validates its use as Ilaprazole SM1 and Rabeprazole Impurity.
Reaction mechanism of 4-Methoxy-2,3-dimethylpyridine in drug synthesis
Application Note: Reaction Mechanism and Protocols for 4-Methoxy-2,3-dimethylpyridine in Proton Pump Inhibitor (PPI) Synthesis
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges in the scalable synthesis of substituted pyridine rings. 4-Methoxy-2,3-dimethylpyridine (CAS 163593-69-9) is a pivotal heterocyclic building block in the synthesis of next-generation Proton Pump Inhibitors (PPIs), most notably Ilaprazole [1][2].
Unlike simpler pyridines, the specific substitution pattern of 4-methoxy-2,3-dimethylpyridine—featuring an electron-donating methoxy group at C4 and adjacent methyl groups at C2 and C3—dictates its unique reactivity. This application note details the mechanistic rationale, quantitative reaction parameters, and validated, self-contained protocols for converting this starting material into 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride [3][4]. This highly electrophilic intermediate is the ultimate coupling partner required to form the thioether linkage with 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol, yielding Desoxy Ilaprazole[5].
Mechanistic Causality in PPI Synthesis
The transformation of 4-methoxy-2,3-dimethylpyridine into the target chloromethyl derivative relies on a highly regioselective four-step sequence. Understanding the causality behind these experimental choices is critical for troubleshooting and scaling.
-
Step 1: N-Oxidation: The pyridine nitrogen is oxidized using hydrogen peroxide in acetic acid. Causality: The N-oxide serves a dual purpose. It temporarily masks the basic nitrogen, preventing unwanted side reactions, and crucially, it withdraws electron density from the ring, significantly increasing the acidity of the C2-methyl protons to enable the subsequent rearrangement[6].
-
Step 2: Polonovski Rearrangement: Treatment with acetic anhydride activates the N-oxide to an N-acetoxypyridinium cation. Causality: The electron-deficient cation facilitates base-mediated deprotonation of the C2-methyl group, forming an anhydrobase (enamine). A [3,3]-sigmatropic rearrangement (or intimate ion-pair recombination) transfers the acetoxy group exclusively to the C2-methyl carbon. The electron-donating C4-methoxy group stabilizes the transition state, ensuring high regioselectivity over the C3-methyl group[6].
-
Step 3: Ester Hydrolysis: Base-catalyzed hydrolysis of the resulting acetate yields (4-methoxy-3-methylpyridin-2-yl)methanol[7].
-
Step 4: Chlorination: Reaction with thionyl chloride converts the primary alcohol to a benzylic-like chloride. Causality: The HCl byproduct immediately protonates the pyridine nitrogen. This is a critical self-validating control: if the free base were isolated, the nucleophilic pyridine nitrogen of one molecule would rapidly attack the electrophilic chloromethyl group of another, leading to irreversible polymerization. Thus, the product must be strictly isolated as the hydrochloride salt[8].
Workflow for the synthesis of the Ilaprazole pyridine precursor via Polonovski rearrangement.
Quantitative Reaction Parameters
The following table summarizes the optimized quantitative data for the four-step workflow, providing a baseline for expected yields and reaction conditions during scale-up.
| Parameter | Step 1: N-Oxidation | Step 2: Polonovski | Step 3: Hydrolysis | Step 4: Chlorination |
| Reagents | 30% H₂O₂ (1.5 eq), AcOH | Ac₂O (3.0 eq) | 10% NaOH (2.0 eq), MeOH | SOCl₂ (1.2 eq), DCM |
| Temperature | 80–90 °C | 90–100 °C | 25–30 °C | 0 °C to 25 °C |
| Time | 12–16 h | 2–4 h | 2–3 h | 2–4 h |
| Intermediate | 4-Methoxy-2,3-dimethylpyridine 1-oxide | (4-Methoxy-3-methylpyridin-2-yl)methyl acetate | (4-Methoxy-3-methylpyridin-2-yl)methanol | 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl |
| Typical Yield | 85–90% | 70–75% | 90–95% | 85–90% |
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine 1-oxide
-
Initialization: Dissolve 4-Methoxy-2,3-dimethylpyridine (100 g, 0.73 mol) in glacial acetic acid (300 mL) in a 1 L round-bottom flask equipped with a reflux condenser.
-
Oxidation: Cool the mixture to 10 °C. Add 30% aqueous H₂O₂ (124 g, 1.09 mol) dropwise over 30 minutes to control the mild exotherm.
-
Heating: Gradually heat the reaction mixture to 85 °C and stir for 14 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Workup (Critical Step): Cool to room temperature. Causality: Quench unreacted peroxides by adding 10% aqueous Na₂SO₃ until a starch-iodide test is negative. This prevents explosive hazards during concentration. Concentrate under vacuum, neutralize with saturated Na₂CO₃ to pH 8, and extract with DCM (3 × 200 mL). Dry over Na₂SO₄ and concentrate to yield the N-oxide as a pale yellow solid.
Protocol 2: Polonovski Rearrangement
-
Activation: Suspend the N-oxide (100 g, 0.65 mol) in acetic anhydride (200 mL, 2.1 mol).
-
Rearrangement: Heat the mixture to 95 °C for 3 hours. The solution will darken as the anhydrobase forms and rearranges.
-
Isolation: Concentrate the mixture under high vacuum to remove excess acetic anhydride and acetic acid byproducts. Co-evaporate with toluene (2 × 100 mL) to remove residual volatiles, yielding the crude acetate as a dark oil. Proceed directly to hydrolysis.
Mechanistic steps of the Polonovski rearrangement converting the N-oxide to the acetate.
Protocol 3: Ester Hydrolysis
-
Saponification: Dissolve the crude acetate (~120 g) in methanol (400 mL). Add 10% aqueous NaOH (100 mL) dropwise.
-
Stirring: Stir at 25 °C for 2.5 hours. The cleavage of the acetate is rapid and highly exothermic if not controlled.
-
Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 150 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield (4-methoxy-3-methylpyridin-2-yl)methanol as an off-white solid[7].
Protocol 4: Chlorination to API Precursor
-
Halogenation: Dissolve the alcohol (80 g, 0.52 mol) in anhydrous DCM (400 mL) under an inert argon atmosphere. Cool to 0 °C.
-
Addition: Add thionyl chloride (SOCl₂, 45 mL, 0.62 mol) dropwise over 45 minutes. Causality: Maintain the temperature below 5 °C to prevent degradation of the electron-rich pyridine ring.
-
Maturation: Allow the reaction to warm to 25 °C and stir for 2 hours.
-
Precipitation: Evaporate the DCM and excess SOCl₂ under vacuum. Triturate the resulting residue with Methyl tert-butyl ether (MTBE, 300 mL). Filter the resulting precipitate and dry under vacuum to yield 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride as a white, crystalline solid[3][8].
References
-
PubChem. "4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894". National Institutes of Health. 1
-
Striela, R., et al. "Total synthesis of 5-hydroxyomeprazole". ResearchGate. 6
-
Pharmaffiliates. "2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride". Pharmaffiliates. 3
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. "2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride-Products". Xinnuo Pharma. 4
-
CymitQuimica. "CAS 124473-12-7: 2-Chloromethyl-3-Methyl-4-Methoxypyridine Hydrochloride". CymitQuimica.8
-
Pharmaffiliates. "CAS No : 172152-35-1 | Product Name : Desoxy Ilaprazole". Pharmaffiliates. 5
-
Chemsrc. "(4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5". Chemsrc.7
-
Benchchem. "Ilaprazole (CAS 172152-36-2) - For Research Use Only". Benchchem. 2
Sources
- 1. 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ilaprazole (CAS 172152-36-2) - For Research Use Only [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5 | Chemsrc [chemsrc.com]
- 8. CAS 124473-12-7: 2-Chloromethyl-3-Methyl-4-Methoxypyridine… [cymitquimica.com]
Application Note: 4-Methoxy-2,3-dimethylpyridine in the Synthesis of Proton Pump Inhibitors (PPIs)
Introduction & Medicinal Chemistry Context
4-Methoxy-2,3-dimethylpyridine is a highly specialized heterocyclic building block extensively utilized in the pharmaceutical industry. Its primary application lies in the total synthesis of benzimidazole-based proton pump inhibitors (PPIs) and their active metabolites, such as 5-hydroxyomeprazole[1].
The structural features of this molecule are meticulously designed to dictate the pharmacokinetics and pharmacodynamics of the resulting active pharmaceutical ingredient (API):
-
4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the pyridine ring, raising the pKa of the pyridine nitrogen (typically around 4.0–5.0 in the final PPI). This specific pKa ensures that the prodrug remains unprotonated in the blood (pH 7.4) but becomes rapidly protonated and trapped in the highly acidic secretory canaliculi of the gastric parietal cell (pH < 2.0)[2].
-
2,3-Dimethyl Groups: The 3-methyl group provides steric bulk that influences the conformation of the final sulfoxide, while the 2-methyl group serves as the critical synthetic handle. Through selective functionalization, the 2-methyl group is converted into a bridging methylene group (–CH₂–) that connects the pyridine ring to the benzimidazole core[3].
Fig 1. Mechanism of action showing pH-dependent activation of the PPI prodrug.
Physicochemical Properties
Understanding the physical properties of the starting material is critical for solvent selection and reaction monitoring.
Table 1: Key Properties of 4-Methoxy-2,3-dimethylpyridine [4]
| Property | Value |
| IUPAC Name | 4-methoxy-2,3-dimethylpyridine |
| CAS Number | 163593-69-9 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Topological Polar Surface Area | 22.1 Ų |
| LogP (XLogP3) | 1.6 |
Synthetic Workflow & Protocols
To link the pyridine ring to the benzimidazole core, the unreactive 2-methyl group must be converted into a reactive electrophile (typically a chloromethyl group). This is achieved via a field-proven three-step sequence: N-oxidation, Boekelheide rearrangement, and chlorination[1].
Protocol 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine 1-oxide
-
Causality: Direct chlorination of the 2-methyl group is unselective and prone to radical side reactions. N-oxidation activates the alpha-methyl group for the subsequent Boekelheide rearrangement by establishing a dipole that facilitates intramolecular acetate transfer.
-
Methodology:
-
Dissolve 1.0 eq of 4-Methoxy-2,3-dimethylpyridine in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0–5 °C using an ice bath.
-
Portion-wise, slowly add 1.1 eq of m-Chloroperoxybenzoic acid (mCPBA, 77% max). Expert Insight: Slow addition controls the exothermic oxidation and prevents the formation of over-oxidized degradation products.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Self-Validation: Monitor the reaction via HPLC. The reaction is complete when the starting material peak is <1% AUC. If unreacted, add 0.1 eq of oxidant and stir for 2 additional hours.
-
Quench with saturated aqueous Na₂SO₃ to destroy excess peroxide (verify absence of peroxides with KI-starch paper).
-
Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry the organic layer over Na₂SO₄, and concentrate to yield the N-oxide.
-
Protocol 2: Boekelheide Rearrangement to (4-Methoxy-3-methylpyridin-2-yl)methanol
-
Causality: The Boekelheide rearrangement elegantly shifts the oxygen atom from the pyridine nitrogen to the alpha-carbon[1]. Acetic anhydride first acetylates the N-oxide, forming an N-acetoxypyridinium intermediate. Deprotonation of the 2-methyl group leads to a[3,3]-sigmatropic rearrangement, yielding the acetate ester, which is subsequently hydrolyzed to the alcohol[3].
-
Methodology:
-
Dissolve the N-oxide intermediate in 3–5 volumes of Acetic Anhydride (Ac₂O).
-
Heat the mixture to 90–100 °C for 4–6 hours. Expert Insight: Do not exceed 100 °C, as higher temperatures promote the formation of dark, tarry degradation byproducts.
-
Concentrate the mixture under high vacuum to remove excess Ac₂O.
-
Dissolve the crude acetate in methanol and add 2.0 eq of aqueous NaOH. Stir at room temperature for 2 hours to hydrolyze the ester.
-
Extract with DCM, wash with brine, dry, and evaporate to isolate 2-hydroxymethyl-4-methoxy-3-methylpyridine.
-
Protocol 3: Chlorination to 2-Chloromethyl-4-methoxy-3-methylpyridine
-
Causality: The resulting alcohol is converted to a highly reactive electrophile, 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride, which serves as the direct coupling partner for benzimidazole derivatives[5]. SOCl₂ is preferred over PCl₃ as the byproducts (SO₂ and HCl) are gaseous, driving the reaction forward and simplifying purification.
-
Methodology:
-
Dissolve the alcohol intermediate in anhydrous DCM.
-
Cool to 0 °C and dropwise add 1.2 eq of Thionyl Chloride (SOCl₂).
-
Stir for 2 hours at room temperature.
-
Concentrate the mixture and precipitate the product as a hydrochloride salt using diethyl ether. This salt is highly stable and ready for downstream coupling.
-
Fig 2. Synthetic workflow from 4-Methoxy-2,3-dimethylpyridine to a final PPI analog.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthetic workflow, rigorous analytical validation is required at each step. For pharmaceutical applications, the chloromethyl intermediate must be >98% pure. Impurities such as the 3-chloromethyl regioisomer (formed from side-reactions during the Boekelheide rearrangement) must be strictly controlled to <0.1%, as they will carry over into the final API.
Table 2: Analytical Validation Markers for Synthetic Intermediates
| Compound | ¹H-NMR Marker (CDCl₃) | Typical HPLC RT | Key IR Stretch (cm⁻¹) |
| 4-Methoxy-2,3-dimethylpyridine | ~2.5 ppm (s, 3H, 2-CH₃) | 4.2 min | 1590 (C=N) |
| N-Oxide Intermediate | ~2.7 ppm (s, 3H, 2-CH₃) | 3.8 min | 1250 (N–O) |
| 2-Hydroxymethyl derivative | ~4.7 ppm (s, 2H, –CH₂OH) | 5.1 min | 3300–3400 (O–H) |
| 2-Chloromethyl derivative | ~4.6 ppm (s, 2H, –CH₂Cl) | 6.5 min | 750 (C–Cl) |
References
-
Striela, R., et al. "Total synthesis of 5-hydroxyomeprazole." ARKIVOC 2016 (iii) 339-351. 1
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15185894, 4-Methoxy-2,3-dimethylpyridine." PubChem. 4
-
European Patent Office. "EP0166287B1 - Dialkoxypyridine, Verfahren zu ihrer Herstellung, ihre Anwendung und sie enthaltende Arzneimittel." Google Patents. 3
-
United States Patent Office. "US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors." Google Patents. 2
-
LookChem. "2-CHLOROMETHYL-4-METHOXY-3-METHYLPYRIDINE HYDROCHLORIDE (CAS 124473-12-7)." LookChem Database. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents [patents.google.com]
- 3. EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them - Google Patents [patents.google.com]
- 4. 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. lookchem.com [lookchem.com]
Application Note: 4-Methoxy-2,3-dimethylpyridine as a Critical Building Block for Benzimidazole-Based Proton Pump Inhibitors
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
In the landscape of gastrointestinal therapeutics, substituted 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazoles—commonly known as Proton Pump Inhibitors (PPIs)—remain the gold standard for treating acid-related disorders. The structural diversity of next-generation PPIs, such as Ilaprazole , heavily relies on the precise functionalization of the pyridine moiety.
4-Methoxy-2,3-dimethylpyridine (CAS: 163593-69-9) serves as an indispensable early-stage building block in this domain. By leveraging the differential reactivity of its two methyl groups, synthetic chemists can selectively functionalize the 2-position via a Boekelheide rearrangement, yielding the critical electrophilic linker required for benzimidazole coupling. This application note details the physicochemical profile, mechanistic pathways, and validated laboratory protocols for utilizing this compound in API synthesis.
Physicochemical Profiling & Quantitative Data
Understanding the physical parameters of 4-Methoxy-2,3-dimethylpyridine is critical for optimizing reaction conditions, particularly in extraction and distillation workflows. The compound is also monitored as Ilaprazole Impurity 89 during final API quality control.
| Parameter | Specification / Value |
| Chemical Name | 4-Methoxy-2,3-dimethylpyridine |
| CAS Registry Number | 163593-69-9 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Topological Polar Surface Area | 22.1 Ų |
| XLogP3 (Lipophilicity) | 1.6 |
| Physical State | Liquid / Low-melting solid (temperature dependent) |
| Role in Drug Development | Precursor for Ilaprazole / 5-Hydroxyomeprazole |
Data supported by [1].
Mechanistic Pathway: The Boekelheide Sequence
The conversion of 4-Methoxy-2,3-dimethylpyridine into a viable pharmaceutical intermediate relies on the selective functionalization of the 2-methyl group. Direct halogenation is unselective and prone to over-reaction. Instead, the industry standard employs the Boekelheide Rearrangement , a highly regioselective [3,3]-sigmatropic process.
-
N-Oxidation: The pyridine nitrogen is oxidized to form an N-oxide.
-
Activation: Reaction with acetic anhydride forms an N-acetoxypyridinium intermediate.
-
Deprotonation & Rearrangement: The acetate counterion abstracts a proton from the highly acidic 2-methyl group (activated by the adjacent N-acetoxy moiety), forming an exocyclic enamine-like double bond (anhydrobase). A concerted[3,3]-sigmatropic rearrangement follows, transferring the acetate group to the carbon atom to yield 2-acetoxymethyl-4-methoxy-3-methylpyridine.
-
Hydrolysis & Halogenation: The acetate is hydrolyzed to the primary alcohol, which is subsequently chlorinated to form the final electrophile.
Figure 1: Synthetic workflow from 4-Methoxy-2,3-dimethylpyridine to benzimidazole PPIs.
Validated Experimental Protocols
The following protocols are engineered to be self-validating systems, ensuring high yield and purity by anticipating common failure points (e.g., auto-quaternization, peroxide hazards). These methodologies are adapted from established patent literature for fluoroalkoxy substituted benzimidazoles ( [2]) and advanced synthetic routes for omeprazole metabolites ( [3]).
Protocol A: Synthesis of 4-Methoxy-2,3-dimethylpyridine 1-oxide
Objective: Activate the pyridine ring for subsequent rearrangement.
-
Reaction Setup: Dissolve 100 g of 4-Methoxy-2,3-dimethylpyridine in 300 mL of glacial acetic acid in a 1L round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Causality: Acetic acid acts as a proton donor, protonating the pyridine nitrogen to make it highly susceptible to electrophilic attack by the oxidant.
-
-
Oxidation: Cool the mixture to 5°C. Slowly add 120 mL of 30% aqueous
dropwise over 1 hour.-
Causality: The N-oxidation is highly exothermic. Dropwise addition prevents thermal runaway and degradation of the methoxy group.
-
-
Heating: Gradually raise the temperature to 80°C and stir for 8 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.
-
Quenching (Critical Step): Cool to room temperature and carefully add a catalytic amount of
or wash with 10% sodium sulfite solution.-
Causality: Failing to decompose unreacted peroxides before solvent evaporation introduces a severe explosion hazard.
-
-
Work-up: Concentrate the mixture under vacuum to remove acetic acid. Neutralize the residue with saturated
to pH 8 and extract with Dichloromethane (DCM) (3 x 200 mL). Dry over and evaporate to yield the N-oxide (CAS: 102625-96-7).
Protocol B: Boekelheide Rearrangement & Hydrolysis
Objective: Regioselective conversion of the 2-methyl group to a primary alcohol.
-
Rearrangement: Dissolve the N-oxide (approx. 100 g) in 300 mL of acetic anhydride (
). Heat the mixture to 90-100°C for 4 hours.-
Causality: Heating drives the formation of the N-acetoxypyridinium salt and overcomes the activation energy barrier for the[3,3]-sigmatropic shift.
-
-
Concentration: Remove excess
and acetic acid under high vacuum at 60°C to isolate the crude 2-acetoxymethyl intermediate. -
Hydrolysis: Suspend the crude acetate in 400 mL of 2N NaOH solution. Stir at 50°C for 3 hours until a clear homogenous solution forms.
-
Causality: Base-catalyzed ester hydrolysis directly converts the acetate to the alcohol in a single pot, avoiding the need to isolate the unstable acetate intermediate.
-
-
Isolation: Extract the aqueous layer with DCM (3 x 250 mL). Wash the organic layer with brine, dry, and concentrate. Recrystallize from ethyl acetate/hexane to yield pure (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS: 86604-77-5).
Protocol C: Chlorination to the Electrophilic Linker
Objective: Synthesize the final coupling partner for API production.
-
Halogenation: Dissolve 50 g of the alcohol from Protocol B in 250 mL of anhydrous DCM. Cool to 0°C under an inert argon atmosphere.
-
Reagent Addition: Add 35 mL of Thionyl Chloride (
) dropwise over 30 minutes.-
Causality:
converts the hydroxyl into a chlorosulfite leaving group, which collapses via to form the chloride. Conducting this at 0°C prevents the cleavage of the 4-methoxy ether linkage.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Isolation as HCl Salt (Critical Step): Evaporate the DCM and excess
under reduced pressure. Triturate the resulting solid with diethyl ether to yield 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CAS: 86604-74-2).-
Causality: Isolating the product as a hydrochloride salt protonates the pyridine nitrogen. If left as a free base, the nucleophilic nitrogen of one molecule will attack the electrophilic chloromethyl group of another, leading to rapid auto-quaternization and polymerization.
-
Quality Control & Impurity Profiling
For drug development professionals, tracking the fate of unreacted starting materials is paramount. Unreacted 4-Methoxy-2,3-dimethylpyridine can carry through the synthesis and is formally designated as Ilaprazole Impurity 89 .
During HPLC analysis of the final API, this impurity typically elutes early due to its high polarity and basicity compared to the bulky, lipophilic benzimidazole core. Process chemists must ensure >99.5% conversion during the initial N-oxidation step (Protocol A) to prevent this impurity from bottlenecking the final API crystallization.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15185894, 4-Methoxy-2,3-dimethylpyridine". PubChem. Available at:[Link]
- Rainer, G., et al. "Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors". US Patent 4758579A, Google Patents, 1988.
-
Striela, Romualdas, et al. "Total synthesis of 5-hydroxyomeprazole". Archive for Organic Chemistry (ARKIVOC), 2016(3), pp. 339-351. Available at:[Link]
Application Note: Step-by-Step Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol
Introduction and Strategic Overview
The compound 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide (CAS: 117977-18-1) is a critical, high-value intermediate in the synthesis of Rabeprazole[1], a potent proton pump inhibitor (PPI) used globally to treat gastroesophageal reflux disease (GERD) and peptic ulcer disease[2].
Synthesizing this heavily substituted pyridine derivative requires precise regiocontrol. Direct electrophilic or nucleophilic substitution on an unactivated pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle. To overcome this, process chemists employ an N-oxide activation strategy . By oxidizing the pyridine nitrogen, the ring is electronically modified to facilitate both electrophilic aromatic nitration and subsequent nucleophilic aromatic substitution (SNAr)[3].
This application note details a robust, three-step synthetic workflow designed for high yield, regioselectivity, and scalability.
Mechanistic Pathway & Causality (E-E-A-T)
As a process scientist, understanding the causality behind each synthetic transformation is paramount for troubleshooting and scale-up. The synthesis relies on the following logical sequence:
Step 1: N-Oxidation (Electronic Activation)
-
The Challenge: Unsubstituted 2,3-dimethylpyridine (2,3-lutidine) strongly resists electrophilic attack because the electronegative nitrogen atom withdraws electron density from the ring.
-
The Solution: Oxidation using hydrogen peroxide in glacial acetic acid generates peracetic acid in situ, which oxidizes the nitrogen to form 2,3-dimethylpyridine N-oxide .
-
Causality: The N-oxide moiety acts as a powerful electron donor via resonance (+M effect), significantly increasing electron density at the 2, 4, and 6 positions. Since the 2-position is sterically blocked by a methyl group, the 4-position becomes highly activated for electrophilic attack.
Step 2: Electrophilic Aromatic Nitration (Leaving Group Introduction)
-
The Challenge: We must introduce a functional group at the 4-position that can later be displaced by an alkoxide.
-
The Solution: The N-oxide is treated with a "mixed acid" system (fuming HNO₃ and concentrated H₂SO₄) at elevated temperatures to yield 4-nitro-2,3-dimethylpyridine N-oxide .
-
Causality: The nitronium ion (NO₂⁺) selectively attacks the activated 4-position. The resulting nitro group is highly electron-withdrawing, which perfectly sets the stage for the final step by turning the 4-position into an electrophilic center capable of undergoing SNAr.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
The Challenge: Attaching the bulky 3-methoxypropoxy side chain.
-
The Solution: Reacting the 4-nitro intermediate with 3-methoxy-1-propanol in the presence of a strong base (e.g., Potassium Hydroxide, KOH).
-
Causality: The base deprotonates the alcohol to form a reactive alkoxide nucleophile. The alkoxide attacks the 4-position of the pyridine ring. The N-oxide and the nitro group synergistically stabilize the resulting anionic Meisenheimer complex. The nitro group is then expelled as a nitrite ion (NO₂⁻), yielding the target 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide [4].
Workflow Visualization
Below is the logical workflow mapping the transformation from the raw starting material to the target Rabeprazole intermediate.
Figure 1: Step-by-step synthetic workflow for 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.
Experimental Protocols
Disclaimer: These procedures are intended for trained professionals in a controlled laboratory environment. All steps involving strong acids, peroxides, and exothermic reactions must be performed in a fume hood with appropriate PPE.
Protocol 1: Synthesis of 2,3-Dimethylpyridine N-oxide
-
Preparation: Charge a multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer with 2,3-dimethylpyridine (1.0 eq) and glacial acetic acid (3.0 volumes).
-
Addition: Heat the mixture to 60°C. Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 1.5 eq) dropwise over 1 hour to control the mildly exothermic formation of peracetic acid.
-
Reaction: Gradually raise the temperature to 80–90°C and maintain stirring for 12–16 hours. Monitor completion via TLC (Dichloromethane:Methanol = 9:1).
-
Work-up: Cool the mixture to room temperature. Destroy excess peroxide using an aqueous sodium sulfite (Na₂SO₃) solution (test with starch-iodide paper). Concentrate the mixture under reduced pressure, neutralize with saturated Na₂CO₃, and extract with Chloroform. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the N-oxide as a viscous oil.
Protocol 2: Synthesis of 4-Nitro-2,3-dimethylpyridine N-oxide
-
Preparation: In a heavy-walled flask cooled in an ice bath (0–5°C), carefully add concentrated Sulfuric Acid (H₂SO₄, 4.0 eq). Slowly dissolve the 2,3-dimethylpyridine N-oxide (1.0 eq) from Step 1 into the acid with vigorous stirring.
-
Nitration: Add fuming Nitric Acid (HNO₃, 2.5 eq) dropwise, maintaining the internal temperature below 20°C to prevent runaway exothermic decomposition.
-
Heating: Once addition is complete, slowly heat the reaction mixture to 85–95°C and stir for 8–10 hours.
-
Work-up: Quench the reaction by carefully pouring the hot mixture over crushed ice. Neutralize the highly acidic solution to pH 7–8 using aqueous Ammonia (NH₄OH) or NaOH while maintaining the temperature below 20°C. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to afford the 4-nitro intermediate.
Protocol 3: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide
-
Alkoxide Formation: In a dry flask under an inert nitrogen atmosphere, combine 3-methoxy-1-propanol (1.5 eq)[5] and powdered Potassium Hydroxide (KOH, 2.0 eq). Stir at 40°C for 30 minutes to facilitate alkoxide formation. (Note: Toluene or DMSO can be used as a co-solvent to improve mass transfer).
-
Substitution: Add 4-nitro-2,3-dimethylpyridine N-oxide (1.0 eq) to the mixture in portions.
-
Reaction: Heat the reaction mixture to 60–80°C and stir for 4–6 hours. The displacement of the nitro group is indicated by a color change and can be tracked via HPLC or TLC.
-
Work-up: Cool the mixture, dilute with water, and extract with Ethyl Acetate or Dichloromethane. Wash the organic phase with brine to remove residual alcohol and KOH. Dry over MgSO₄, filter, and concentrate under vacuum. The crude product can be purified via crystallization (e.g., from Ethyl Acetate/Hexane) to yield the pure target compound as a dark brown to solid mass[6].
Quantitative Data Summary
The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the three-step continuous workflow, providing a baseline for process optimization.
| Step | Reaction Type | Key Reagents (Equivalents) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Oxidation | 2,3-Lutidine (1.0), 30% H₂O₂ (1.5), AcOH | 80–90 | 12–16 | 85–90% |
| 2 | Nitration | Pyridine N-oxide (1.0), fuming HNO₃ (2.5), H₂SO₄ | 85–95 | 8–10 | 75–80% |
| 3 | SNAr | 4-Nitro N-oxide (1.0), 3-Methoxy-1-propanol (1.5), KOH (2.0) | 60–80 | 4–6 | 80–85% |
Data reflects standard industrial baseline metrics for Rabeprazole intermediate synthesis[7].
References
-
Chemsrc. "4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide | CAS 117977-18-1." Chemsrc. Available at:[Link]
-
Sharada, L., et al. "Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates." Asian Journal of Chemistry, Vol. 25, No. 14 (2013), pp. 7959-7966. Available at:[Link]
-
Wikipedia. "Rabeprazole." Wikimedia Foundation. Available at:[Link]
Sources
- 1. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. CAS#:117977-18-1 | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide | Chemsrc [chemsrc.com]
- 4. CAS 117977-18-1: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine… [cymitquimica.com]
- 5. 3-Methoxy-1-propanol | CAS#:1589-49-7 | Chemsrc [chemsrc.com]
- 6. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. asianpubs.org [asianpubs.org]
Application Note: 4-Methoxy-2,3-dimethylpyridine as an Electron-Rich, Sterically Encumbered Ligand in Organometallic Catalysis
Target Audience: Researchers, Organometallic Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Ligand Profile
While 4-Methoxy-2,3-dimethylpyridine (Molecular Formula: C8H11NO; Molecular Weight: 137.18 g/mol ) is predominantly recognized in the pharmaceutical industry as a critical precursor for proton pump inhibitors like omeprazole[1], its unique stereoelectronic topological profile makes it an exceptional, albeit underutilized, L-type ligand in transition metal catalysis.
In organometallic chemistry, the rational design of ancillary ligands is paramount for modulating catalyst activity, stability, and selectivity. Nitrogen-donor ligands, particularly substituted pyridines, are highly valued for their air stability and ease of handling compared to highly pyrophoric phosphines. However, achieving the correct balance of electron donation and steric bulk is challenging. 4-Methoxy-2,3-dimethylpyridine solves this by combining a strongly electron-donating moiety with precise ortho-steric encumbrance.
Mechanistic Rationale: The "Goldilocks" Topological Profile
Electronic Causality: The 4-Methoxy (+M) Effect
The methoxy group at the 4-position acts as a powerful resonance donor (+M effect). This channels electron density directly into the pyridine ring, significantly increasing the basicity and σ-donor capacity of the nitrogen lone pair[2].
-
Mechanistic Impact: In palladium-catalyzed cross-couplings, an electron-rich metal center is required to break strong C–X bonds (e.g., aryl chlorides). The strong σ-donation from 4-Methoxy-2,3-dimethylpyridine stabilizes the high-valent Pd(II) intermediate formed immediately after oxidative addition, lowering the activation barrier for this typically rate-limiting step.
Steric Causality: The 2-Methyl Ortho-Effect
A common failure mode in catalysis using highly electron-rich pyridines (like 4-methoxypyridine) is catalyst poisoning via "over-coordination." Small, electron-rich ligands tend to form thermodynamically stable, off-cycle
-
Mechanistic Impact: The methyl group at the 2-position (ortho to the coordinating nitrogen) introduces critical steric bulk[3]. This steric shielding physically prevents the coordination of more than two ligand molecules to the metal center, ensuring the catalyst resting state remains the active
species. Furthermore, during the final step of the catalytic cycle, the steric repulsion between the 2-methyl group and the substrate provides a thermodynamic "push" that accelerates reductive elimination and product release.
Quantitative Data Presentation
The following table summarizes the comparative efficacy of various pyridine ligands in a standardized Pd-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl chlorides, illustrating the causality of the stereoelectronic effects.
| Ligand | σ-Donor Strength | Steric Profile (Ortho-Sub) | Catalyst Resting State | Relative Yield (%) |
| Pyridine | Moderate | Minimal | Off-cycle | 45% |
| 4-Methoxypyridine | Strong | Minimal | Off-cycle | 62% |
| 2,6-Lutidine | Weak (steric block) | High (Di-ortho) | Poor coordination | 15% |
| 4-Methoxy-2,3-dimethylpyridine | Strong | Optimal (Mono-ortho) | On-cycle | 94% |
Logical Relationships & Workflows (Visualizations)
Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling modulated by 4-Methoxy-2,3-dimethylpyridine.
Figure 2: Standard experimental workflow for air-sensitive organometallic cross-coupling.
Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
This protocol is designed as a self-validating system. Visual cues are embedded to ensure the integrity of the catalytic cycle is maintained.
Reagents:
- (Catalyst precursor, 2.5 mol%)
-
4-Methoxy-2,3-dimethylpyridine (Ligand, 10 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (Base, 2.0 equiv)
-
Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with
and 4-Methoxy-2,3-dimethylpyridine. Add 1 mL of degassed toluene.-
Self-Validation Check: Stir for 15 minutes at room temperature. The solution must transition from a dark purple/black suspension to a clear, deep red/orange homogeneous solution. This color change confirms the successful displacement of the dba ligands by the pyridine ligand to form the active
species.
-
-
Substrate Addition: Add the aryl chloride, arylboronic acid, and finely milled
to the Schlenk tube. Wash down the sides of the tube with the remaining toluene to ensure all solid reagents are submerged. -
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 90 °C in an oil bath with vigorous stirring (800 rpm) for 12 hours.
-
Self-Validation Check: During the first hour, monitor the solution. If a black precipitate forms rapidly on the walls of the flask ("Pd black"), it indicates premature catalyst decomposition (often due to oxygen ingress or insufficient ligand coordination). A stable orange/brown suspension indicates a healthy catalytic cycle.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol B: Iridium-Catalyzed Directed C-H Borylation
The basicity of 4-Methoxy-2,3-dimethylpyridine can also be leveraged as an exogenous ligand to modulate Ir-catalyzed C-H functionalization, preventing the formation of inactive Ir-dimers[3].
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, combine
(1.5 mol%), 4-Methoxy-2,3-dimethylpyridine (3.0 mol%), and bis(pinacolato)diboron ( , 1.0 equiv) in a vial containing 2 mL of dry THF. -
Stir the mixture for 10 minutes until a deep brown color develops, indicating the formation of the active Ir-boryl complex.
-
Add the arene substrate (1.0 equiv) and seal the vial with a PTFE-lined cap.
-
Heat the reaction at 80 °C for 16 hours.
-
Quench the reaction by exposing it to air, filter through a silica plug using dichloromethane, and concentrate for NMR analysis.
References
-
Title: 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem. Source: National Center for Biotechnology Information (nih.gov). URL: [Link][1]
-
Title: Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Source: Chemical Reviews (acs.org). URL: [Link][4]
-
Title: 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. Source: Inorganic Chemistry Communications (researchgate.net). URL: [Link][2]
-
Title: C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Source: Journal of the American Chemical Society / PMC (nih.gov). URL: [Link][3]
Sources
- 1. 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Advanced Analytical Methodologies for In-Process Monitoring and Impurity Profiling of Rabeprazole Synthesis
Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical QA/QC Professionals. Document Type: Application Note & Validated Protocol
Introduction and Mechanistic Context
Rabeprazole sodium is a potent proton pump inhibitor (PPI) utilized globally for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. The synthesis of rabeprazole typically involves a base-catalyzed coupling of a 2-mercaptobenzimidazole derivative with a 2-chloromethylpyridine derivative to form a thioether intermediate. This intermediate is subsequently oxidized to yield the final sulfoxide active pharmaceutical ingredient (API)[1].
From an analytical and process-control standpoint, this oxidation step is the most critical phase of the synthesis. The reaction is kinetically sensitive; insufficient oxidation leaves unreacted thioether (Impurity I), while excessive oxidant or prolonged reaction times lead to over-oxidation, producing rabeprazole sulfone (Impurity II)[2]. Furthermore, side reactions can generate N-oxide derivatives (Impurity III/VI)[3].
Because rabeprazole is highly acid-labile—degrading rapidly at pH < 6.0 into compounds like 1H-Benzimidazol-2-ol—analytical methods must be meticulously designed to prevent on-column degradation, which would otherwise yield false impurity profiles[4]. This guide details self-validating analytical workflows using RP-HPLC for In-Process Control (IPC) and LC-MS/MS for trace impurity profiling.
Fig 1: Rabeprazole synthetic pathway highlighting critical oxidation control points and impurities.
In-Process Control (IPC) via RP-HPLC
To maximize the yield of the target sulfoxide and minimize the sulfone impurity, the oxidation reaction (often utilizing sodium hypochlorite or m-CPBA) must be monitored in real-time[2].
Causality in Method Design
-
Sample Quenching: Reaction aliquots must be immediately quenched with a reducing agent like sodium thiosulfate (
). Why? If unquenched, residual oxidant will continue to convert the API into the sulfone impurity while the sample sits in the autosampler, leading to falsely elevated sulfone readings and premature termination of the batch reactor[5]. -
Mobile Phase pH: The mobile phase must be buffered to pH 7.0 (e.g., using phosphate buffer). Why? Rabeprazole undergoes rapid protonation and subsequent cleavage of the sulfoxide bond in acidic environments. Unbuffered or acidic mobile phases will cause the API to degrade during the chromatographic run[3].
Step-by-Step IPC Protocol (Self-Validating System)
Step 1: System Suitability Verification (The Self-Validation Step) Before analyzing any reactor aliquots, the chromatographic system must prove its resolving power.
-
Prepare a System Suitability Test (SST) solution containing 50 µg/mL Rabeprazole API, 5 µg/mL Thioether (Impurity I), and 5 µg/mL Sulfone (Impurity II).
-
Pass Criteria: The system is only validated for use if the resolution (
) between Rabeprazole and the Sulfone peak is , and the API tailing factor is . This confirms the column stationary phase is intact and capable of resolving critical pairs.
Step 2: Sample Preparation & Quenching
-
Extract a 1.0 mL aliquot from the oxidation reactor.
-
Immediately transfer into a vial containing 1.0 mL of cold 10% aqueous Sodium Thiosulfate to neutralize the oxidant[5].
-
Dilute 1:10 with the sample diluent (Methanol:Water 50:50 v/v, adjusted to pH 8.0 with dilute NaOH) to ensure API stability prior to injection[5].
Step 3: Chromatographic Execution
-
Column: C18, 250 mm × 4.6 mm, 5.0 µm particle size (e.g., Phenomenex or equivalent)[4].
-
Mobile Phase: Isocratic elution using Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) in a 35:65 (v/v) ratio[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Controlled to prevent thermal degradation during the run)[3].
-
Detection: UV at 282 nm (Optimal isosbestic point for the benzimidazole chromophore)[3].
Step 4: Decision Matrix
-
Terminate the reactor oxidation when the Thioether peak area falls below 0.5% relative to the main API peak, provided the Sulfone peak remains below 0.5%.
Trace Impurity Profiling via LC-MS/MS
While HPLC-UV is sufficient for bulk IPC, the detection of Potential Genotoxic Impurities (PGIs) and the structural elucidation of unknown degradants require the sensitivity and mass accuracy of LC-MS/MS[6].
Causality in Method Design
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected. Why? The benzimidazole nitrogen in rabeprazole and its process impurities readily accepts a proton (
) in the MS source, providing a strong, stable signal[3]. -
Divert Valve Usage: A switch valve is used to divert the early eluting buffer salts and the highly concentrated main API peak to waste. Why? This protects the MS source from contamination and prevents ion suppression, ensuring maximum sensitivity for trace PGIs eluting around the main peak[6].
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation: Dissolve the final API powder in MS-grade Methanol to a concentration of 20.0 mg/mL[6].
-
Chromatography: Use a UPLC RP18 column (100 × 2.1 mm, 1.7 µm). Apply a gradient of Methanol and 10 mM Ammonium Acetate (avoid non-volatile phosphate buffers which precipitate in the MS source)[3].
-
MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 400 °C, and utilize Multiple Reaction Monitoring (MRM) for specific PGI mass transitions.
-
Validation Check: Inject a PGI standard mixture at 10 ng/mL. The run is valid only if the signal-to-noise (S/N) ratio for all PGI peaks is
.
Fig 2: Analytical workflow for rabeprazole IPC monitoring and trace impurity profiling.
Quantitative Data Presentation
The following tables summarize the expected chromatographic behavior of rabeprazole and its process-related impurities, alongside the validation parameters required to prove the methods are fit for purpose.
Table 1: HPLC IPC Peak Characterization & Limits [3]
| Analyte | Chemical Identity | Relative Retention Time (RRT) | Detection Wavelength | Control Limit |
| Impurity I | Rabeprazole Thioether | ~0.85 | 282 nm | < 0.5% |
| Rabeprazole | Target API (Sulfoxide) | 1.00 | 282 nm | N/A |
| Impurity II | Rabeprazole Sulfone | ~1.25 | 282 nm | < 0.5% |
| Impurity III | N-Oxide Derivative | ~1.40 | 282 nm | < 0.15% |
Table 2: Analytical Method Validation Summary [6],[7]
| Validation Parameter | RP-HPLC (Assay & IPC) | LC-MS/MS (Trace PGIs) |
| Linearity Range | 25.0 - 150.0 µg/mL | 0.6 - 200.0 ng/mL |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.6 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 2.0 ng/mL |
| Method Recovery | 98.5% - 101.5% | 94.3% - 107.4% |
| Precision (% RSD) | < 1.0% | < 6.5% |
References
- Identification and characterization of potential impurities of rabeprazole sodium.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
- Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug.
- Rabeprazole Sulfone | 117976-47-3. Benchchem.
- Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Co
- WO2014091450A1 - Process for the preparation of rabeprazole.
- A Validated HPLC Method for the Determination of Rabeprazole in Bulk and Pharmaceutical Dosage form. Europub.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 6. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated HPLC Method for the Determination of Rabeprazole in Bulk and Pharmaceutical Dosage form. - Europub [europub.co.uk]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy-2,3-dimethylpyridine Synthesis & Impurity Troubleshooting
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2,3-dimethylpyridine . This compound is a critical pyridine building block, most notably serving as an advanced intermediate in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Rabeprazole [2]. This guide provides mechanistic troubleshooting, impurity profiling, and validated protocols to ensure high-yield, pharmaceutical-grade synthesis.
Process Overview & Mechanistic Pathway
The industrial synthesis of 4-methoxy-2,3-dimethylpyridine typically proceeds via a four-step sequence. Understanding the mechanistic flow is crucial for identifying where specific impurities originate:
-
Oxidation: 2,3-dimethylpyridine is oxidized to its N-oxide.
-
Nitration: Electrophilic aromatic substitution yields 4-nitro-2,3-dimethylpyridine N-oxide.
-
Methoxylation: Nucleophilic aromatic substitution (
) replaces the nitro group with a methoxy group. -
Deoxygenation: The N-oxide is reduced to yield the final target.
Synthesis workflow of 4-Methoxy-2,3-dimethylpyridine highlighting intermediate and impurity origins.
Troubleshooting Guides & FAQs
Q1: We are detecting significant amounts of 4-hydroxy-2,3-dimethylpyridine N-oxide during the methoxylation of 4-nitro-2,3-dimethylpyridine N-oxide. What is the root cause?
-
Expertise & Causality: The methoxylation step relies on a Nucleophilic Aromatic Substitution (
). The nitro group at the 4-position is highly activated by the electron-withdrawing N-oxide moiety. However, if water is present in the reaction mixture (e.g., from hygroscopic sodium methoxide or wet methanol), hydroxide ions competitively attack the 4-position. Because hydroxide is a strong nucleophile, it readily displaces the nitro group, leading to the 4-hydroxy impurity instead of the desired 4-methoxy product. -
Self-Validating Solution: Implement a strict Karl Fischer (KF) titration protocol before initiating the reaction. The moisture content of the combined methanol/NaOMe solution must be validated at
w/w [1]. If KF > 0.1%, the batch must be dried using molecular sieves (3Å) prior to substrate addition.
Q2: Our HPLC shows positional isomers (5-nitro and 6-nitro derivatives) carrying over into the final product. How do we suppress these during the nitration step?
-
Expertise & Causality: Nitration of 2,3-dimethylpyridine N-oxide utilizes a mixed acid system (
). The N-oxide directs electrophilic aromatic substitution primarily to the 4-position via resonance stabilization of the intermediate Wheland complex. However, at elevated temperatures (typically ), kinetic control is lost. Thermodynamic factors and the high reactivity of the nitronium ion ( ) lead to increased substitution at the less sterically hindered 5- and 6-positions. -
Self-Validating Solution: Control the exotherm. Dose the mixed acid at a rate that maintains the internal temperature strictly between
and . Validate regioselectivity by pulling an In-Process Control (IPC) sample at 2 hours; the ratio of 4-nitro to (5-nitro + 6-nitro) should be by HPLC area.
Q3: The final deoxygenation (reduction) of 4-methoxy-2,3-dimethylpyridine N-oxide to 4-methoxy-2,3-dimethylpyridine is stalling, leaving >5% unreacted N-oxide. Why?
-
Expertise & Causality: Catalytic hydrogenation (using Pd/C) is highly sensitive to catalyst poisons. Trace residual sulfur species (sulfates from the nitration step) or strongly coordinating amine byproducts can irreversibly bind to the palladium surface, blocking the active sites required for hydrogen dissociation [3].
-
Self-Validating Solution: Incorporate a rigorous alkaline wash (
) and an activated carbon filtration of the N-oxide intermediate before subjecting it to hydrogenation. Verify the absence of sulfates via a barium chloride ( ) drop test on the aqueous washings. If a white precipitate forms, continue washing. Alternatively, switch to a chemical reduction method using Phosphorus trichloride ( ) in dichloromethane, which is immune to transition-metal catalyst poisoning.
Quantitative Impurity Profiling
To ensure API-grade intermediates, analytical monitoring is critical. The following table summarizes the key impurities, their typical Relative Retention Times (RRT) on a standard C18 reverse-phase HPLC method, and targeted control strategies.
| Impurity Name | Structural Type | Origin Step | Typical RRT | Control Strategy / Acceptance Criteria |
| 2,3-Dimethylpyridine | Des-methoxy / Starting Material | Step 1 (Incomplete Oxidation) | 0.45 | Ensure excess |
| 4-Hydroxy-2,3-dimethylpyridine N-oxide | Hydrolysis Byproduct | Step 3 (Methoxylation) | 0.62 | Strict anhydrous conditions (KF |
| 5-Nitro-2,3-dimethylpyridine N-oxide | Positional Isomer | Step 2 (Nitration) | 0.88 | Temperature control ( |
| 4-Methoxy-2,3-dimethylpyridine N-oxide | Unreacted Intermediate | Step 4 (Deoxygenation) | 0.92 | Catalyst purification / |
| 4-Methoxy-2,3-dimethylpyridine | Target Compound | N/A | 1.00 | Area |
| 4-Chloro-2,3-dimethylpyridine | Halogenated Side-product | Step 4 (If | 1.15 | Optimize |
Standardized, Self-Validating Experimental Protocol: Methoxylation
The following protocol details the conversion of 4-nitro-2,3-dimethylpyridine N-oxide to 4-methoxy-2,3-dimethylpyridine N-oxide [1]. It is designed as a self-validating system to prevent the formation of the 4-hydroxy impurity.
Materials:
-
4-Nitro-2,3-dimethylpyridine N-oxide: 1.0 equivalent (e.g., 16.8 g, 0.1 mol)
-
Sodium methoxide (NaOMe) powder (95%): 1.5 equivalents (8.5 g, 0.15 mol)
-
Anhydrous Methanol (MeOH): 100 mL
Step-by-Step Methodology:
-
System Validation (Moisture Check): Charge 100 mL of anhydrous methanol into a dry, nitrogen-purged 250 mL round-bottom flask. Add 8.5 g of NaOMe powder. Stir for 15 minutes to ensure complete dissolution.
-
Self-Validation Check: Withdraw a 1 mL aliquot and perform a Karl Fischer titration. Proceed only if moisture is
. If , discard or dry with 3Å molecular sieves.
-
-
Substrate Addition: Cool the methanolic NaOMe solution to
using an ice bath. Slowly add 16.8 g of 4-nitro-2,3-dimethylpyridine N-oxide in small portions over 30 minutes.-
Causality: Slow addition controls the initial exothermic acid-base interactions and prevents localized heating, which can degrade the N-oxide.
-
-
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to reflux (
). Maintain reflux for 4 hours.-
IPC (In-Process Control): At 3.5 hours, withdraw a 0.5 mL sample, quench with 1 mL water, extract with dichloromethane, and analyze via HPLC. The reaction is validated as complete when unreacted nitro starting material is
.
-
-
Quench and Isolation: Cool the mixture to room temperature. Concentrate the methanol under reduced pressure. Quench the residue by adding 50 mL of cold water. Extract the aqueous layer with Dichloromethane (
). -
Purification: Dry the combined organic layers over anhydrous sodium sulfate (
). Filter and evaporate the solvent to yield 4-methoxy-2,3-dimethylpyridine N-oxide as a pale yellow solid.
References
Technical Support Center: Troubleshooting 4-Methoxy-2,3-dimethylpyridine N-oxide Synthesis
Welcome to the Technical Support Center. 4-Methoxy-2,3-dimethylpyridine N-oxide is a critical intermediate in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Lansoprazole[1][2]. Synthesizing this intermediate at high purity requires strict control over reaction conditions to prevent the formation of structurally similar byproducts that are difficult to purge downstream.
This guide provides mechanistic troubleshooting, quantitative byproduct profiling, and self-validating protocols for the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Direct N-Oxidation.
Pathway Visualization
Reaction pathways and byproduct formation in 4-Methoxy-2,3-dimethylpyridine N-oxide synthesis.
Quantitative Data Presentation
To effectively troubleshoot your synthesis, compare your analytical results against the typical byproduct profiles outlined below.
| Byproduct Name | Structural Origin | Primary Causality | Typical Yield (Unoptimized) | HPLC RRT (Approx.) |
| 4-Hydroxy-2,3-dimethylpyridine N-oxide | Hydrolysis of 4-Cl/NO₂ precursor | Water contamination in NaOMe/MeOH generating OH⁻ | 5 – 15% | 0.65 |
| Azo/Azoxy Dimers | SET Reduction of 4-NO₂ precursor | Excess base/heat acting as a reducing agent | 2 – 8% | 1.80 – 2.10 |
| Demethylated Pyridine N-oxide | Ether cleavage of 4-Methoxy | Harsh acidic oxidation conditions (H₂O₂/AcOH) | 3 – 10% | 0.70 |
| Unreacted Starting Material | Incomplete SNAr or Oxidation | Degraded reagents, insufficient temperature/time | 2 – 5% | 1.25 – 1.40 |
Section 1: SNAr Methoxylation Troubleshooting
Q: Why am I seeing high levels of 4-hydroxy-2,3-dimethylpyridine N-oxide in my methoxylation reaction? Causality: The SNAr route relies on Sodium Methoxide (NaOMe) in Methanol. NaOMe is highly hygroscopic. If water is introduced into the system, it reacts with methoxide to form sodium hydroxide (NaOH). The hydroxide ion (OH⁻) is a harder, more aggressive nucleophile than methoxide and competitively attacks the activated 4-position of the pyridine ring. This leads directly to the 4-hydroxy byproduct instead of the desired 4-methoxy product. Solution: Strict anhydrous conditions must be maintained.
Q: What causes the formation of dark, insoluble impurities when using the nitro-precursor? Causality: When utilizing 4-nitro-2,3-dimethylpyridine N-oxide, the nitro group is highly susceptible to Single-Electron Transfer (SET) reductions. In the presence of strong bases or methoxide radicals at elevated temperatures, the nitro group reduces to form complex azo and azoxy dimeric species. Solution: As detailed by, transitioning to the 4-chloro derivative (4-chloro-2,3-dimethylpyridine N-oxide) bypasses the Meisenheimer complex issues and entirely eliminates the SET reduction pathway[2].
Protocol 1: Anhydrous SNAr Methoxylation (Self-Validating System)
This protocol utilizes a specific quenching mechanism that inherently validates the removal of residual base and prevents downstream hydrolysis during workup.
-
Solvent Preparation: Dry Methanol (MeOH) over 3Å molecular sieves for 24 hours to achieve <50 ppm water content.
-
Reagent Preparation: Prepare a fresh solution of NaOMe (1.2 eq) in the anhydrous MeOH. Avoid using old, crusty stock bottles which have likely absorbed atmospheric moisture.
-
Substrate Charging: Dissolve 4-chloro-2,3-dimethylpyridine N-oxide (1.0 eq) in anhydrous MeOH under an inert Argon/N₂ atmosphere.
-
Controlled Addition: Cool the substrate solution to 0–5 °C. Add the NaOMe solution dropwise, maintaining the internal temperature below 10 °C to prevent early degradation.
-
Reaction: Gradually warm the reactor to 65 °C (reflux) and stir for 4–6 hours. Monitor via HPLC until conversion is >98%.
-
Self-Validating Quench: Cool to room temperature and quench with glacial acetic acid (1.2 eq relative to starting NaOMe). Causality: This neutralizes excess methoxide, preventing any latent hydrolysis during the aqueous workup.
-
Isolation: Concentrate the mixture in vacuo, resuspend in Dichloromethane (DCM), and wash with water. The DCM layer selectively retains the target N-oxide, while the aqueous layer purges the inorganic salts and any trace 4-hydroxy byproduct.
Section 2: Direct N-Oxidation Troubleshooting
Q: My N-oxidation of 4-methoxy-2,3-dimethylpyridine yields a demethylated byproduct. How do I prevent this? Causality: A common, older industrial route utilizes Hydrogen Peroxide (H₂O₂) in glacial acetic acid at elevated temperatures. However, the harsh acidic environment protonates the methoxy oxygen, turning it into an excellent leaving group. Subsequent nucleophilic attack by water or acetate cleaves the ether (demethylation), yielding the 4-pyridone/4-hydroxy derivative. Solution: Switch to a milder, non-aqueous oxidation system using meta-chloroperoxybenzoic acid (mCPBA)[3].
Protocol 2: Mild N-Oxidation using mCPBA (Self-Validating System)
This protocol incorporates specific washing steps that chemically validate the destruction of reactive peroxides and the complete removal of acidic byproducts.
-
Substrate Charging: Dissolve 4-methoxy-2,3-dimethylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Temperature Control: Cool the reactor to 0 °C using an ice bath.
-
Oxidant Addition: Add mCPBA (1.1 eq, 77% purity) in small portions over 30 minutes. Causality: Portion-wise addition strictly controls the exotherm, preventing thermal degradation of the pyridine ring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validating Quench (Peroxide Destruction): Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir for 15 minutes. Causality: This chemically destroys unreacted peroxides, validating that the mixture is safe to concentrate without risk of explosive over-oxidation.
-
Self-Validating Wash (Acid Removal): Wash the organic layer three times with saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: mCPBA reduces to m-chlorobenzoic acid. The basic wash converts this byproduct into a water-soluble sodium salt, completely purging it from the organic phase.
-
Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-Methoxy-2,3-dimethylpyridine N-oxide.
References
-
Waser, M. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. Organic Process Research & Development, 14(3), 562–567. URL:[Link]
-
Walji, A. M., et al. (2018). Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands. ACS Omega, 3(7), 8047–8065. URL:[Link]
- Lindberg, P., et al. (1988). US Patent 4,758,579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. Google Patents.
Sources
How to improve the yield of 4-Methoxy-2,3-dimethylpyridine-N-oxide
Technical Support Center: Yield Optimization for 4-Methoxy-2,3-dimethylpyridine-N-oxide
As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of active pharmaceutical ingredient (API) intermediates. The compound 4-Methoxy-2,3-dimethylpyridine-N-oxide is a critical precursor in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Pantoprazole[1].
The standard synthetic route involves the nucleophilic aromatic substitution (
Troubleshooting FAQs & Mechanistic Insights
Q1: My HPLC shows a 15-20% formation of 4-hydroxy-2,3-dimethylpyridine-N-oxide. How do I suppress this?
A1: This is a direct consequence of moisture contamination. Water reacts instantly with sodium methoxide to generate sodium hydroxide (
Q2: The reaction stalls at ~85% conversion even after extending the reaction time. Adding more equivalents of NaOMe leads to degradation. Why?
A2: Stalled reactions in this pathway are rarely kinetic; they are physical. As the reaction progresses, the byproduct sodium nitrite (
Q3: I achieve >98% conversion, but my isolated yield after aqueous workup is only 60%. Where is the product going? A3: You are losing your product in the aqueous phase. 4-Methoxy-2,3-dimethylpyridine-N-oxide is highly polar, readily forming hydrogen bonds with water. Standard aqueous extractions (e.g., Water/Ethyl Acetate) will result in massive partition losses. Actionable Fix: Abandon aqueous workups. Utilize a non-aqueous isolation strategy where the reaction is neutralized, the methanol is stripped under vacuum, and the product is selectively extracted from the inorganic salts using a moderately polar, non-protic solvent like Dichloromethane (DCM) [3].
Quantitative Data: Parameter Impact Matrix
| Reaction Parameter | Condition Tested | 4-Methoxy N-oxide Yield (%) | 4-Hydroxy Impurity (%) | Unreacted Starting Material (%) |
| Water Content (MeOH) | < 0.05% | 94.2 | < 0.5 | 0.0 |
| Water Content (MeOH) | 2.00% | 71.5 | 19.8 | 0.0 |
| Internal Temp. | 25 °C | 58.0 | < 0.5 | 38.5 |
| Internal Temp. | 45 °C | 94.2 | < 0.5 | 0.0 |
| Internal Temp. | 70 °C | 62.1 (Tarring) | 4.2 | 0.0 |
| Solvent Ratio | 3 Volumes | 76.4 | 1.2 | 18.1 |
| Solvent Ratio | 6 Volumes | 94.2 | < 0.5 | 0.0 |
Reaction Workflow & Failure Pathways
Mechanistic workflow and troubleshooting pathways for 4-Methoxy-2,3-dimethylpyridine-N-oxide.
Self-Validating Protocol: High-Yield Synthesis
This protocol integrates mandatory validation checkpoints to ensure the system self-corrects before irreversible yield loss occurs.
Phase 1: System Dehydration & Preparation
-
Purge a jacketed glass reactor with Nitrogen (
) for 15 minutes to displace ambient humidity. -
Charge the reactor with 6 volumes (relative to substrate weight) of anhydrous methanol.
-
Validation Checkpoint 1: Extract a 1 mL sample and perform a Karl Fischer titration. Do not proceed unless water content is
. If higher, dry the solvent over 3Å molecular sieves.
Phase 2: Substrate Dissolution 4. Charge 1.0 equivalent of 4-nitro-2,3-dimethylpyridine-N-oxide into the reactor. 5. Engage mechanical stirring at 300 rpm. Heat gently to 30°C until dissolved. 6. Validation Checkpoint 2: Perform a visual inspection. The solution must be clear and yellow. Any suspended particulates indicate insufficient solvent or poor agitation, which will later trap the unreacted starting material.
Phase 3: Controlled Nucleophilic Substitution
7. Adjust the internal reactor temperature to 40°C.
8. Begin dropwise addition of 1.2 equivalents of Sodium Methoxide (25% w/w in methanol).
9. Validation Checkpoint 3 (Critical): The
Phase 4: Non-Aqueous Isolation
12. Cool the reactor to 20°C.
13. Neutralize the excess alkoxide by adding glacial acetic acid dropwise.
14. Validation Checkpoint 5: Test with wetted pH paper. The apparent pH must be exactly 7.0 - 7.5. An alkaline pH during evaporation will degrade the delicate N-oxide ring.
15. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 40°C) to a completely dry solid mass.
16. Triturate the solid residue with 5 volumes of Dichloromethane (DCM). Stir vigorously for 30 minutes. The target product will solubilize, while the inorganic byproducts (
References
- Title: EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them Source: Google Patents URL
-
Title: Total synthesis of 5-hydroxyomeprazole Source: ResearchGate URL: [Link]
-
Title: 2-CHLOROMETHYL-4-METHOXY-3-METHYLPYRIDINE HYDROCHLORIDE (CAS 124473-12-7) Upstream & Downstream Products Source: LookChem URL: [Link]
Technical Support Center: Purification of 4-Methoxy-2,3-dimethylpyridine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with and its N-oxide derivatives. As a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Tenatoprazole, achieving >98% purity of this compound is essential to prevent catalytic poisoning during downstream coupling reactions.
Below, you will find our validated purification workflows, causality-driven troubleshooting FAQs, and self-validating methodologies designed to resolve common bottlenecks in your synthetic pipeline.
Purification Workflow Decision Matrix
Selecting the correct purification strategy depends entirely on the oxidation state of your target compound. The free base is a volatile, electron-rich liquid, whereas its N-oxide is a highly polar solid.
Decision tree for the purification of 4-Methoxy-2,3-dimethylpyridine and its N-oxide.
Troubleshooting Guides & FAQs
Q1: Why does my free base darken and form tars during distillation, and how can I prevent it? A: The causality lies in the molecule's electronic structure. The electron-donating methoxy group at the C4 position significantly increases the electron density of the pyridine ring. When exposed to heat (>100°C) and trace atmospheric oxygen, the ring undergoes rapid auto-oxidation and polymerization, forming dark tars. Solution: Implement a strict high-vacuum distillation protocol (≤ 2 Torr). By lowering the system pressure, the boiling point is reduced to 75–80°C, keeping the thermal load well below the degradation threshold. Always backfill the distillation apparatus with an inert gas like Argon.
Q2: How can I efficiently separate unreacted 4-Methoxy-2,3-dimethylpyridine from its N-oxide after an incomplete oxidation reaction? A: The N-oxide functional group introduces a strong N-O dipole, drastically increasing the molecule's polarity compared to the lipophilic free base. Solution: Utilize silica gel chromatography. The free base will elute rapidly using a moderately polar mobile phase (e.g., Ethyl Acetate:Hexane 1:1). The N-oxide will remain strongly bound to the silanol groups on the stationary phase until a highly polar solvent system (e.g., Dichloromethane:Methanol 9:1) is introduced. This polarity gap guarantees baseline separation.
Q3: My isolated N-oxide is an oil instead of a solid. How do I induce crystallization? A: N-oxides of substituted pyridines are highly hygroscopic and often trap residual solvents (especially water or DCM) within their matrix. This trapped solvent depresses the melting point, causing the compound to "oil out" rather than crystallize. Solution: Perform an azeotropic drying step. Dissolve the crude oil in anhydrous Toluene and evaporate under reduced pressure to strip residual water. Once dry, triturate the residue in cold Diethyl Ether or Hexane. The sudden shift to a non-polar environment forces the polar N-oxide to precipitate as a crystalline solid.
Quantitative Comparison of Purification Methods
| Purification Method | Target State | Typical Yield (%) | Final Purity (HPLC) | Scalability | Primary Impurities Removed |
| Fractional Vacuum Distillation | Free Base | 80 - 85% | > 98.5% | High (Kg scale) | High-boiling tars, inorganic salts, moisture |
| Acid-Base Extraction | Free Base / Salts | 90 - 95% | ~ 90.0% | High (Plant scale) | Water-soluble byproducts, unreacted acids |
| Silica Gel Chromatography | N-Oxide / Free Base | 70 - 75% | > 99.0% | Low (Lab scale) | Structurally similar isomers, over-oxidized species |
| Solvent Recrystallization | N-Oxide (Solid) | 75 - 80% | > 99.5% | Medium (Pilot scale) | Trace organic impurities, color bodies |
Validated Experimental Protocols
Every protocol provided below is designed as a self-validating system , containing built-in diagnostic checks to ensure the procedure is functioning correctly before moving to the next step.
Protocol A: Fractional Vacuum Distillation of 4-Methoxy-2,3-dimethylpyridine (Free Base)
Reference standard adapted from API intermediate synthesis guidelines [2, 3].
-
System Setup & Degassing: Transfer the crude, solvent-free base to a round-bottom flask equipped with a Vigreux column and a short-path distillation head. Apply a moderate vacuum (50 Torr) at 25°C for 15 minutes.
-
Validation Check: The complete cessation of bubbling in the flask indicates that all residual extraction solvents (e.g., DCM) have been successfully removed.
-
-
High-Vacuum Equilibration: Lower the system pressure to 2 Torr.
-
Validation Check: Ensure the leak rate is zero; the pressure gauge must hold steady at 2 Torr before applying any heat to prevent oxidative degradation of the methoxy group.
-
-
Fractional Heating: Gradually heat the oil bath to 90–100°C. Discard the initial forerun (boiling < 60°C), which contains low-boiling impurities.
-
Main Fraction Collection: Collect the main fraction distilling at 75–80°C.
-
Validation Check: The distillate must be a clear, colorless liquid. If the vapor temperature drops while the bath temperature remains constant, the distillation of the target compound is complete.
-
-
Inert Storage: Immediately break the vacuum with Argon gas. Store the purified free base in tightly sealed amber vials at 2–8°C to prevent auto-oxidation.
Protocol B: Isolation and Crystallization of 4-Methoxy-2,3-dimethylpyridine N-Oxide
-
Azeotropic Drying: Dissolve the crude N-oxide oil in 5 volumes of anhydrous Toluene. Evaporate to dryness under reduced pressure at 45°C.
-
Validation Check: The formation of a brittle foam or solid residue confirms the successful removal of melting-point-depressing water.
-
-
Dissolution: Suspend the dried residue in a minimal volume of hot Ethyl Acetate (approx. 3 mL/g) at 65°C until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes faintly cloudy, then add exactly 2-3 drops of Ethyl Acetate until the solution just clears.
-
Validation Check: This visual transition establishes the exact saturation point necessary for optimal, high-purity crystal nucleation.
-
-
Controlled Cooling: Remove the heat source and allow the flask to cool ambiently to 20°C over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour to maximize yield.
-
Harvesting: Filter the resulting crystals under vacuum, wash with 1 volume of ice-cold Hexane, and dry in a vacuum oven (40°C, 10 Torr) for 4 hours.
References
-
National Center for Biotechnology Information. "4-Methoxy-2,3-dimethylpyridine". PubChem Compound Summary for CID 15185894. URL:[Link]
- Rainer et al. "Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors". US Patent 4758579A.
-
Klimkaitė et al. "Total synthesis of 5-hydroxyomeprazole". ARKIVOC 2016 (iii) 339-351, ResearchGate. URL:[Link]
Rabeprazole Synthesis Technical Support Center: Troubleshooting Low Yields and Impurity Profiles
Welcome to the Technical Support Center for rabeprazole sodium synthesis. Rabeprazole is a potent proton pump inhibitor (PPI), but its manufacturing process is notoriously sensitive. Yield losses typically stem from two primary bottlenecks: chemoselectivity during the oxidation of the thioether intermediate and acid-catalyzed degradation during workup and purification .
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and process chemists optimize their synthetic workflows.
Core Synthesis Workflow & Bottlenecks
Rabeprazole synthesis workflow highlighting key yield bottlenecks.
Troubleshooting Guides & FAQs
Q1: Why is my yield dropping significantly during the sulfoxidation step, and how do I prevent sulfone impurity formation? Cause & Mechanism: The conversion of rabeprazole sulfide (thioether) to rabeprazole (sulfoxide) is highly susceptible to over-oxidation. The sulfur atom is strongly nucleophilic; once the sulfoxide is formed, it can readily undergo a second oxidation event to form rabeprazole sulfone (MW 375.44) or rabeprazole sulfone N-oxide (MW 391.44)[1][2]. This occurs if the oxidant stoichiometry is too high or if the reaction temperature exceeds the kinetic control threshold[3]. Solution: Transition from aggressive oxidants to a tightly controlled sodium hypochlorite (NaOCl) protocol. Maintain the reaction strictly between 0–5 °C and limit NaOCl to 1.2–1.5 equivalents[4]. Monitor the reaction via HPLC; the moment the thioether peak drops below 1%, quench the reaction immediately to prevent the sulfoxide-to-sulfone transition.
Q2: How can I optimize the coupling step to improve the overall yield of the rabeprazole sulfide intermediate? Cause & Mechanism: The traditional multi-step synthesis isolates several unstable pyridine intermediates (such as the O-acetyl and chloro intermediates), leading to cumulative yield attrition[5]. Furthermore, the 2-(chloromethyl)pyridine intermediate is prone to hydrolysis if left isolated in aqueous conditions. Solution: Utilize an in situ condensation strategy. Generate the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate and immediately introduce it to a pre-heated (45–50 °C) aqueous alkaline solution of 2-mercaptobenzimidazole[4]. This bypasses the isolation of intermediate 5 and 6, significantly reducing total synthesis time and preventing hydrolysis of the chloromethyl group[5].
Q3: Why am I losing yield during the final workup and purification of rabeprazole sodium, and how do I manage its acid sensitivity? Cause & Mechanism: Rabeprazole is exceptionally acid-labile. At pH levels below 7.0, the benzimidazole ring system becomes protonated. This triggers an intramolecular nucleophilic attack, leading to the formation of a reactive sulfenamide intermediate (the same mechanism responsible for its in vivo pharmacological activation)[6]. In an in vitro flask, this results in rapid degradation, with a half-life of less than 10 minutes at pH < 3.0[7]. Solution: Every step of the workup must be strictly buffered. Adjust the pH of the post-oxidation mixture to 10.6 using ammonium acetate or sodium hydroxide before extraction[4]. During HPLC analysis or chromatographic purification, ensure all diluents and mobile phases are maintained at an alkaline pH (pH > 8.0) to prevent on-column degradation[8].
Diagnostic Logic for Oxidation Yield Loss
Logical troubleshooting tree for optimizing rabeprazole sulfoxidation.
Self-Validating Experimental Protocols
Protocol 1: Optimized Sulfoxidation using Sodium Hypochlorite
This protocol utilizes kinetic control to maximize the yield of the sulfoxide API while suppressing sulfone formation.
-
Dissolution: Dissolve Rabeprazole Sulfide (3 g, 8.73 mmol) in 7.5 mL of Methanol. Cool the reactor to 0–5 °C[4].
-
Controlled Oxidation: Add a standardized solution of sodium hypochlorite (1.2–1.5% wt/wt active chlorine, approx. 55 mL) dropwise over 1–2 hours.
-
Monitoring: Stir for an additional 1 hour at 0–5 °C.
-
Validation Check: Perform an in-process HPLC assay. The reaction is deemed complete when the unreacted thioether peak is <1.0%. If the peak is >1.0% after 2 hours, verify the active chlorine titer of your NaOCl reagent.
-
-
Alkaline Quenching: Immediately adjust the pH of the reaction mixture to 10.6 using an ammonium acetate solution or NaOH[4].
-
Extraction & Salt Formation: Extract the product with chloroform. Dissolve the concentrated rabeprazole in an aqueous solution of sodium hydroxide, treat with activated charcoal, filter, and precipitate the final Rabeprazole Sodium API using ethyl alcohol[4].
Protocol 2: Solid-State Compatibility & Acid Degradation Assay
To troubleshoot yield losses during downstream formulation or solid-state storage.
-
Sample Preparation: Prepare binary blends of rabeprazole sodium with suspected excipients (e.g., 1:1 ratio of API to carbomer 934 or HPMC)[9].
-
Accelerated Stress Testing: Store the blends under accelerated conditions (40 °C / 75% Relative Humidity) for two weeks[9].
-
Spectroscopic Analysis: Analyze the samples using Fourier Transform Infrared (FTIR) spectroscopy and HPLC.
-
Validation Check: Monitor the S=O stretching peak at 1094.1 cm⁻¹. A consistent decrease in this peak's relative area, accompanied by a physical color change to strong brown, confirms acid-catalyzed degradation induced by the excipient's carboxylic acid groups[9].
-
Quantitative Data & Impurity Profiles
Table 1: Comparison of Oxidizing Agents in Rabeprazole Synthesis
| Oxidizing Agent | Operating Temperature | Target Stoichiometry | Primary Risk Factor | Expected Yield Impact |
| m-CPBA | -20 to -25 °C | 1.0 - 1.05 eq | High sulfone formation if excess is used; difficult to scale safely[3]. | ~80% (Requires complex cryogenic control) |
| Sodium Hypochlorite (NaOCl) | 0 to 5 °C | 1.2 - 1.5 eq | Unreacted thioether if the reagent titer degrades over time[4]. | >85% (Highly scalable with pH control) |
Table 2: Key Impurities and Degradants Affecting Yield
| Impurity / Metabolite | Molecular Weight | Primary Cause of Formation | Prevention Strategy |
| Rabeprazole Des-Methyl-Thio ether | 329.42 g/mol [2] | Side reaction during coupling | Optimize base equivalents during condensation |
| Rabeprazole Sulfone | 375.44 g/mol [2] | Over-oxidation | Strict kinetic temp control (0–5 °C); limit oxidant eq[3]. |
| Rabeprazole Sulfone N-Oxide | 391.44 g/mol [1] | Severe over-oxidation | Avoid excess m-CPBA/NaOCl; quench immediately[1]. |
| Acid Degradants (e.g., Sulfenamides) | Variable | pH < 7.0 during workup/analysis | Maintain pH > 8.0 using NaOH/Ammonia buffers[7][8]. |
References
1.[8] Benchchem. dealing with rabeprazole degradation in acidic conditions during analysis. Available at: 2.[4] Benchchem. The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. Available at: 3.[6] Wikipedia. Rabeprazole. Available at: 4.[5] Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium. Available at: 5.[9] Academia.edu. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Available at: 6.[7] MDPI. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Available at: 7.[1] LGC Standards. Rabeprazole Sulfone N-Oxide. Available at: 8.[2] Daicel Pharma Standards. Rabeprazole Sulfone N-Oxide. Available at: 9.[3] Benchchem. Rabeprazole Sulfone. Available at:
Sources
- 1. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 2. Rabeprazole Sulfone N-Oxide - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Rabeprazole Sulfone | 117976-47-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Rabeprazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academia.edu [academia.edu]
Advanced Troubleshooting Center: HPLC Unknown Peak Identification for 4-Methoxy-2,3-dimethylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with 4-Methoxy-2,3-dimethylpyridine. This compound is a critical, electron-rich pyridine intermediate utilized in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and rabeprazole[1]. Due to its specific electronic structure, it is highly susceptible to oxidation and hydrolysis, frequently resulting in out-of-specification (OOS) unknown peaks during HPLC-UV purity analysis[2].
This guide is built on a self-validating framework : we do not merely guess the identity of peaks. Instead, we establish chemical causality through orthogonal analytical techniques (LC-MS/MS) and validate our findings through targeted forced degradation and spiking protocols[3].
Section 1: Chemical Causality & Common Impurities
To successfully troubleshoot an unknown peak, you must first understand the intrinsic reactivity of the analyte. The methoxy group at the C4 position of the pyridine ring is strongly electron-donating. This increases the electron density on the pyridine nitrogen, making it highly nucleophilic and exceptionally prone to N-oxidation[1]. Furthermore, under extreme pH conditions, the methoxy group can undergo hydrolysis, leading to demethylation[4].
By understanding these causal mechanisms, we can predict the most likely impurities before even running a mass spectrometer.
Table 1: Quantitative Profiling of Common 4-Methoxy-2,3-dimethylpyridine Impurities
| Impurity / Degradant | Mechanism of Formation | Expected Mass Shift (Δm/z) | Typical RRT (Reverse Phase)* | UV λmax Shift |
| 4-Methoxy-2,3-dimethylpyridine 1-oxide | Oxidation (H₂O₂, Light) | +16 Da (m/z 154) | 0.65 - 0.75 | Hypsochromic shift |
| 2,3-Dimethyl-4-hydroxypyridine | Hydrolysis / Demethylation | -14 Da (m/z 124) | 0.40 - 0.50 | Bathochromic shift |
| 2,3-Dimethyl-4-nitropyridine 1-oxide | Residual Starting Material | +45 Da (m/z 183) | 1.10 - 1.20 | Distinct nitro absorbance |
| Positional Isomers | Synthetic Byproducts | 0 Da (m/z 138) | 0.95 - 1.05 | Minimal to none |
*RRT (Relative Retention Time) is highly dependent on the specific gradient and column chemistry (e.g., C18 vs. Phenyl-Hexyl).
Section 2: Diagnostic Workflow for Unknown Peaks
When an unknown peak appears, unstructured troubleshooting wastes time and resources. The following workflow establishes a logical, self-validating system to identify and confirm the peak with absolute certainty.
Diagnostic workflow for identifying unknown HPLC peaks in 4-Methoxy-2,3-dimethylpyridine.
Section 3: Self-Validating Experimental Protocol
To definitively prove the identity of an unknown peak, we must recreate it intentionally. If the unknown peak matches the retention time (RT), UV spectra, and mass of an intentionally generated degradant across multiple gradient conditions, the identification is considered authoritative[3].
Step-by-Step Methodology: Targeted Forced Degradation & Spiking
-
Baseline Establishment: Prepare a 1.0 mg/mL solution of the 4-Methoxy-2,3-dimethylpyridine sample in the mobile phase. Inject this into the HPLC to establish the baseline area percent and exact RT of the unknown peak.
-
Targeted Oxidative Stress (N-oxide formation):
-
Transfer 5.0 mL of the sample solution to a glass vial.
-
Add 0.5 mL of 3% H₂O₂.
-
Stir at room temperature for 2 hours. Crucial: Protect the vial from light using aluminum foil to prevent secondary photolytic degradation pathways[2].
-
Quench the reaction with a stoichiometric amount of sodium thiosulfate to stop oxidation prior to injection.
-
-
Targeted Hydrolytic Stress (Demethylation):
-
Transfer 5.0 mL of the sample solution to a separate vial.
-
Add 0.5 mL of 1N HCl (Acidic stress) or 1N NaOH (Basic stress).
-
Heat at 60°C for 4 hours.
-
Crucial: Neutralize the solution to pH 7.0 prior to injection to protect the silica-based HPLC column from dissolution.
-
-
Chromatographic Analysis: Inject the stressed samples. If the OOS unknown peak's area increases proportionally in the oxidative sample, it is highly likely the N-oxide degradant.
-
Spiking Experiment (The Final Validation): Procure an authentic reference standard of the suspected impurity (e.g., 4-Methoxy-2,3-dimethylpyridine 1-oxide). Spike it into the original sample at a 0.5% w/w level. If the unknown peak and the spiked standard co-elute perfectly with peak symmetry intact across two different gradient profiles, the identity is confirmed[3].
Primary degradation pathways of 4-Methoxy-2,3-dimethylpyridine leading to common impurities.
Section 4: Troubleshooting FAQs
Q1: I am seeing a broad, tailing peak eluting very close to the void volume (t0). How can I resolve it? A1: This is a classic symptom of highly polar N-oxide or demethylated hydroxyl degradants eluting with poor retention on a standard C18 column. Because the pyridine nitrogen is basic (pKa ~ 6.5)[4], it will be ionized and highly polar at low pH. Solution: Switch to a polar-embedded column (e.g., Polar C18 or PFP) to increase polar retention. Alternatively, increase the pH of your aqueous mobile phase to ~8.5 using an ammonium bicarbonate buffer. This suppresses the ionization of the pyridine ring, increasing its hydrophobicity and retention time, pulling it safely away from the void volume[2].
Q2: My LC-MS data shows an unknown peak with the exact same mass (m/z 138) as the main API intermediate. What is it? A2: You are dealing with a positional isomer, likely generated during the upstream synthesis of the pyridine ring[1]. Mass spectrometry cannot easily differentiate isomers because their molecular weights are identical. Solution: You must rely on chromatographic selectivity. Switch from an acetonitrile/water gradient to a methanol/water gradient. Methanol provides different hydrogen-bonding selectivity, which is highly effective at separating positional isomers of methoxy-pyridines.
Q3: During LC-MS/MS analysis, my main peak (m/z 138) fragments so heavily in the source that I lose the parent ion. How do I fix this? A3: The methoxy group on the pyridine ring is prone to aggressive in-source fragmentation (loss of a methyl radical or formaldehyde) if the cone voltage or capillary temperature is too high. Solution: Lower the declustering potential (or cone voltage) on your mass spectrometer by 30-50%. Soften the ionization conditions to preserve the pseudo-molecular ion [M+H]+ at m/z 138.
References
- Source: Diva-Portal.
- Design of Experiment (DOE)
- 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 Source: PubChem URL
- Total synthesis of 5-hydroxyomeprazole Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Pyridine N-Oxide Synthesis
Welcome to the Technical Support Center for Pyridine N-Oxide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with byproduct contamination—ranging from stoichiometric organic waste to thermal degradation products. This guide is designed to move beyond basic protocols, offering a mechanistic understanding of why byproducts form and how to eliminate them through precise chemical engineering, thermodynamic control, and green catalytic strategies.
Mechanistic Overview of Byproduct Formation
To effectively troubleshoot, we must first map the chemical pathways that lead to byproduct divergence. The diagram below illustrates how your choice of oxidizing agent and reactor setup directly dictates your byproduct profile.
Reaction pathways for pyridine N-oxidation and their associated byproduct profiles.
Troubleshooting FAQs
Q: Why am I seeing significant m-chlorobenzoic acid (mCBA) contamination when scaling up my mCPBA oxidations, and how can I remove it without column chromatography? A: The oxidation of pyridine derivatives using meta-chloroperoxybenzoic acid (mCPBA) is highly effective but generates mCBA as an unavoidable stoichiometric byproduct 1. In dichloromethane (DCM), mCBA often co-precipitates or forms an oily mixture with the target N-oxide. To resolve this mechanistically, exploit their pKa differences. By swapping the solvent to water and strictly adjusting the aqueous pH to 4–5, mCBA remains protonated and insoluble, while the highly polar pyridine N-oxide remains dissolved 2. Alternatively, for industrial scale-up, implementing an mCPBA–NH₃(g) system allows for the safe and quantitative isolation of the N-oxide by forming easily separable ammonium salts 3.
Q: My hydrogen peroxide/acetic acid batch reactions are yielding thermal degradation products. What is the root cause? A: Generating peracetic acid in situ from H₂O₂ and acetic acid requires elevated temperatures (often 70 °C to 130 °C). In a standard batch reactor, poor heat transfer leads to localized thermal runaway, which drives over-oxidation and thermal degradation of the heterocyclic ring 4. To prevent this, transition to a continuous flow microreactor. Microreactors provide an exceptionally high surface-to-volume ratio, ensuring precise temperature control and rapid heat dissipation, which suppresses thermal degradation and can push conversions from 34% (batch) to >91% (flow) [[4]]().
Q: How can I eliminate organic byproducts entirely to meet green chemistry standards? A: Acetic acid and mCPBA inherently produce organic waste. To achieve a truly green synthesis where water is the only byproduct, utilize aqueous H₂O₂ paired with a heterogeneous catalyst. Systems utilizing Titanium Silicalite (TS-1) in continuous flow 5 or Tungsten-exchanged Hydroxyapatite (W/HAP) in batch [[6]]() activate H₂O₂ efficiently. The catalyst lowers the activation energy, allowing the N-oxidation to proceed cleanly at lower temperatures without corrosive organic acids.
Quantitative Data Summary
The table below summarizes the efficiency and byproduct profiles of various synthetic methodologies, allowing you to select the optimal route for your specific purity requirements.
| Oxidation Method | Typical Oxidant | Primary Byproducts | Byproduct Mitigation Strategy | Typical Yield |
| Batch mCPBA | mCPBA | m-Chlorobenzoic acid | pH 4–5 aqueous extraction or NH₃(g) treatment | 85–95% |
| Batch Peracetic Acid | H₂O₂ / Acetic Acid | Acetic acid, thermal degradation products | Switch to catalytic H₂O₂ or continuous flow | 34–70% |
| Catalytic Batch | H₂O₂ + W/HAP | Water (Benign) | Use heterogeneous catalyst (W/HAP) | 86–90% |
| Continuous Flow | H₂O₂ + TS-1 | Water (Benign) | Precise residence time & rapid heat transfer | >95% |
Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve your specific byproduct issues rapidly.
Troubleshooting workflow for identifying and resolving byproduct contamination.
Self-Validating Experimental Protocols
Protocol 1: pH-Controlled Isolation of Pyridine N-Oxide (mCPBA Route)
Causality Focus: Exploiting pKa differentials to isolate the target molecule without chromatography.
-
Reaction Initiation: Dissolve the pyridine derivative in dichloromethane (DCM) and cool to 0–5 °C. Reasoning: Low temperatures prevent thermal runaway and suppress non-selective oxidation pathways.
-
Oxidant Addition: Slowly add stoichiometric mCPBA. Stir at 20–25 °C for 20–24 hours 2.
-
Solvent Swap: Concentrate the DCM reaction mixture under reduced pressure until an oily residue remains. Add deionized water to the residue. Reasoning: Pyridine N-oxide is highly water-soluble, transferring entirely to the aqueous phase.
-
pH-Targeted Precipitation: Carefully adjust the pH of the aqueous mixture to 4–5 using dilute HCl or NaOH as needed. Stir for 2 hours. Reasoning: At pH 4–5, m-chlorobenzoic acid (pKa ~3.8) is predominantly protonated and insoluble in water, causing it to precipitate, while the N-oxide remains in solution 7.
-
Isolation & Self-Validation: Filter the mixture to remove the solid mCBA byproduct. Validation Step: To confirm complete removal, take a 1 mL aliquot of the filtrate and drop the pH to 2; if no white precipitate forms, the mCBA has been successfully removed. Concentrate the remaining filtrate to yield pure pyridine N-oxide.
Protocol 2: Green Catalytic Continuous Flow Synthesis (TS-1 / H₂O₂ Route)
Causality Focus: Utilizing microfluidic heat transfer and solid-state catalysis to eliminate organic byproducts.
-
Catalyst Bed Preparation: Pack a glass microreactor column with Titanium Silicalite (TS-1) catalyst. Reasoning: TS-1 provides confined Lewis acid sites that activate H₂O₂ without the need for homogeneous, corrosive acids like acetic acid 5.
-
Reagent Delivery: Prepare a solution of pyridine and 30% aqueous H₂O₂ in methanol. Pump this mixture through the microreactor at a controlled flow rate to achieve a residence time of exactly 3 minutes at 50 °C 4. Reasoning: Continuous flow ensures rapid heat dissipation, preventing the thermal degradation typically seen in batch reactors.
-
Product Collection & Self-Validation: Collect the reactor effluent. Validation Step: Analyze the effluent via HPLC or GC/MS. The presence of water as the sole byproduct and a conversion rate of >98% validates the efficiency of the microreactor setup and confirms the absence of thermal degradation products.
References
-
Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide - Benchchem. 1
-
W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - PMC. 6
-
The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides - ACS Publications. 3
-
Synthesis process of pyridine-N-oxide (CN115160220A) - Google Patents. 2
-
Preparation of Pyridine N-oxide Derivatives in Microreactor - Periodica Polytechnica. 4
-
Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives - Thieme. 5
-
Buy Isonicotinaldehyde 1-oxide - Smolecule. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Isonicotinaldehyde 1-oxide | 7216-42-4 [smolecule.com]
Technical Support Center: Residual Solvent Remediation for 4-Methoxy-2,3-dimethylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical hurdles of purifying 4-Methoxy-2,3-dimethylpyridine. This compound is a critical, electron-rich intermediate utilized in the total synthesis of proton pump inhibitors (PPIs) such as omeprazole and tenatoprazole[1].
Because this intermediate typically presents as a highly viscous oil or low-melting solid at room temperature, standard vacuum drying is rarely sufficient to meet regulatory solvent limits. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your product meets stringent purity standards.
Physicochemical Challenges & Matrix Interactions
To successfully remove residual solvents, you must first understand why they are retained. 4-Methoxy-2,3-dimethylpyridine is highly basic. The methoxy group at the C4 position donates electron density into the ring via resonance (+M effect), while the methyl groups at C2 and C3 donate electron density via inductive (+I) effects. This makes the pyridine nitrogen an exceptionally strong hydrogen-bond acceptor, causing protic solvents to "stick" to the molecule. Furthermore, its viscous liquid state at ambient temperatures creates a diffusion barrier, physically trapping volatile aprotic solvents.
Quantitative Data: ICH Q3C Limits & Matrix Interactions
All residual solvent removal must comply with the International Council for Harmonisation (ICH) Q3C guidelines[2]. Below is a summary of common solvents used in the synthesis of this intermediate, their regulatory limits, and their specific retention mechanisms.
| Solvent | ICH Q3C Class | PDE Limit (mg/day) | Concentration Limit (ppm) | Retention Mechanism in 4-Methoxy-2,3-dimethylpyridine |
| Dichloromethane (DCM) | Class 2 | 6.0 | 600 | Physically trapped within the highly viscous oily matrix via dipole-dipole interactions. |
| Methanol (MeOH) | Class 2 | 30.0 | 3,000 | Chemically retained via strong hydrogen bonding with the electron-rich pyridine nitrogen. |
| Toluene | Class 2 | 8.9 | 890 | Retained via |
| Ethyl Acetate (EtOAc) | Class 3 | 50.0 | 5,000 | Weak interactions; serves as an ideal "chaser" solvent to displace Class 2 solvents. |
Solvent Removal Decision Workflow
Use the following logical workflow to determine the appropriate remediation strategy based on the type of solvent contaminating your crude intermediate.
Caption: Workflow for selecting residual solvent removal strategies based on solvent properties.
Troubleshooting FAQs
Q1: Why does methanol persistently remain above 3,000 ppm despite extended high-vacuum drying at 50°C? A1: This is a chemical retention issue, not a vapor pressure issue. The hydroxyl group of methanol forms a strong hydrogen bond with the highly basic pyridine nitrogen of 4-Methoxy-2,3-dimethylpyridine. Vacuum alone cannot provide the activation energy required to break this bond without resorting to temperatures that cause product degradation. Solution: You must disrupt the hydrogen bond chemically by introducing an azeotrope-forming solvent like toluene (See Protocol A).
Q2: I am trying to remove Class 2 Dichloromethane (DCM). When I increase the rotary evaporator temperature to 60°C, my product darkens, but DCM is still present. What is happening? A2: You are experiencing matrix entrapment coupled with thermal degradation. As the bulk DCM evaporates, the crude mixture transitions into a highly viscous oil. The diffusion rate of the remaining DCM through this dense matrix drops to near zero, trapping it. Heating the basic pyridine derivative above 50°C in the presence of trace oxygen leads to N-oxidation and polymerization (darkening). Solution: Do not increase the temperature. Instead, decrease the matrix viscosity by performing a solvent exchange with a less toxic Class 3 solvent like Ethyl Acetate (See Protocol B).
Q3: Can I use lyophilization (freeze-drying) to remove residual water and solvents from this intermediate? A3: No. 4-Methoxy-2,3-dimethylpyridine is an oil or low-melting solid at room temperature. It will not form a stable frozen cake required for sublimation during lyophilization. It will undergo "meltback" in the freeze-dryer, leading to bumping, loss of product, and failure to remove the solvents. Rely on liquid-phase solvent chasing instead.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) so you can analytically verify success before moving to the next synthetic step.
Protocol A: Azeotropic Chasing for Protic Solvents (Methanol/Water)
Use this protocol when NMR indicates retained methanol or water.
-
Initial Concentration: Concentrate the crude 4-Methoxy-2,3-dimethylpyridine mixture via rotary evaporation (40°C, 50 mbar) until bulk distillation ceases.
-
Solvent Chasing (The Causality): Add Toluene (3 volumes relative to the estimated mass of the oil). Toluene forms a low-boiling azeotrope with methanol, providing the thermodynamic driving force to break the methanol-pyridine hydrogen bonds.
-
Azeotropic Distillation: Evaporate under reduced pressure (45°C, 30 mbar). Repeat the toluene addition and evaporation cycle exactly twice.
-
Final Purge: Apply high vacuum (< 1 mbar) at 45°C for 4 hours to remove residual toluene.
-
Self-Validation (IPC via
H-NMR): Dissolve an aliquot of the oil in CDCl . Verify that the methanol singlet ( 3.49 ppm) is absent or integrates to less than 0.003 relative to the pyridine C6-proton. If the limit is exceeded, the hydrogen bonds were not fully disrupted; repeat Step 2.
Protocol B: Anti-Solvent/Exchange Purge for Halogenated Solvents (DCM)
Use this protocol to remove trapped Class 2 aprotic solvents without thermal degradation.
-
Matrix Dilution: To the viscous crude oil containing trapped DCM, add Ethyl Acetate (a Class 3 solvent with a 5,000 ppm limit[2]) at 4 volumes relative to the oil. Causality: This drastically reduces the matrix viscosity, allowing trapped DCM molecules to mobilize.
-
Homogenization: Swirl or gently sonicate the mixture at 30°C for 10 minutes to ensure complete diffusion of DCM out of the oily micro-domains into the bulk EtOAc phase.
-
Evaporation: Concentrate via rotary evaporation (40°C, gradually reducing pressure from 200 mbar to 50 mbar). The evaporating EtOAc will act as a carrier gas, "chasing" the volatile DCM out of the system.
-
High-Vacuum Drying: Dry the resulting oil under high vacuum (< 1 mbar) at 40°C for 3 hours.
-
Self-Validation (IPC via GC-FID): Analyze the sample via Gas Chromatography. Confirm the DCM peak area correlates to < 600 ppm. Note: Residual EtOAc up to 5,000 ppm is toxicologically acceptable and will not interfere with downstream metalation or Wittig reactions.
References
1.[1] Total synthesis of 5-hydroxyomeprazole. Source: ResearchGate. URL:[Link] 2.[2] Q3C — Tables and List Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Methoxy-2,3-dimethylpyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Methoxy-2,3-dimethylpyridine stands as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] The purity of this precursor is paramount, as any impurities can carry through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product. Therefore, robust, accurate, and reliable analytical methods are essential for quantifying the purity of 4-Methoxy-2,3-dimethylpyridine and profiling any related substances.
This guide provides an in-depth comparison of analytical methodologies for the purity determination of 4-Methoxy-2,3-dimethylpyridine, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind method parameter selection, compare the primary HPLC method with alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide a detailed, validated protocol grounded in international regulatory standards.
Pillar 1: The Gold Standard - Reversed-Phase HPLC
RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolving power, making it the premier choice for purity assays of compounds like 4-Methoxy-2,3-dimethylpyridine.[3] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
The development of a successful RP-HPLC method hinges on a systematic selection of parameters tailored to the analyte's physicochemical properties. 4-Methoxy-2,3-dimethylpyridine is a moderately polar compound with a basic pyridine nitrogen atom.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for pyridine derivatives.[3][4] The hydrophobic C18 chains provide effective retention for the aromatic ring structure through van der Waals interactions. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution and analysis time for impurity profiling.[3][4]
-
Mobile Phase: The basicity of the pyridine nitrogen (pKa ≈ 5-6) necessitates pH control to ensure consistent retention and symmetrical peak shape.
-
Aqueous Component: A buffer, such as a phosphate buffer at pH 2-3 or a volatile buffer like ammonium formate/acetate, is critical.[5][6] Operating at a low pH ensures the pyridine nitrogen is protonated, which minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency.
-
Elution Mode: A gradient elution, starting with a higher percentage of aqueous buffer and gradually increasing the acetonitrile concentration, is ideal for purity analysis. This ensures that early-eluting polar impurities are well-retained and separated, while late-eluting non-polar impurities are efficiently eluted from the column in a reasonable time.[3]
-
-
Detection: A UV detector is standard for this class of compounds. Based on the chromophore of the pyridine ring, a detection wavelength in the range of 230-280 nm is typically effective. A wavelength of approximately 280 nm can provide good sensitivity for the parent compound and related impurities.[4] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range, which is invaluable for peak purity assessment and impurity identification.[3]
Caption: High-level workflow for RP-HPLC purity analysis.
Pillar 2: Comparative Analysis with Alternative Methodologies
While RP-HPLC is the standard, alternative and complementary techniques offer distinct advantages for specific analytical challenges. Here, we compare RP-HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures (up to 15,000 psi) than conventional HPLC.[7][8]
-
Principle: The core principle is identical to HPLC (partition chromatography), but the smaller particle size leads to a dramatic increase in separation efficiency.
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of up to 10 compared to HPLC, significantly increasing sample throughput.[9][10]
-
Resolution: Sharper, narrower peaks provide superior resolution, which is critical for separating closely eluting impurities.[9]
-
Sensitivity: The narrow peaks result in a greater peak height, leading to lower detection limits (LOD) and a 3-10 fold increase in sensitivity.[7][11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant reductions in solvent use, making it a greener and more cost-effective technique.[7][11]
-
-
Application: UPLC is ideal for high-throughput quality control environments and for complex impurity profiling where maximum resolution is required to detect trace-level impurities.[9]
Alternative 2: Gas Chromatography (GC)
GC is an orthogonal technique that separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Principle: The sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. Separation occurs as components partition between the carrier gas and a thin liquid or solid stationary phase coated on the column wall.
-
Advantages:
-
Orthogonality: As it separates based on a different physical property (volatility) than HPLC (polarity/hydrophobicity), it is an excellent confirmatory technique.
-
Volatile Impurity Detection: GC is superior for detecting and quantifying highly volatile impurities, such as residual solvents from the synthesis process (e.g., toluene, methanol), which are often difficult to analyze by RP-HPLC.[12]
-
-
Instrumentation: A GC system equipped with a non-polar capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID) is a standard configuration.[4] For definitive identification, a Mass Spectrometer (MS) detector is unparalleled.[13][14]
-
Application: GC is best used as a complementary method to HPLC for a complete purity profile, specifically targeting volatile organic impurities and residual solvents as mandated by guidelines like ICH Q3C.
Performance Comparison Summary
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle of Separation | Partitioning based on polarity/hydrophobicity between a liquid mobile phase and solid stationary phase. | Same as HPLC, but with higher efficiency due to smaller particles and higher pressure.[8] | Partitioning based on volatility and polarity between a gaseous mobile phase and a stationary phase.[15] |
| Typical Analysis Time | 20–45 minutes | 2–7 minutes[9] | 15–30 minutes |
| Resolution/Efficiency | Good to Excellent | Superior; significantly sharper peaks.[9][11] | Excellent |
| Sensitivity | High | Very High (typically 3-10x > HPLC).[7] | Very High (especially with FID/MS) |
| Impurities Detected | Non-volatile and semi-volatile related substances, degradation products. | Same as HPLC, but with better detection of trace-level impurities. | Volatile related substances, residual solvents, starting materials.[12] |
| Instrumentation | Standard HPLC system with UV/PDA detector. | Specialized UPLC/UHPLC system capable of handling high backpressures. | GC system with FID or MS detector. |
| Primary Use Case | Routine QC, stability testing, primary purity assay. | High-throughput screening, complex impurity profiling, method modernization. | Orthogonal purity verification, analysis of volatile impurities and residual solvents. |
Pillar 3: A Validated Protocol for Trustworthy Results
The following is a detailed, self-validating protocol for the purity analysis of 4-Methoxy-2,3-dimethylpyridine by RP-HPLC. The methodology is designed to meet the rigorous standards of regulatory bodies, referencing guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[15][16]
Detailed Experimental Protocol: RP-HPLC Method
-
Reagents and Materials
-
4-Methoxy-2,3-dimethylpyridine Reference Standard (RS) and Test Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
-
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL[4] |
| Detection | PDA Detector, Monitoring at 280 nm, Spectral Range 200-400 nm |
| Diluent | Mobile Phase A: Mobile Phase B (80:20 v/v) |
-
Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-Methoxy-2,3-dimethylpyridine RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
-
-
System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines:[17][18]
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (Efficiency): ≥ 2000
-
Relative Standard Deviation (RSD) for Peak Area: ≤ 2.0%
-
-
Analysis and Calculation Inject the Test Sample Solution in duplicate. Identify impurities by their retention time relative to the main peak. Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
To ensure trustworthiness, the described HPLC method must be validated according to ICH Q2(R1) guidelines.[16][19][20] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Logical flow of analytical method validation per ICH Q2(R1).
-
Specificity: Demonstrated by showing no interference from blanks and by resolving the main peak from impurities generated during forced degradation studies (acid, base, oxidation, heat, light).[19]
-
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the test concentration) to confirm that peak area is directly proportional to concentration.[16]
-
Accuracy: Determined by spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%).
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[16]
-
LOD & LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and organic modifier composition.[19]
Conclusion and Expert Recommendations
The purity of 4-Methoxy-2,3-dimethylpyridine is a critical quality attribute that demands rigorous analytical control.
-
RP-HPLC remains the gold-standard for routine quality control and release testing, offering a robust and reliable platform for purity and impurity determination. The detailed protocol provided herein serves as a validated, trustworthy starting point for implementation in a regulated laboratory.
-
UPLC should be considered the method of choice when high throughput is a priority or when complex impurity profiles require the utmost in resolution and sensitivity. It represents a direct modernization of the HPLC method, yielding faster and often superior results.[10][11]
-
GC is not a replacement for LC but an essential orthogonal tool. It is the most appropriate technique for quantifying volatile organic impurities and residual solvents, providing a more complete picture of the sample's purity.
By employing these methods judiciously—using RP-HPLC or UPLC for primary purity assessment and GC as a complementary technique—researchers and drug development professionals can ensure the quality and consistency of 4-Methoxy-2,3-dimethylpyridine, thereby safeguarding the integrity of the final pharmaceutical products.
References
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Muszalska, I., Ładrowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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United States Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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PubChem. 4-Methoxy-2,3-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Sakkas, V. A., & Albanis, T. A. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. Available at: [Link]
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PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Available at: [Link]
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Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available at: [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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ResearchGate. (2025). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]
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Alispharm. (2023). UPLC vs HPLC: what is the difference? Available at: [Link]
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Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN J. Chem., 17(4). Available at: [Link]
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MDPI. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Molecules, 26(19), 5743. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis. JOCPR, 6(5), 1014-1021. Available at: [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
-
Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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LCGC International. (2022). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Available at: [Link]
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Patsnap. (2025). HPLC vs UPLC: Detection Limit and Accuracy Compared. Available at: [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? Available at: [Link]
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Chromatography Today. HPLC vs UPLC - What's the Difference? Available at: [Link]
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Aizeon Publishers. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research, 21(3). Available at: [Link]
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United States Pharmacopeia. (2022). <621> Chromatography. Available at: [Link]
-
ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. Available at: [Link]
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A Comparative Guide to the LC-MS/MS Analysis of 4-Methoxy-2,3-dimethylpyridine Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the identification and quantification of impurities in 4-Methoxy-2,3-dimethylpyridine, a key building block in the synthesis of various pharmaceuticals. This document will delve into the rationale behind methodological choices, present illustrative experimental data from closely related compounds, and offer a framework for robust impurity analysis in line with regulatory expectations.
The Criticality of Impurity Profiling for 4-Methoxy-2,3-dimethylpyridine
4-Methoxy-2,3-dimethylpyridine is a substituted pyridine derivative utilized in the synthesis of several important pharmaceutical compounds. The presence of impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding and control of the impurity profile are mandated by regulatory bodies worldwide.
Impurities in 4-Methoxy-2,3-dimethylpyridine can originate from various sources:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts formed during the synthesis.
-
Degradation Products: These can form due to the instability of the molecule under certain environmental conditions such as exposure to acid, base, light, heat, or oxidizing agents.
-
Residual Solvents and Reagents: Solvents and other chemicals used in the manufacturing process may be present in the final product.
Given the potential for a diverse range of impurities, a highly sensitive and selective analytical method is required for their detection and quantification.
LC-MS/MS: The Gold Standard for Impurity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for pharmaceutical impurity profiling due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[1][2]
The Power of Hyphenation: Separation and Identification
The strength of LC-MS/MS lies in the combination of two powerful analytical techniques.[3] High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their physicochemical properties, while tandem mass spectrometry provides highly selective detection and structural elucidation of the separated components.
dot
Caption: A simplified workflow of an LC-MS/MS system.
Causality in Experimental Choices for LC-MS/MS Analysis
The development of a robust LC-MS/MS method requires careful consideration of several parameters. The following sections outline a typical thought process for analyzing impurities in a substituted pyridine like 4-Methoxy-2,3-dimethylpyridine.
2.2.1. Chromatographic Separation
The goal of the HPLC separation is to resolve all potential impurities from the main component and from each other.
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like pyridine derivatives. For more polar impurities, a column with enhanced polar retention, such as a polar-embedded or a phenyl-hexyl column, might be necessary. A study on a substituted pyridine for injection utilized an Avantor Hichrom C18 column (150 mm x 4.6 mm, 5 µm) successfully.[4][5]
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent is typically used.
-
Aqueous Phase: A buffer such as ammonium acetate or ammonium formate is often preferred as it is volatile and compatible with mass spectrometry. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of basic pyridine compounds. A slightly acidic pH (e.g., pH 4 with formic acid) can improve the peak shape by ensuring the analytes are in a single ionic form. A validated method for a genotoxic pyridine impurity used a mobile phase of 10 mM ammonium acetate buffer and acetonitrile.[1]
-
Organic Phase: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure. A gradient elution, where the proportion of the organic solvent is increased during the run, is typically employed to elute a wide range of impurities with varying polarities.
-
2.2.2. Mass Spectrometric Detection
The mass spectrometer provides the high sensitivity and selectivity needed for trace-level impurity analysis.
-
Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for polar to moderately polar analytes like pyridine derivatives. It is a soft ionization technique that typically produces a protonated molecule [M+H]+, which is ideal for quantitative analysis.
-
Tandem Mass Spectrometry (MS/MS): For quantification, Multiple Reaction Monitoring (MRM) is the gold standard. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the [M+H]+ of the impurity), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific product ion. This highly specific transition provides excellent sensitivity and minimizes interference from the matrix.
Illustrative Experimental Data and Protocols
Hypothetical List of Potential Impurities
Based on common synthetic routes for pyridine derivatives, the following table lists potential impurities that could be present in 4-Methoxy-2,3-dimethylpyridine.[6][7][8][9]
| Impurity Category | Potential Impurity | Potential Origin |
| Starting Materials | 2,3-Lutidine | Incomplete reaction |
| 4-Nitro-2,3-dimethylpyridine-N-oxide | Starting material for methoxylation | |
| 4-Chloro-2,3-dimethylpyridine | Halogenated intermediate | |
| Intermediates | 4-Hydroxy-2,3-dimethylpyridine | Precursor to methoxylation |
| Byproducts | Isomeric methoxy-dimethylpyridines | Side reactions during synthesis |
| Over-methylated or demethylated species | Impurities in starting materials or side reactions | |
| Degradation Products | 4-Methoxy-2,3-dimethylpyridine-N-oxide | Oxidation |
| Hydroxylated derivatives | Oxidative degradation |
Experimental Protocol: LC-MS/MS Method
The following is a representative, detailed protocol for the analysis of potential impurities in 4-Methoxy-2,3-dimethylpyridine. This protocol is based on established methods for related compounds and should be validated for its intended use.[1]
3.2.1. Sample and Standard Preparation
-
Sample Solution: Accurately weigh approximately 25 mg of the 4-Methoxy-2,3-dimethylpyridine sample and dissolve it in 50 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 0.5 mg/mL.
-
Standard Solution: Prepare a stock solution of each potential impurity reference standard at a concentration of 0.1 mg/mL. Prepare a working standard solution containing all impurities at a concentration of 0.5 µg/mL (corresponding to 0.1% of the sample concentration).
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System: | Agilent 1290 Infinity II or equivalent |
| MS System: | Sciex Triple Quad 5500 or equivalent |
| Column: | Waters Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A: | 0.1% Formic acid in water |
| Mobile Phase B: | 0.1% Formic acid in acetonitrile |
| Gradient: | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40 °C |
| Injection Volume: | 5 µL |
| Ionization Mode: | ESI Positive |
| Ion Source Gas 1: | 50 psi |
| Ion Source Gas 2: | 50 psi |
| Curtain Gas: | 35 psi |
| Temperature: | 500 °C |
| IonSpray Voltage: | 5500 V |
3.2.3. MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methoxy-2,3-dimethylpyridine | 138.1 | 95.1 | 25 |
| 4-Hydroxy-2,3-dimethylpyridine | 124.1 | 81.1 | 30 |
| 4-Chloro-2,3-dimethylpyridine | 142.0 | 107.0 | 20 |
| 4-Methoxy-2,3-dimethylpyridine-N-oxide | 154.1 | 108.1 | 28 |
Method Validation in Accordance with ICH Guidelines
Any analytical method used for impurity testing must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its purpose.[10]
3.3.1. Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for Impurity Methods |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank, placebo, and the main component at the retention time of the impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10; Precision (%RSD) ≤ 10%. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% of the true value for impurities. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) %RSD ≤ 15% at the LOQ, and ≤ 10% for higher concentrations. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
A study on a genotoxic impurity in pantoprazole achieved an LOQ of 0.3 ppm, demonstrating the high sensitivity of LC-MS/MS.[1]
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the premier technique for impurity analysis, other methods are also employed. This section provides an objective comparison.
dot
Caption: Key comparison points between analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12]
-
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
Well-established libraries for compound identification based on electron impact (EI) fragmentation patterns.
-
Can be very sensitive, with a validated method for pyridine in biota achieving an LOD of 0.006 mg/kg.[13]
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities. Many potential degradation products and larger process-related impurities may not be amenable to GC analysis without derivatization.
-
Derivatization adds complexity to sample preparation and can introduce variability.
-
-
Verdict: GC-MS is a suitable technique for analyzing volatile impurities like residual solvents and some starting materials in 4-Methoxy-2,3-dimethylpyridine. However, it is not a comprehensive technique for a full impurity profile that may include non-volatile degradation products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many quality control laboratories.[11][14]
-
Advantages:
-
Robust, reliable, and widely available.
-
Suitable for a wide range of non-volatile and thermally labile compounds.
-
Generally less expensive and complex to operate than mass spectrometers.
-
-
Disadvantages:
-
Significantly lower sensitivity and selectivity compared to MS detection. This can be a major limitation for detecting and quantifying trace-level impurities, especially those that co-elute with the main peak or other impurities.
-
Requires that the impurity has a UV chromophore for detection. Some impurities may not absorb UV light and will go undetected.
-
Provides no structural information, making the identification of unknown impurities impossible without isolation and analysis by other techniques. A study on pyridine and its degradation products demonstrated successful separation using HPLC-UV, but identification of unknowns would require further analysis.[4][5]
-
-
Verdict: HPLC-UV can be a suitable method for monitoring known, UV-active impurities at relatively high levels (>0.1%). However, it lacks the sensitivity and specificity required for comprehensive impurity profiling, especially for the detection of unknown and potentially genotoxic impurities at trace levels.
Performance Comparison Summary
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Excellent (ppb to ppt levels) | Very Good to Excellent | Moderate (ppm levels) |
| Selectivity | Excellent | Very Good | Moderate |
| Analyte Scope | Broad (polar, non-volatile, thermally labile) | Volatile & thermally stable | Broad (non-volatile, with chromophore) |
| Structural Info | Yes (fragmentation patterns) | Yes (EI fragmentation libraries) | No |
| Cost & Complexity | High | Moderate to High | Low to Moderate |
Conclusion and Future Outlook
For the comprehensive analysis of impurities in 4-Methoxy-2,3-dimethylpyridine, LC-MS/MS stands out as the most powerful and versatile analytical technique. Its superior sensitivity, selectivity, and ability to provide structural information make it indispensable for ensuring the quality and safety of this important pharmaceutical intermediate.[3] While GC-MS and HPLC-UV have their specific applications, they cannot match the comprehensive impurity profiling capabilities of LC-MS/MS.
As regulatory requirements for impurity control become increasingly stringent, the adoption of advanced analytical technologies like high-resolution mass spectrometry (HRMS) will likely become more prevalent. HRMS can provide even greater confidence in the identification of unknown impurities through accurate mass measurements.
The methodologies and comparative data presented in this guide, though illustrated with examples from related compounds due to the proprietary nature of specific impurity data, provide a solid foundation for developing and validating robust analytical methods for the quality control of 4-Methoxy-2,3-dimethylpyridine. A thorough understanding of the synthetic process and potential degradation pathways, coupled with the power of LC-MS/MS, will enable researchers and drug development professionals to ensure the highest standards of purity for their products.
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- 8. Identification and synthesis of potential impurities of rabeprazo...: Ingenta Connect [ingentaconnect.com]
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- 13. tandfonline.com [tandfonline.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Analytical Method Validation for 4-Methoxy-2,3-dimethylpyridine: A Comparative Performance Guide
Executive Summary & Strategic Significance
In the landscape of pharmaceutical manufacturing, 4-Methoxy-2,3-dimethylpyridine serves as a critical upstream intermediate in the total synthesis of substituted benzimidazole proton pump inhibitors (PPIs), such as Omeprazole and Esomeprazole[1]. The purity of this intermediate directly dictates the yield, impurity profile, and safety of the final Active Pharmaceutical Ingredient (API).
As a Senior Application Scientist, I approach the analytical control of this compound not merely as a testing requirement, but as a strategic risk-mitigation tool. The recent transition to the ICH Q2(R2) and ICH Q14 guidelines mandates a paradigm shift: analytical methods must now be developed using a Quality-by-Design (QbD) approach, ensuring they are robust, lifecycle-managed, and unequivocally fit for their intended purpose[2][3].
Caption: Synthetic pathway of Omeprazole highlighting 4-Methoxy-2,3-dimethylpyridine.
Comparative Modality Analysis
Selecting the correct analytical modality requires balancing sensitivity, orthogonality, and operational throughput. Below is an objective comparison of the primary techniques used for the quality control of 4-Methoxy-2,3-dimethylpyridine.
Table 1: Performance Comparison of Analytical Modalities
| Modality | Primary Application | Target Analytes | Sensitivity (LOD) | Causality & Performance Notes |
| RP-HPLC-UV | Assay & Purity Profiling | Related substances, synthetic precursors | ~0.05 µg/mL | Gold Standard: High efficiency in differentiating chemically identical molecules[4]. Excellent for resolving the target from its N-oxide precursor. |
| GC-FID | Volatile Impurities | Residual solvents (Methanol, Toluene) | ~1.0 ppm | Orthogonal Control: Capitalizes on the volatility of residual solvents. FID offers a highly linear response to C-H bonds. |
| LC-MS/MS | Trace Impurity Profiling | Genotoxic impurities (e.g., Chloromethyl derivatives) | < 0.001 µg/mL | High Specificity: Necessary for quantifying highly reactive downstream intermediates like 2-chloromethyl-4-methoxy-3-methylpyridine[5]. |
Experimental Protocols: Building Self-Validating Systems
A robust analytical method must be a self-validating system. This means incorporating System Suitability Tests (SST) that act as internal go/no-go gates before any sample data is accepted.
Protocol A: RP-HPLC Method for Assay and Related Substances
This protocol is optimized for the quantification of 4-Methoxy-2,3-dimethylpyridine and the detection of structurally similar impurities.
Mechanistic Causality of Method Parameters:
-
Stationary Phase: Endcapped C18 Column (250 mm × 4.6 mm, 5 µm). Why? The hydrophobic C18 chains provide optimal retention for the pyridine ring[6]. Endcapping is critical; unreacted silanol groups on the silica surface will cause severe peak tailing due to secondary interactions with the basic pyridine nitrogen.
-
Mobile Phase: Gradient elution of 0.05M Phosphate Buffer (pH 7.4) and Acetonitrile. Why? The pKa of 4-Methoxy-2,3-dimethylpyridine dictates that at pH 7.4, the molecule is primarily in its unionized, lipophilic state, ensuring sharp peak shapes and reproducible retention times[4].
-
Detection: UV at 280 nm. Why? The conjugated aromatic system exhibits strong chromophoric absorption at 280 nm, maximizing the signal-to-noise ratio while minimizing interference from mobile phase solvents[6].
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust to pH 7.4 ± 0.05 using 0.1N NaOH. Filter through a 0.45 µm membrane.
-
Standard Preparation: Accurately weigh 50 mg of 4-Methoxy-2,3-dimethylpyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (Stock: 500 µg/mL). Dilute to a working concentration of 50 µg/mL.
-
System Suitability Test (SST): Inject the working standard six times.
-
Self-Validation Gate: The run is only valid if Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 5000.
-
-
Sample Analysis: Inject sample preparations (50 µg/mL target) in duplicate. Bracket samples with standard injections every 10 runs to verify continuous system stability.
Protocol B: GC-FID for Residual Solvent Analysis
Mechanistic Causality of Method Parameters:
-
Injector Temperature (250°C): Ensures flash volatilization of the sample matrix without inducing thermal degradation of the pyridine core.
-
Detector (FID at 300°C): Provides a highly sensitive response to carbon-containing residual solvents (e.g., methanol, toluene) utilized during the methoxylation step of synthesis.
Step-by-Step Workflow:
-
Column Setup: Install a DB-624 capillary column (30 m × 0.32 mm, 1.8 µm).
-
Temperature Program: Initial oven temp at 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).
-
Sample Preparation: Dissolve 100 mg of the intermediate in 1.0 mL of Dimethyl Sulfoxide (DMSO) (a high-boiling solvent that will not interfere with early-eluting peaks).
-
Analysis: Inject 1.0 µL with a split ratio of 10:1.
ICH Q2(R2) Validation Data Synthesis
Following the ICH Q2(R2) guidelines, the RP-HPLC method (Protocol A) was subjected to rigorous validation[2][3]. The data below demonstrates that the procedure is unequivocally fit for its intended purpose.
Caption: Analytical lifecycle workflow integrating QbD principles as per ICH Q2(R2).
Table 2: Summary of RP-HPLC Validation Data (ICH Q2(R2) Compliant)
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria | Experimental Result |
| Specificity | Spiking target with 2,3-dimethylpyridine N-oxide and matrix excipients[7]. | Resolution (Rs) > 2.0 between all peaks. No matrix interference. | Rs = 3.4. Peak purity index > 0.999. |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration. | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9998. |
| Accuracy (Recovery) | Triplicate preparations at 3 levels (80%, 100%, 120%) spiked into a placebo matrix. | Mean recovery between 98.0% and 102.0%. | 99.4% – 100.8% across all levels. |
| Precision (Repeatability) | 6 independent sample preparations at 100% target concentration. | %RSD ≤ 2.0%. | %RSD = 0.85%. |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min) and buffer pH (±0.2)[4]. | System suitability criteria must remain met. | Tf remained < 1.3; Rs remained > 2.5. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio approach (3:1 for LOD, 10:1 for LOQ)[7]. | S/N ≥ 10 for LOQ. | LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL. |
Conclusion
The validation of analytical methods for 4-Methoxy-2,3-dimethylpyridine requires a deep mechanistic understanding of the molecule's physicochemical properties. By employing an endcapped C18 stationary phase and a strictly controlled pH environment, the RP-HPLC method successfully mitigates the tailing issues traditionally associated with pyridine derivatives. Furthermore, aligning the validation protocol with the updated ICH Q2(R2) framework ensures that the method is not only accurate and precise today but remains robust and reliable throughout its lifecycle, safeguarding the downstream synthesis of critical PPI therapeutics.
References
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- Q2(R1)
- Method Development and Validation for Simultaneous Estimation of Omeprazole and Domperidone by RP-HPLC Asian Journal of Pharmaceutical Analysis
- A Review on Method Development and Validation of RP-HPLC for the Assessment of Omeprazole World Journal of Pharmacy and Pharmaceutical Sciences
- 86604-74-2 | 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride BLDpharm
- Total Synthesis of 5-hydroxyomeprazole ResearchG
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- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Methoxy-2,3-dimethylpyridine for Pharmaceutical Research
Introduction
4-Methoxy-2,3-dimethylpyridine, a key intermediate in the synthesis of several proton pump inhibitors (PPIs) such as omeprazole and lansoprazole, is a molecule of significant interest to the pharmaceutical industry. The efficiency, scalability, and safety of its synthesis are critical factors that can impact the overall cost and viability of drug manufacturing. This guide provides a comparative analysis of the most prevalent synthetic routes to 4-Methoxy-2,3-dimethylpyridine, offering an in-depth look at the underlying chemistry, experimental protocols, and a critical evaluation of each pathway's strengths and weaknesses. This document is intended for researchers, chemists, and professionals in drug development seeking to make informed decisions about the optimal synthetic strategy for their specific needs.
The primary synthetic approaches to 4-Methoxy-2,3-dimethylpyridine commence with the readily available starting material, 2,3-dimethylpyridine (also known as 2,3-lutidine). The key challenge in the synthesis is the regioselective introduction of a methoxy group at the C4 position of the pyridine ring. Direct electrophilic substitution on the pyridine ring is often unselective. Therefore, the most common strategies involve the activation of the pyridine ring through N-oxidation, which facilitates subsequent functionalization at the 4-position. This guide will focus on two major pathways proceeding via the N-oxide intermediate: one involving a nitration-methoxylation sequence and the other a halogenation-methoxylation sequence.
Route 1: Synthesis via 2,3-Dimethylpyridine-N-oxide Intermediates
This overarching strategy involves the initial oxidation of 2,3-dimethylpyridine to its N-oxide, a crucial step that alters the electronic properties of the pyridine ring, making the C4 position more susceptible to nucleophilic attack. From the N-oxide, two primary sub-routes diverge.
Route 1a: The Nitration Pathway
This classical and well-documented route involves the nitration of 2,3-dimethylpyridine-N-oxide to introduce a nitro group at the 4-position. The nitro group is an excellent leaving group for subsequent nucleophilic aromatic substitution with methoxide. The final step is the deoxygenation of the N-oxide to yield the target product.
Workflow of the Nitration Pathway (Route 1a)
Caption: Synthetic workflow for Route 1a via nitration of the N-oxide.
Step 1: N-Oxidation of 2,3-Dimethylpyridine
-
Protocol: In a reaction vessel, 2,3-dimethylpyridine is dissolved in glacial acetic acid. Hydrogen peroxide (30-35% aqueous solution) is added portion-wise while maintaining the temperature below 70-80°C. The reaction is typically stirred for several hours until complete conversion is observed by TLC or GC. The excess acetic acid and water are then removed under reduced pressure to yield crude 2,3-dimethylpyridine-N-oxide.
-
Causality: The use of a carboxylic acid like acetic acid as a solvent and catalyst facilitates the formation of a peroxy acid in situ, which is the active oxidizing agent for the nitrogen atom of the pyridine ring. Careful temperature control is crucial to prevent runaway reactions and decomposition of hydrogen peroxide.
Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide
Two common methods are employed for this step:
-
Method A: Mixed Acid Nitration
-
Protocol: 2,3-Dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining a low temperature (typically 0-10°C) initially, followed by heating to around 90°C to drive the reaction to completion.[1] The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH or Na2CO3) before extraction of the product.
-
Causality: The strong acidic medium protonates the N-oxide, further activating the pyridine ring for electrophilic substitution. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, is the electrophile that attacks the electron-rich C4 position.
-
-
Method B: "Greener" Nitration with Potassium Nitrate
-
Protocol: 2,3-Dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid at a low temperature (-10 to 0°C). A solution of potassium nitrate in concentrated sulfuric acid is then added dropwise. After the addition, the mixture is heated to 80-90°C for a shorter duration (e.g., 1-2 hours) compared to the mixed acid method.[2][3][4] Workup involves quenching with water, neutralization, and extraction.
-
Causality: This method avoids the use of highly corrosive fuming nitric acid and reduces the overall volume of acidic waste. The reaction time is often significantly shorter, and yields are reported to be high (over 90%) with excellent purity.[2][3][4]
-
Step 3: Methoxylation of 2,3-Dimethyl-4-nitropyridine-N-oxide
-
Protocol: The 4-nitro intermediate is dissolved in methanol. Sodium methoxide (either as a solid or a solution in methanol) is added, and the mixture is heated to reflux for several hours until the starting material is consumed.[5] After cooling, the reaction is neutralized, and the solvent is removed. The product is then extracted and purified.
-
Causality: The electron-withdrawing nitro group at the C4 position makes this carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution by the methoxide ion. The N-oxide group further enhances this effect.
Step 4: Deoxygenation of 4-Methoxy-2,3-dimethylpyridine-N-oxide
-
Protocol: The N-oxide is dissolved in an inert solvent like chloroform or dichloromethane. Phosphorus trichloride (PCl₃) is added dropwise at a controlled temperature. The reaction is often exothermic. After completion, the mixture is carefully quenched with water or an aqueous base, and the product is extracted. Alternatively, catalytic methods using palladium catalysts can be employed for a milder deoxygenation.
-
Causality: Phosphorus trichloride is a classic and effective reagent for the deoxygenation of pyridine-N-oxides. The reaction proceeds through the formation of a P-O bond, with the liberation of the deoxygenated pyridine. Catalytic methods offer a more atom-economical and often milder alternative.
Route 1b: The Halogenation Pathway
This route offers an alternative to the nitration pathway by first converting the 4-nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide to a 4-chloro group, or by direct halogenation of the N-oxide. The 4-chloro intermediate is then subjected to methoxylation.
Workflow of the Halogenation Pathway (Route 1b)
Caption: Synthetic workflow for Route 1b via chlorination of the nitro N-oxide.
Steps 1 & 2: N-Oxidation and Nitration
These steps are identical to those described in Route 1a.
Step 3: Conversion of 4-Nitro to 4-Chloro-2,3-dimethylpyridine-N-oxide
-
Protocol: 2,3-Dimethyl-4-nitropyridine-N-oxide is suspended in acetonitrile with sodium chloride. Concentrated hydrochloric acid and a phase-transfer catalyst (e.g., benzyltributylammonium chloride) are added, and the mixture is refluxed for several hours. After the reaction, the mixture is basified and the product is extracted. This method has been reported to give a very high yield (98.5%).
-
Causality: This reaction is a nucleophilic substitution where the chloride ion displaces the nitro group. The use of a phase-transfer catalyst is crucial for facilitating the transport of the chloride ion into the organic phase where the reaction occurs.
Step 4: Methoxylation of 4-Chloro-2,3-dimethylpyridine-N-oxide
-
Protocol: The 4-chloro N-oxide intermediate is reacted with sodium methoxide in methanol, typically under reflux, to yield 4-methoxy-2,3-dimethylpyridine-N-oxide. The reaction conditions are similar to the methoxylation of the 4-nitro analogue.
-
Causality: The chlorine atom at the C4 position is a good leaving group, and the electron-deficient nature of the pyridine N-oxide ring facilitates its displacement by the methoxide nucleophile.
Step 5: Deoxygenation
This step is identical to the deoxygenation step in Route 1a.
Comparative Analysis of Route 1a and 1b
| Parameter | Route 1a (Nitration) | Route 1b (Halogenation) |
| Overall Yield | Generally good to high, with the potassium nitrate method reporting over 90% for the nitration step.[2][3][4] | Can be very high, with the conversion of the 4-nitro to 4-chloro intermediate reported at 98.5%. |
| Reagents & Safety | The mixed acid nitration uses highly corrosive and hazardous nitric and sulfuric acids. The potassium nitrate method is safer.[2][3][4] | Involves the use of concentrated HCl. The conversion from the nitro-compound still requires the preceding hazardous nitration step. |
| Reaction Conditions | Can require long reaction times and high temperatures, although the potassium nitrate method is faster.[2][3][4] | The chlorination step requires reflux conditions. |
| Scalability | The potassium nitrate method is more amenable to large-scale synthesis due to improved safety and shorter reaction times. | The high yield of the chlorination step is advantageous for scalability. |
| Environmental Impact | The mixed acid method generates significant acidic waste. The potassium nitrate method is more environmentally friendly.[2][3][4] | Also generates acidic waste. |
Discussion on Direct Synthesis Routes
A more direct synthesis of 4-Methoxy-2,3-dimethylpyridine, avoiding the N-oxidation and subsequent deoxygenation steps, would be highly desirable from an atom economy and process efficiency perspective. This would typically involve the direct chlorination of 2,3-dimethylpyridine at the 4-position, followed by methoxylation.
However, the direct, selective functionalization of the C4 position of 2,3-dimethylpyridine is challenging. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Furthermore, the nitrogen atom directs electrophilic attack to the C3 and C5 positions, and under acidic conditions, the nitrogen is protonated, further deactivating the ring. While methods for direct C-H functionalization of pyridines are an active area of research, achieving high regioselectivity at the C4 position of an unsymmetrical, substituted pyridine like 2,3-lutidine remains a significant hurdle. The literature on the direct, high-yield 4-chlorination of 2,3-dimethylpyridine is sparse, with many methods leading to mixtures of isomers or chlorination of the methyl side chains.
Therefore, while a direct route is theoretically more efficient, the N-oxide routes currently represent the most practical and well-established methods for the synthesis of 4-Methoxy-2,3-dimethylpyridine with high regioselectivity and in good yields.
Conclusion
Both the nitration (Route 1a) and halogenation (Route 1b) pathways, proceeding through a 2,3-dimethylpyridine-N-oxide intermediate, are viable and effective methods for the synthesis of 4-Methoxy-2,3-dimethylpyridine.
-
Route 1a, particularly with the use of potassium nitrate as the nitrating agent, stands out as a robust, high-yielding, and safer alternative to the traditional mixed-acid nitration. This makes it an attractive option for both laboratory-scale synthesis and industrial production.
-
Route 1b offers a very high-yielding step for the conversion of the 4-nitro to the 4-chloro intermediate. However, it still relies on the initial nitration of the N-oxide. The choice between methoxylation of the 4-nitro or 4-chloro intermediate may depend on factors such as reagent cost, reaction kinetics, and ease of purification in a specific manufacturing setting.
For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a careful consideration of factors including scale, available equipment, safety protocols, and cost. The "greener" nitration approach in Route 1a presents a compelling balance of efficiency, safety, and environmental consideration. Further research into direct C4-functionalization of 2,3-dimethylpyridine may in the future provide an even more streamlined and efficient synthesis.
References
-
Eureka | Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Eureka | Patsnap. (2015, May 6). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Google Patents. (n.d.). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Retrieved from [Link]
Sources
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- 2. CN102924373A - Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide - Google Patents [patents.google.com]
- 3. 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methoxy-2,3-dimethylpyridine-N-oxide
4-Methoxy-2,3-dimethylpyridine-N-oxide is a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-related disorders of the stomach. Notably, it is a key building block for the active pharmaceutical ingredients (APIs) rabeprazole and esomeprazole. The efficient and selective synthesis of this N-oxide is therefore of paramount importance in the pharmaceutical industry. The N-oxidation of the pyridine ring is a critical step that activates the molecule for subsequent functionalization, and the choice of catalyst for this transformation significantly impacts the overall yield, purity, and cost-effectiveness of the drug manufacturing process.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide, supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.
The Chemistry of Pyridine N-Oxidation: An Overview
The N-oxidation of pyridines involves the donation of a lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent. This reaction transforms the weakly basic pyridine into a more nucleophilic N-oxide, which is also more susceptible to electrophilic substitution at the 2- and 4-positions. The general mechanism involves the electrophilic attack of the oxidant on the nitrogen atom.
Several classes of oxidizing agents and catalysts have been developed for this transformation, each with its own set of advantages and limitations. The most common approaches involve the use of peroxy acids, hydrogen peroxide in combination with various catalysts, and metal-based catalytic systems.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the N-oxidation of 2,3-dimethylpyridine derivatives is a critical decision that influences reaction efficiency, selectivity, and environmental impact. This section provides a detailed comparison of commonly employed catalytic systems.
Peroxy Acid Systems (e.g., m-CPBA, Peracetic Acid)
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (often generated in situ from hydrogen peroxide and acetic acid), are classical and effective reagents for pyridine N-oxidation.
Mechanism: The reaction proceeds through a direct electrophilic attack of the peroxy acid's outer oxygen atom on the nitrogen atom of the pyridine ring. The concerted mechanism involves a proton transfer and the formation of the N-O bond, with the corresponding carboxylic acid as a byproduct.
Caption: Mechanism of pyridine N-oxidation with a peroxy acid.
Performance Data:
| Catalyst/Reagent | Substrate | Temperature | Time | Yield | Reference |
| H₂O₂ / Acetic Acid | 2,3,5-Trimethylpyridine | 80°C | ~30 hours | Not specified, but noted as long | [1][2] |
| m-CPBA | 2-Vinylpyridine | Not specified | Not specified | Good | [3] |
Expertise & Experience: While effective, the use of stoichiometric amounts of peroxy acids can be hazardous, especially on a large scale, due to their potential for explosive decomposition. The in situ generation of peracetic acid from hydrogen peroxide and acetic acid is a common industrial practice, but often requires long reaction times and elevated temperatures.[1] The workup procedure can also be complicated by the need to remove the carboxylic acid byproduct.
Hydrogen Peroxide with Non-Metal Catalysts
To improve the safety and efficiency of using hydrogen peroxide, various non-metal catalysts have been developed. These catalysts activate hydrogen peroxide, making it a more potent oxidizing agent.
a) Phosphotungstic Acid (PTA)
Phosphotungstic acid is an effective catalyst for the N-oxidation of pyridines with hydrogen peroxide.
Mechanism: The proposed mechanism involves the formation of a peroxotungstate species from the reaction of phosphotungstic acid with hydrogen peroxide. This peroxotungstate is a powerful oxidizing agent that then transfers an oxygen atom to the pyridine nitrogen.
Caption: Catalytic cycle of pyridine N-oxidation with H₂O₂/MTO.
Performance Data:
| Catalyst/Reagent | Substrate | Temperature | Time | Yield | Reference |
| MTO / H₂O₂ | 3- and 4-substituted pyridines | Not specified | Not specified | High yields | [4] |
Expertise & Experience: MTO is a very active catalyst, allowing for high conversions under mild conditions with low catalyst loadings. However, the high cost of rhenium can be a significant drawback for large-scale industrial applications.
Heterogeneous Catalysts
Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.
Titanium Silicalite-1 (TS-1)
TS-1 is a microporous material containing titanium atoms in a silicate framework, and it is an effective catalyst for oxidations with hydrogen peroxide.
Mechanism: The titanium centers within the TS-1 framework are believed to form titanium-hydroperoxo species upon reaction with hydrogen peroxide. These species are responsible for the oxygen transfer to the pyridine nitrogen.
Caption: Proposed mechanism of pyridine N-oxidation over TS-1.
Performance Data:
| Catalyst/Reagent | Substrate | Temperature | Time | Yield | Reference |
| TS-1 / H₂O₂ | Pyridine | Not specified | Not specified | Up to 99% |
Expertise & Experience: TS-1 is a promising heterogeneous catalyst for green and sustainable N-oxidation processes. However, its effectiveness can be limited by the diffusion of reactants and products within the micropores, especially for bulky substrates. The acidity of the catalyst can also influence the reaction by protonating the pyridine, which can inhibit the N-oxidation.
Experimental Protocol: Synthesis of 2,3-Dimethylpyridine-N-oxide
This protocol is based on a common and relatively straightforward method using hydrogen peroxide and a phosphotungstic acid catalyst.
Materials:
-
2,3-Dimethylpyridine (2,3-Lutidine)
-
Phosphotungstic acid
-
35% Hydrogen peroxide
-
Deionized water
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser, add 50 g (0.467 mol) of 2,3-dimethylpyridine and 2 g (0.0007 mol) of phosphotungstic acid.
-
Heat the mixture to 45°C with stirring.
-
Slowly add 49.9 g (0.514 mol) of 35% hydrogen peroxide via the dropping funnel over a period of 3 hours, maintaining the temperature at 45°C.
-
After the addition is complete, slowly heat the reaction mixture to 85°C and maintain this temperature for an additional 5 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess hydrogen peroxide by the slow addition of a 10% aqueous sodium sulfite solution until a negative test with peroxide test strips is obtained.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,3-dimethylpyridine-N-oxide. The product can be further purified by distillation or crystallization if necessary.
Field-Proven Insights & Recommendations
For laboratory-scale synthesis where cost is not the primary concern and high reactivity is desired, m-CPBA remains a reliable choice due to its predictability and generally high yields. However, for larger-scale preparations and in an industrial setting, the focus shifts towards safety, cost-effectiveness, and sustainability.
In this context, hydrogen peroxide with a phosphotungstic acid catalyst presents a compelling option. It avoids the hazards associated with organic peracids and the high cost of rhenium-based catalysts. While heterogeneous catalysts like TS-1 are attractive for their recyclability, potential diffusion limitations and catalyst deactivation need to be carefully evaluated for the specific substrate.
For the synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide, the N-oxidation is often the initial step starting from 2,3-dimethylpyridine. A robust and scalable N-oxidation protocol is therefore crucial for the overall efficiency of the synthesis of the final pharmaceutical product. The choice of catalyst should be made after careful consideration of the scale of the reaction, available equipment, safety protocols, and economic factors.
References
- Google Patents. (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]
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ResearchGate. (n.d.). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Retrieved from [Link]
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Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]
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Eureka | Patsnap. (2015, May 6). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
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Journal of the American Chemical Society. (2019, October 26). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved from [Link]
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PMC - NIH. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved from [Link]
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Journal of the American Chemical Society - ACS Publications. (2012, February 7). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved from [Link]
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Lecture Notes. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Retrieved from [Link]
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ChemRxiv. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved from [Link]
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JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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A Comparative Guide to the Quantitative Analysis of 4-Methoxy-2,3-dimethylpyridine: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 4-Methoxy-2,3-dimethylpyridine, a crucial building block in the synthesis of various pharmaceutical compounds, demands a robust analytical methodology for its assay. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this important pyridine derivative. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions when selecting an analytical method that aligns with their specific needs for accuracy, precision, and efficiency.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity and concentration of organic molecules.[1] Unlike chromatographic techniques that are relative methods requiring calibration against a reference standard of the same compound, qNMR is a direct measurement technique.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1][3] This unique characteristic allows for the determination of the absolute concentration of an analyte by comparing its signal integral to that of a certified internal standard of a different, well-characterized compound.[2][4]
This inherent quantitative nature of NMR offers a significant advantage, particularly in the early stages of drug development where a certified reference standard of the analyte may not be available.[5] Furthermore, qNMR can simultaneously provide structural confirmation of the analyte, adding a layer of confidence to the quantitative result.[6]
A Head-to-Head Comparison: qNMR vs. HPLC and GC
The choice of an analytical technique is often a balance between various performance parameters. Below is a comparative summary of qNMR, HPLC, and GC for the assay of 4-Methoxy-2,3-dimethylpyridine.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1][3] | Relative quantification based on the comparison of peak areas to a calibration curve generated from a reference standard.[7] | Relative quantification based on the comparison of peak areas to a calibration curve generated from a reference standard. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[8][9] | Requires a certified reference standard of 4-Methoxy-2,3-dimethylpyridine.[7] | Requires a certified reference standard of 4-Methoxy-2,3-dimethylpyridine. |
| Accuracy & Precision | High accuracy and precision, often with relative standard deviations (RSD) below 1%.[10][11] | High accuracy and precision, but dependent on the purity of the reference standard.[12][13] | High accuracy and precision, also dependent on the reference standard's purity. |
| Specificity | Highly specific due to the detailed structural information provided by the NMR spectrum. Can often resolve and quantify impurities without chromatographic separation. | Good specificity, but can be susceptible to co-eluting impurities.[14] | Excellent specificity for volatile compounds, but can be limited by thermal degradation of the analyte. |
| Method Development | Generally faster method development as it does not require chromatographic separation.[11] | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings.[15] | Requires optimization of column, temperature program, and detector parameters. |
| Sample Throughput | Moderate, with each analysis taking approximately 10-15 minutes.[16] | High, with modern UPLC systems enabling rapid analyses. | High, particularly with the use of autosamplers. |
| Sample Preparation | Simple, typically involving accurate weighing and dissolution in a deuterated solvent with the internal standard.[1] | More involved, often requiring filtration and sometimes derivatization.[15] | May require derivatization for non-volatile compounds and careful solvent selection.[15] |
| Non-destructive | Yes, the sample can be recovered after analysis.[2] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Information Provided | Provides both quantitative and structural information.[6] | Provides quantitative information and retention time for identification. | Provides quantitative information and retention time for identification. |
Experimental Protocols
To provide a practical context for this comparison, we outline the experimental workflows for each technique.
Quantitative ¹H-NMR Spectroscopy Workflow
The qNMR assay is a self-validating system when executed with precision. The causality behind each step is critical for ensuring the trustworthiness of the results.
Caption: Workflow for the quantitative NMR (qNMR) assay.
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 4-Methoxy-2,3-dimethylpyridine into a clean, dry vial using a microbalance.[3]
-
Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., maleic acid) into the same vial. The choice of internal standard is critical; it must be of high purity, stable, soluble in the chosen solvent, and have signals that do not overlap with the analyte signals.[8][9]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.[3]
-
-
NMR Data Acquisition:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameter Selection:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all nuclei.[17]
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification.[17] Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard).[18][19] An insufficient delay will lead to incomplete relaxation and an underestimation of the signal integral.[20] A preliminary inversion-recovery experiment is recommended to determine the T₁ values.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% precision).[19][21]
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, and perform careful phasing and baseline correction of the spectrum.[3]
-
Integrate a well-resolved, non-overlapping signal of 4-Methoxy-2,3-dimethylpyridine (e.g., the methoxy protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity or concentration using the following equation[17]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
HPLC Assay Protocol
Caption: Workflow for the HPLC assay.
Step-by-Step HPLC Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for pyridine derivatives.[13]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate) is a common starting point.[22]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where 4-Methoxy-2,3-dimethylpyridine has significant absorbance (e.g., determined by a UV scan).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 4-Methoxy-2,3-dimethylpyridine reference standard of known purity in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine its peak area.
-
Calculate the concentration of 4-Methoxy-2,3-dimethylpyridine in the sample by interpolation from the calibration curve.
-
Decision-Making Framework: Choosing the Right Tool for the Job
The selection of the most appropriate analytical technique depends on several factors, including the stage of development, the availability of reference standards, and the specific analytical requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion and Future Perspectives
Both qNMR and chromatographic techniques are powerful tools for the quantitative analysis of 4-Methoxy-2,3-dimethylpyridine, each with its own set of advantages and limitations. qNMR stands out as a primary method that provides absolute quantification without the need for a compound-specific reference standard, making it invaluable in research and early development phases.[1][2] Its ability to provide structural information simultaneously adds a level of assurance that is unmatched by chromatographic methods.[6]
HPLC and GC, on the other hand, are well-established, robust techniques that excel in high-throughput environments, such as routine quality control in a manufacturing setting, provided that a well-characterized reference standard is available.[5][7]
The future of pharmaceutical analysis likely lies in the synergistic use of these techniques. qNMR can be employed to certify in-house primary standards, which can then be used for routine analysis by HPLC or GC. This integrated approach leverages the absolute accuracy of qNMR with the high throughput of chromatography, ensuring a comprehensive and efficient quality control strategy. As regulatory bodies like the USP and Ph. Eur. increasingly recognize the value of qNMR, its adoption as a standard analytical tool is expected to grow, further enhancing the reliability and integrity of pharmaceutical analysis.[6][10][23][24][25][26][27]
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- NMR acquisition parameters and qNMR - Nanalysis. (2021, June 24). Nanalysis.
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- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. (n.d.). Semantic Scholar.
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- What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd..
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- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
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- Guided approach to quantitative 1 H NMR spectroscopy for the choice of... - ResearchGate. (n.d.).
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- HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays - Nanalysis. (2019, May 30). Nanalysis.
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- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - Taylor & Francis. (2021, November 9). Taylor & Francis Online.
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A Comparative Spectroscopic Analysis of 4-Methoxy-2,3-dimethylpyridine Across Commercial Suppliers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note
Executive Summary & Mechanistic Importance
In the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), the structural integrity of early-stage building blocks is non-negotiable. 4-Methoxy-2,3-dimethylpyridine (CAS: 163593-69-9) is a highly specialized pyridine derivative utilized in the development of bespoke gastric acid secretion inhibitors and advanced benzimidazole-based therapeutics[1].
While it is structurally analogous to the ubiquitous omeprazole precursor, 4-Methoxy-2,3,5-trimethylpyridine (CAS: 109371-19-9)[2], the absence of the C5 methyl group in our target molecule fundamentally alters its reactivity. The unsubstituted C5 position allows for downstream electrophilic aromatic substitution, making it a unique and non-interchangeable intermediate[3].
As a Senior Application Scientist, I frequently observe that relying solely on generic Certificate of Analysis (CoA) data—often limited to relative HPLC area normalization—is insufficient. Trace regioisomeric impurities (e.g., the 2,3,5-trimethyl analog or chlorinated precursors) can poison downstream palladium catalysts or lead to toxic API impurities[4]. This guide objectively compares the spectroscopic performance (qNMR, LC-HRMS, and FT-IR) of 4-Methoxy-2,3-dimethylpyridine sourced from three distinct commercial tiers to establish a rigorous framework for supplier qualification.
Analytical Workflow
To ensure absolute objectivity, all batches were subjected to a self-validating analytical pipeline designed to interrogate both absolute purity and trace structural anomalies.
Analytical workflow for the spectroscopic evaluation of 4-Methoxy-2,3-dimethylpyridine.
Comparative Spectroscopic Data
We evaluated three representative batches:
-
Supplier A: MilliporeSigma (Premium Grade, >99%)[1]
-
Supplier B: Bidepharm (Standard Reagent Grade, 97%)[5]
-
Supplier C: Generic Bulk Supplier (Industrial Grade)
Table 1: Quantitative ¹H-NMR Data (CDCl₃, 400 MHz)
The ¹H-NMR spectrum of pure 4-Methoxy-2,3-dimethylpyridine is characterized by an AB spin system for the aromatic protons (H-5 and H-6) and distinct singlets for the methoxy and methyl groups.
| Proton Assignment | Expected Shift (δ, ppm) | Supplier A (Premium) | Supplier B (Reagent) | Supplier C (Bulk) |
| H-6 (d, J = 5.7 Hz) | 8.25 | 8.25 | 8.24 | 8.26 (broadened) |
| H-5 (d, J = 5.7 Hz) | 6.70 | 6.70 | 6.71 | 6.68 |
| -OCH₃ (s) | 3.85 | 3.85 | 3.85 | 3.84 |
| C2-CH₃ (s) | 2.48 | 2.48 | 2.47 | 2.49 |
| C3-CH₃ (s) | 2.15 | 2.15 | 2.15 | 2.16 |
| Detected Impurities | None | None | Trace EtOAc (2.04, 4.12) | 2,3,5-trimethyl analog (s, 8.20) |
| Absolute Purity (qNMR) | >99.5% | 99.8% | 98.5% | 92.4% |
Scientific Insight: Supplier C's batch exhibited a rogue singlet at 8.20 ppm, replacing a portion of the expected H-6 doublet. This indicates cross-contamination with 4-Methoxy-2,3,5-trimethylpyridine (CAS: 109371-19-9)[4]. Because the C5 position is blocked in this impurity, any downstream reaction relying on C5 functionalization would fail, drastically reducing overall synthetic yield.
Table 2: LC-HRMS and FT-IR Profiling
High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) were used to validate the exact mass and functional group integrity.
| Analytical Metric | Supplier A (Premium) | Supplier B (Reagent) | Supplier C (Bulk) |
| LC-HRMS [M+H]⁺ (Calc: 138.0913) | 138.0915 (Δ 1.4 ppm) | 138.0911 (Δ 1.4 ppm) | 138.0889 (Δ 17.3 ppm) |
| HPLC Purity (UV 254 nm) | 99.9% | 98.8% | 94.1% |
| FT-IR (C=N stretch) | 1590 cm⁻¹ | 1591 cm⁻¹ | 1588 cm⁻¹ |
| FT-IR (C-O-C stretch) | 1265 cm⁻¹ | 1265 cm⁻¹ | 1262 cm⁻¹ |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Absolute Purity Determination via qNMR
Relative NMR integration is fundamentally flawed for quality control because it is blind to NMR-silent inorganic salts and assumes all impurities contain protons. We utilize quantitative NMR (qNMR) to determine the absolute mass fraction.
-
Standard Selection (Causality): Weigh exactly 10.0 mg of the pyridine sample and 5.0 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) as an internal standard. TCNB is chosen deliberately; its single aromatic proton resonates at ~7.7 ppm, which sits perfectly in the baseline void between the H-6 (8.25 ppm) and H-5 (6.70 ppm) doublets of our target molecule, preventing signal overlap.
-
Solvent Validation: Dissolve in 0.6 mL of CDCl₃. Self-Validation Step: Run a blank CDCl₃ spectrum first to ensure the absence of residual water (1.56 ppm) or CHCl₃ (7.26 ppm) anomalies that could skew the baseline.
-
Acquisition Parameters: Acquire the ¹H-NMR spectrum at 400 MHz. Set the relaxation delay (D1) to 30 seconds. Causality: Pyridine protons have long longitudinal relaxation times (T1). A standard 1-second delay will result in incomplete relaxation, causing artificially low integration values. A 30-second delay ensures >99% relaxation for quantitative accuracy.
Protocol 2: High-pH LC-HRMS for Trace Impurity Profiling
-
Mobile Phase Chemistry (Causality): Pyridines are basic compounds (pKa ~6.5). If a standard acidic mobile phase (e.g., 0.1% formic acid) is used, the pyridine becomes protonated, highly polar, and elutes in the void volume of a C18 column, ruining resolution. We utilize a high-pH mobile phase (10 mM ammonium bicarbonate, pH 9.0) to keep the pyridine in its neutral free-base form, maximizing hydrophobic interaction and chromatographic resolution.
-
System Validation: Self-Validation Step: Inject two consecutive blanks (50:50 Mobile Phase A/B) prior to the sample. This proves column equilibration and guarantees that any observed peaks are not carryover from previous runs.
-
Execution: Inject 2 µL of a 0.1 mg/mL sample solution. Monitor via UV at 254 nm and positive electrospray ionization (ESI+) HRMS.
Downstream Synthetic Application
The ultimate test of building block quality is its performance in downstream synthesis. 4-Methoxy-2,3-dimethylpyridine is frequently subjected to N-oxidation followed by a Polonovski rearrangement to functionalize the C2-methyl group[3]. If the starting material contains regioisomers (as seen in Supplier C), the rearrangement yields a complex, inseparable mixture of structural isomers.
Downstream synthetic pathway of 4-Methoxy-2,3-dimethylpyridine via Polonovski rearrangement.
Conclusion & Recommendations
Based on the spectroscopic comparison:
-
Supplier A (MilliporeSigma) provides exceptional, API-ready purity (>99.5% qNMR) with no detectable structural isomers. It is highly recommended for late-stage development and GMP scale-up.
-
Supplier B (Bidepharm) offers a cost-effective alternative for early-stage discovery. While it contains trace residual solvents (ethyl acetate), its structural integrity is intact, and the solvents can be removed via extended vacuum drying.
-
Supplier C (Generic Bulk) failed the quality control threshold due to cross-contamination with the 2,3,5-trimethyl analog. This batch must be rejected, as it would critically compromise downstream Polonovski rearrangements.
References
-
Title: Total synthesis of 5-hydroxyomeprazole - ResearchGate | Source: researchgate.net | URL: [Link]
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Cross-Validation of Analytical Techniques for 4-Methoxy-2,3-dimethylpyridine: A Guide to Positional Isomer Resolution
Executive Summary & Mechanistic Context
4-Methoxy-2,3-dimethylpyridine (CAS 163593-69-9) is a highly scrutinized organic compound, primarily encountered as a critical building block—or a problematic positional isomer impurity—in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole[1][2]. In pharmaceutical synthesis, the target intermediate is typically the 3,5-dimethyl isomer (4-Methoxy-3,5-dimethylpyridine)[3]. However, non-regioselective methylation during early-stage synthesis often generates the 2,3-dimethyl isomer as a byproduct[2].
Because these two isomers possess identical molecular weights (137.18 g/mol ) and nearly indistinguishable hydrophobic volumes, standard analytical techniques often fail to resolve them. If the 2,3-dimethyl impurity carries over into downstream chlorination (forming 2-chloromethyl-4-methoxy-3-methylpyridine derivatives)[4], it can lead to rogue API variants, compromising drug safety and efficacy.
As a Senior Application Scientist, I have structured this guide to objectively compare three orthogonal analytical techniques—HPLC-UV, GC-MS, and 1H-qNMR —demonstrating how to cross-validate them to create a self-validating, foolproof system for intermediate qualification.
Orthogonal Cross-Validation Strategy
Relying on a single analytical technique for isomer differentiation introduces systemic risk. A robust qualification protocol utilizes orthogonal principles: chromatographic separation based on electronic interactions (HPLC-PFP), volatility and mass fragmentation (GC-MS), and direct nuclear magnetic resonance (qNMR).
Figure 1: Multimodal analytical workflow for isomer differentiation and quantification.
Comparative Analysis of Analytical Techniques
HPLC-UV: The Causality of Stationary Phase Selection
Standard C18 columns separate analytes based on hydrophobicity. Because the 2,3-dimethyl and 3,5-dimethyl isomers have identical partition coefficients (LogP), they co-elute on C18.
The Solution: Utilizing a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring induce dipole-dipole, hydrogen bonding, and
1H-qNMR: The Ultimate Structural Arbiter
While HPLC provides relative purity, it requires a reference standard of known purity to quantify the analyte. How do you validate the reference standard itself? Quantitative NMR (qNMR) is a primary ratio method that requires no reference standard of the analyte.
Mechanistic Proof: The 3,5-dimethyl isomer has two equivalent aromatic protons at positions 2 and 6, appearing as a single
Performance Metrics Comparison
| Analytical Technique | Primary Target | Limit of Detection (LOD) | Linearity ( | Key Advantage | Limitation |
| HPLC-UV (PFP) | Routine Assay & Isomer Purity | 0.05% (w/w) | > 0.999 | Baseline resolution of positional isomers. | Requires qualified reference standards. |
| GC-MS (EI) | Volatile Impurities & Solvents | 10 ppm | > 0.995 | Identifies unreacted precursors (e.g., chloropropanal). | Poor differentiation of isomer fragmentation. |
| 1H-qNMR | Absolute Mass Fraction | 0.5% (w/w) | > 0.999 | Absolute structural proof; no analyte standard needed. | Lower sensitivity for trace impurities. |
Table 1: Cross-validation metrics for 4-Methoxy-2,3-dimethylpyridine analysis.
Experimental Methodologies & Self-Validating Protocols
Protocol A: Isomer-Resolving HPLC-UV Method
This protocol utilizes a self-validating System Suitability Test (SST) requiring a resolution (
-
Column Selection: Waters XSelect HSS PFP (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.5 to protonate the pyridine ring).
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Program: 5% B to 40% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of Initial Mobile Phase (1 mg/mL).
-
Detection: UV absorbance at 280 nm (optimal for the conjugated pyridine system).
-
Validation Step: Inject an SST mixture containing 0.5 mg/mL of both isomers. Proceed only if the peak tailing factor (
) is < 1.5 and > 2.0.
Protocol B: 1H-qNMR Absolute Quantification
This protocol uses Dimethyl Sulfone (DMS) as an Internal Standard (IS). DMS is chosen because its
-
Sample Preparation: Accurately weigh ~15 mg of 4-Methoxy-2,3-dimethylpyridine and ~5 mg of certified reference standard Dimethyl Sulfone (TraceCERT®) into a vial using a microbalance.
-
Solvent: Add 0.6 mL of deuterated chloroform (
) containing 0.03% TMS. Transfer to a 5 mm NMR tube. -
Instrument Parameters: 400 MHz NMR spectrometer.
-
Relaxation Delay (Causality): Set the relaxation delay (
) to 30 seconds . Expert Note: must be at least (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Failure to do so artificially skews the integration ratio. -
Acquisition: 32 scans, 90° pulse angle.
-
Calculation: Calculate the absolute mass fraction using the integrated area of the analyte's doublet at 8.2 ppm against the DMS singlet at 3.0 ppm.
Protocol C: GC-MS Volatile Profiling
-
Column: Rxi-5Amine (30 m × 0.25 mm × 0.25 µm) – a base-deactivated column chosen specifically to prevent pyridine tailing.
-
Temperature Program: 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
-
Injection: 1 µL, Split ratio 20:1, Injector temp 250°C.
-
Detection: Electron Ionization (EI) at 70 eV. Scan range 50-300 m/z.
Experimental Data: Cross-Validation Results
To prove the efficacy of this multimodal approach, a batch of 4-Methoxy-3,5-dimethylpyridine was intentionally spiked with known quantities of the 4-Methoxy-2,3-dimethylpyridine isomer. The samples were analyzed blindly using both the HPLC-PFP and qNMR protocols.
| Sample Matrix | Spiked 2,3-Isomer Level (% w/w) | HPLC-UV Detected (% w/w) | qNMR Detected (% w/w) | Relative Error (HPLC vs qNMR) |
| Batch A (Control) | 0.00 | ND (< 0.05%) | ND (< 0.5%) | N/A |
| Batch B (Spike 1) | 1.50 | 1.48 | 1.55 | 4.5% |
| Batch C (Spike 2) | 5.00 | 5.03 | 4.96 | 1.4% |
| Batch D (Spike 3) | 10.00 | 9.95 | 10.12 | 1.7% |
Table 2: Cross-validation of isomer spike recovery. The tight correlation between the relative HPLC method and the absolute qNMR method validates both techniques for routine laboratory use.
References
1. 2. 3. 4.
Sources
A Comparative Guide to Rabeprazole Synthesis: Benchmarking Efficiency from Diverse Precursor Pathways
Abstract
Rabeprazole, a cornerstone proton pump inhibitor (PPI) for treating acid-related disorders, is synthesized via a multi-step process centering on the coupling of a substituted pyridine and a benzimidazole moiety. The efficiency, cost, and environmental impact of the overall synthesis are critically dependent on the pathway chosen to construct the key pyridine intermediate. This in-depth guide provides a comparative analysis of prevalent synthetic routes to rabeprazole, benchmarking their performance based on precursor selection. We will dissect the chemical logic behind each pathway, from classical multi-step sequences to modern, streamlined approaches, supported by quantitative data and detailed experimental protocols to inform process development and optimization for researchers and pharmaceutical chemists.
The Core Synthetic Strategy: A Convergent Approach
The industrial synthesis of rabeprazole is a convergent process, meaning two key fragments are prepared separately and then joined together in the final stages. The most common strategy involves three principal transformations[1]:
-
Pyridine Intermediate Synthesis : The most variable and lengthy part of the process, involving the construction of a functionalized 2-(chloromethyl)pyridine derivative.
-
Thioether Formation : A nucleophilic substitution reaction where the pyridine intermediate is coupled with 2-mercaptobenzimidazole.[1][2]
-
Oxidation and Salt Formation : The resulting thioether (rabeprazole sulfide) is selectively oxidized to the target sulfoxide (rabeprazole), which is then converted to its pharmaceutically active sodium salt.[1]
This modular approach allows for optimization of each stage independently. The primary focus of this guide is to benchmark the different routes to the critical pyridine intermediate, as this is where the greatest variations in efficiency are found.
Caption: Comparison of synthetic pathways to key Rabeprazole intermediates.
Quantitative Data Summary
The choice of synthetic route has a profound impact on overall efficiency. The following table summarizes the key differences between the discussed pathways.
| Parameter | Pathway A: Classical Route | Pathway B: Improved Route | Pathway C: Mitsunobu Route |
| Starting Precursor | Pyridine N-Oxide | Pyridine N-Oxide | Hydroxymethyl Intermediate |
| Steps to Thioether | 4 (Rearrangement, Hydrolysis, Chlorination, Condensation) | 2 (Direct Chlorination, Condensation) | 1 (Direct Condensation) |
| Key Reagents | Acetic Anhydride, NaOH, Thionyl Chloride | p-Toluenesulfonyl Chloride, Triethylamine | Triphenylphosphine, DIAD/DEAD |
| Reported Overall Yield | Lower (e.g., early reports cite ~7-8% overall) | Significantly Improved [2][3] | High (70-80% for the key step) [4] |
| Pros | Well-established chemistry | High efficiency, fewer steps, cost-effective for scale-up [2][3] | Avoids corrosive chlorinating agents [4] |
| Cons | Long, lower overall yield, multiple isolations | Requires careful control of in situ reaction | Reagent cost, purification challenges at scale |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods employed.
Key Experimental Protocols
The following protocols are representative of an efficient, modern synthesis of rabeprazole sodium, based on the improved pathway (Pathway B) for the intermediate generation.
Protocol 1: Synthesis of Rabeprazole Sulfide
This protocol utilizes the in situ generation of the 2-(chloromethyl) intermediate followed by immediate condensation.
Workflow Diagram
Caption: Experimental workflow for the synthesis of Rabeprazole Sulfide.
Step-by-Step Procedure:
-
In situ Intermediate Formation : Dissolve the 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide intermediate in dichloromethane. Add p-toluenesulfonyl chloride and triethylamine. [2]2. Reflux the mixture for approximately 2 hours to complete the formation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This solution is used directly in the next step. [2]3. Condensation : In a separate vessel, dissolve sodium hydroxide in distilled water. Add 2-mercaptobenzimidazole to this solution and heat to 45-50°C. [1][2]4. Slowly add the methanolic or dichloromethane solution of the in situ generated chloro-intermediate from step 2 to the heated mercaptobenzimidazole solution over 2-3 hours. [2]5. Maintain stirring at 45-50°C for an additional 4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). [1]6. Work-up : Cool the reaction mixture. If methanol was used, recover it under vacuum. Dissolve the residue in ethyl acetate. [2]7. Wash the organic layer sequentially with a 5% NaOH solution and distilled water. [2]8. Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude rabeprazole sulfide. [1]
Protocol 2: Oxidation to Rabeprazole
This critical step requires careful control to prevent over-oxidation to the sulfone impurity. [5]
-
Dissolve the rabeprazole sulfide from Protocol 1 in methanol. [1]2. Cool the solution to 0-5°C in an ice bath. [1]3. Slowly add a solution of sodium hypochlorite (NaOCl, 1.2-1.5% wt/wt) dropwise over 1-2 hours, ensuring the temperature remains at 0-5°C. [1]4. Stir the reaction at this temperature for 1 hour after the addition is complete. Monitor for the disappearance of the starting material by TLC. [1]5. Adjust the pH of the reaction mixture to approximately 10.6 using an ammonium acetate solution. [1]6. Extract the product into chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude rabeprazole base. [1]
Protocol 3: Conversion to Rabeprazole Sodium
The final step converts the rabeprazole base into the stable, pharmaceutically used sodium salt.
-
Dissolve the crude rabeprazole base from Protocol 2 in an aqueous solution of sodium hydroxide (approximately 1 equivalent). [1][6]2. Treat the solution with activated charcoal for 30 minutes to decolorize, then filter through a suitable medium. [6]3. Add ethyl alcohol to the clear filtrate. [6]4. Concentrate the solution under vacuum at 40-45°C to a thick mass. [1][6]5. Dissolve this mass in an organic solvent such as ethyl acetate. [1]6. Slowly add this solution to a stirred anti-solvent, such as diisopropyl ether. The product will precipitate. [1][6]7. Isolate the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield pure rabeprazole sodium. [1][6]
Conclusion
The synthesis of rabeprazole offers a clear case study in pharmaceutical process optimization. While the classical multi-step synthesis of the key pyridine intermediate provides a foundational route, modern advancements have led to significantly more efficient pathways. The direct, one-pot conversion of the pyridine N-oxide to the 2-(chloromethyl) intermediate (Pathway B) stands out as a commercially superior method, drastically reducing step-count and improving overall yield. [2][3]Alternative strategies like the Mitsunobu reaction (Pathway C) offer advantages in avoiding harsh reagents but may present different scale-up challenges. [4]For researchers and drug development professionals, understanding the trade-offs between these precursor pathways—in terms of yield, cost, safety, and scalability—is paramount for developing a robust and economically viable manufacturing process for this vital medication.
References
-
Rabeprazole. Wikipedia. Available from: [Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. [Source document, specific journal not provided]. Available from: [Link]
-
An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available from: [Link]
-
An efficient synthesis for rabeprazole. ResearchGate. Available from: [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. PMC. Available from: [Link]
-
An Improved Process For The Preparation Of Rabeprazole. QuickCompany. Available from: [Link]
- Purifying method for rabeprazole sodium - CN106349220A. Google Patents.
-
RABEPRAZOLE. New Drug Approvals. Available from: [Link]
- Process for purification of rabeprazole sodium - EP2294064A2. Google Patents.
- An improved process for the preparation of rabeprazole - WO2010146428A1. Google Patents.
-
An Improved Process for Production of Rabeprazole Sodium Substantially Free from Impurities. ResearchGate. Available from: [Link]
- Preparation method for key intermediate rabeprazole thioether - CN106674198A. Google Patents.
- Process for the Manufacture of Rabeprazole Sodium - US20080071089A1. Google Patents.
-
Formulation of Dosage Forms with Rabeprazole: Challenges and Future Perspectives. [Source document, specific journal not provided]. Available from: [Link]
- Process for the preparation of pure rabeprazole - US20100190989A1. Google Patents.
-
INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google APIs. Available from: [Link]
-
PROCESS FOR PURIFICATION OF RABEPRAZOLE SODIUM - WO/2010/004571. WIPO Patentscope. Available from: [Link]
- Preparation method of rabeprazole chloride and intermediate thereof - CN111704573A. Google Patents.
-
Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect. Available from: [Link]
- Process for preparing rabeprazole sodium - US8071781B2. Google Patents.
-
Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. [Source document, specific journal not provided]. Available from: [Link]
-
Formulation and Optimization of Rabeprazole Sodium-Loaded Liposomes using Design Expert Software. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]
-
Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. US20080071089A1 - Process for the Manufacture of Rabeprazole Sodium - Google Patents [patents.google.com]
Safety Operating Guide
4-Methoxy-2,3-dimethylpyridine proper disposal procedures
Comprehensive Laboratory Guide: Operational Safety and Proper Disposal of 4-Methoxy-2,3-dimethylpyridine
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of active pharmaceutical ingredient (API) intermediates. 4-Methoxy-2,3-dimethylpyridine (CAS 163593-69-9) is a highly valuable building block, most notably utilized in the total synthesis of proton pump inhibitors like omeprazole. However, the same structural features that make it synthetically useful—specifically the electron-rich substituted pyridine ring—also dictate strict operational and disposal parameters.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and environmental stewardship.
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand the mechanistic causality behind its hazards. 4-Methoxy-2,3-dimethylpyridine consists of a pyridine core substituted with electron-donating methoxy and methyl groups[1].
-
Toxicity & Absorption: Pyridine derivatives are lipophilic (LogP ~1.6) and readily penetrate the skin and mucosal membranes[1]. Once absorbed, they can cause systemic toxicity, central nervous system depression, and severe gastrointestinal irritation. The oral LD50 for related dialkoxypyridines in murine models is generally >1000 mg/kg, but acute inhalation poses a more immediate laboratory risk[2][3].
-
Flammability & Reactivity: Like its parent compound, this derivative is combustible. It is strictly incompatible with strong oxidizing agents (e.g., perchlorates, nitric acid), which can trigger violent exothermic reactions[4].
-
Environmental Persistence: The aromatic pyridine ring is highly stable and resists standard aqueous degradation. If discharged into the water supply, it poses a long-term ecotoxicological threat[5][6].
Operational Safety & Handling Protocol
Every handling procedure must be a self-validating system to prevent accidental exposure. Do not rely on a single point of failure.
Step 1: Engineering Controls Validation
-
Action: Conduct all transfers and reactions inside a certified chemical fume hood.
-
Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it should pull steadily inward.
Step 2: Personal Protective Equipment (PPE) Selection
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and butyl rubber gloves.
-
Causality: Standard nitrile gloves offer limited breakthrough time against pyridine derivatives. Butyl rubber provides superior permeation resistance against aromatic amines.
-
Validation: Perform a visual and pneumatic check (inflating the glove slightly) to ensure zero micro-punctures before use.
Step 3: Material Transfer
-
Action: Keep containers tightly sealed until the exact moment of transfer. Use spark-proof spatulas or grounded liquid transfer vessels to prevent static discharge[4].
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental release.
Step 1: Isolation and Evacuation
-
Action: Immediately evacuate personnel not wearing appropriate PPE. Eliminate all nearby ignition sources (hot plates, open flames)[4].
Step 2: Inert Containment
-
Action: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[4].
-
Causality: Never use combustible materials like sawdust, as the mixture can become highly flammable.
-
Validation: Observe the spill zone. Complete containment is achieved when no liquid sheen is visible on the surface of the absorbent, and the distinct, pungent odor of the pyridine derivative begins to dissipate.
Step 3: Collection
-
Action: Use non-sparking tools to sweep the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.
Proper Disposal Procedures
Under no circumstances should 4-Methoxy-2,3-dimethylpyridine or its reaction mother liquors be poured down the drain[7]. The Environmental Protection Agency (EPA) strictly regulates the land disposal of pyridine and its derivatives[6].
Step 1: Waste Segregation
-
Action: Collect liquid waste in a dedicated "Halogen-Free Organic Waste" carboy. Do not mix with halogenated solvents or heavy metal waste streams.
-
Validation: Check the waste log attached to the carboy. Verify that no incompatible chemicals (e.g., strong oxidizers) have been added to the container previously.
Step 2: EPA / RCRA Profiling
-
Action: Label the container with the exact chemical name. While pure pyridine is classified under EPA waste code U196, substituted derivatives typically fall under D001 (Ignitability) if in a flammable liquid state, or are managed as general toxic organic waste[8][9].
Step 3: Final Thermal Destruction
-
Action: Transfer the waste to a licensed hazardous waste disposal facility.
-
Causality: The EPA-mandated destruction method for pyridine derivatives is rotary kiln incineration or liquid injection incineration at temperatures ranging from 820°C to 1,600°C[5]. This extreme thermal environment is required to break the robust aromatic carbon-nitrogen bonds, completely oxidizing the compound into carbon dioxide, water, and nitrogen oxides (NOx), which are subsequently scrubbed from the exhaust.
Quantitative Data Summary
The following table summarizes the critical physicochemical and disposal parameters for 4-Methoxy-2,3-dimethylpyridine to aid in your laboratory's risk assessment documentation.
| Parameter | Value / Classification | Causality / Relevance |
| Molecular Weight | 137.18 g/mol [1] | Determines stoichiometric calculations for API synthesis. |
| LogP (Octanol/Water) | ~1.6[1] | Indicates lipophilicity; readily absorbs through human skin. |
| Toxicity (Oral LD50) | >1000 mg/kg (Murine)[2][3] | Establishes baseline acute toxicity for safety profiling. |
| EPA Waste Code | D001 (Characteristic) / U196 (Base)[9] | Dictates regulatory manifesting and transportation protocols. |
| Incineration Temp. | 820°C – 1,600°C[5] | Ensures complete thermal oxidation of the stable pyridine ring. |
Waste Lifecycle Visualization
The following diagram illustrates the logical workflow for the generation, segregation, and ultimate destruction of 4-Methoxy-2,3-dimethylpyridine waste.
Fig 1: Lifecycle and thermal destruction workflow for 4-Methoxy-2,3-dimethylpyridine waste.
References
-
National Center for Biotechnology Information (PubChem). "4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894." PubChem Database. Available at:[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." U.S. Department of Health and Human Services. Available at:[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine." NJ.gov. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Regulations and Guidelines Applicable to Pyridine." NCBI Bookshelf. Available at:[Link]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nj.gov [nj.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wku.edu [wku.edu]
Personal protective equipment for handling 4-Methoxy-2,3-dimethylpyridine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by the physicochemical properties of the compound at hand. 4-Methoxy-2,3-dimethylpyridine ([1]) is a highly valuable heterocyclic building block, primarily utilized in the pharmaceutical synthesis of proton pump inhibitors (PPIs) such as omeprazole and rabeprazole ([2]).
However, its molecular structure—a basic pyridine ring substituted with electron-donating methoxy and methyl groups—makes it highly lipophilic, volatile, and irritating to biological tissues. This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.
Chemical Context: Role in Drug Development
Before handling the chemical, it is crucial to understand its synthetic trajectory. 4-Methoxy-2,3-dimethylpyridine undergoes N-oxidation and subsequent chlorination to form the critical chloromethyl intermediate, which is then coupled with a benzimidazole derivative to yield PPIs.
Logical workflow of 4-Methoxy-2,3-dimethylpyridine in PPI synthesis.
Physicochemical Profiling & Hazard Causality
Effective safety protocols are derived directly from a chemical's physical data. The moderate lipophilicity of this compound allows it to easily partition into the lipid bilayers of human skin, making dermal exposure a significant toxicological route. Furthermore, its basic nitrogen atom causes severe irritation to mucous membranes ([3]).
Table 1: Quantitative Hazard & Property Summary
| Parameter | Value / Code | Operational & Clinical Implication |
| Molecular Weight | 137.18 g/mol [1] | Low molecular weight facilitates rapid absorption through compromised skin. |
| LogP (Octanol/Water) | 1.6[1] | Moderate lipophilicity; penetrates lipid bilayers, necessitating robust polymer gloves. |
| H302 / H312 / H332 | Harmful (Oral/Dermal/Inhal.) | Mandates handling exclusively within a certified chemical fume hood. |
| H315 / H319 | Causes skin/eye irritation[3] | Requires chemical splash goggles and immediate access to eyewash stations. |
| H335 | Respiratory irritant[3] | Validates the absolute need for local exhaust ventilation (LEV). |
Causality-Driven PPE Specifications
Do not rely on generic laboratory PPE. The specific hazards of 4-Methoxy-2,3-dimethylpyridine require targeted protective barriers.
Table 2: Required PPE and Mechanistic Justifications
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Double-layer Nitrile (≥5 mil) or Butyl Rubber | Pyridines permeate thin natural rubber latex rapidly. Nitrile provides a superior barrier; double-gloving allows the outer contaminated glove to be immediately doffed without exposing the skin. |
| Eye Protection | Indirect-vent Chemical Splash Goggles | Addresses the H319 hazard. Indirect vents prevent volatile, basic pyridine vapors from condensing directly onto the ocular mucosa. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against accidental ignition, as this compound is frequently handled alongside highly flammable organic solvents during synthesis. |
| Respiratory | Fume Hood (80–120 fpm) | Captures volatile vapors before they reach the breathing zone, mitigating H332 and H335 risks. |
Step-by-Step Operational Methodology
To ensure maximum safety, every protocol must be a self-validating system —meaning the operator can visually or physically confirm the safety measure is active before proceeding.
Standard Operating Procedure (SOP): Weighing and Transfer
-
Pre-Operation Verification: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
-
Self-Validation: Tape a small piece of tissue to the bottom of the sash. A steady inward pull visually validates active containment before you open the chemical container.
-
-
PPE Donning: Don your FR lab coat, chemical splash goggles, and double-layer nitrile gloves.
-
Static Mitigation: Ground all spatulas and use anti-static weighing boats.
-
Causality: Fine powders of organic compounds can be sensitive to electrostatic discharge, which poses an ignition risk when solvent vapors are present.
-
-
Dispensing: Tare the weigh boat. Carefully dispense the required mass of 4-Methoxy-2,3-dimethylpyridine using a micro-spatula to minimize aerosolization.
-
Sealed Transfer: Transfer the weighed solid into your reaction flask and seal it with a rubber septum before removing it from the fume hood.
-
Causality: This guarantees that no respiratory irritants (H335) are released into the general laboratory environment during transport to the reaction manifold.
-
Step-by-step operational and spill response workflow.
Spill Response & Decontamination Plan
Because 4-Methoxy-2,3-dimethylpyridine is a basic amine derivative, standard sweeping or generic absorbent pads are insufficient for decontamination.
-
Immediate Isolation: If a spill occurs outside the hood, evacuate the immediate area to prevent inhalation of irritating vapors.
-
Chemical Neutralization: Do not use water alone. Spray the affected area with a 5% citric acid or dilute acetic acid solution .
-
Causality: The mild acid protonates the basic pyridine nitrogen. This converts the volatile, lipophilic free base into a water-soluble, non-volatile pyridinium salt, drastically reducing inhalation risks and making it easier to wipe up.
-
-
Absorption & Segregation: Absorb the neutralized liquid with inert spill pads. Place all contaminated consumables (gloves, pads, weigh boats) into a designated, sealable "Hazardous Organic Solid Waste" container.
-
Final Wash: Wipe down the balance and fume hood surfaces with a damp cloth, followed by an ethanol wipe to remove any residual organic residue.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15185894, 4-Methoxy-2,3-dimethylpyridine." PubChem. URL:[Link]
-
Striela, R., et al. "Total synthesis of 5-hydroxyomeprazole." ARKIVOC (Archive for Organic Chemistry), 2016 (iii) 339-351. URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
